6-Bromo-2,5-dimethyl-2H-indazole
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromo-2,5-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-7-5-12(2)11-9(7)4-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQKNWIRYSQPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN(N=C2C=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 6-Bromo-2,5-dimethyl-2H-indazole: A Strategic Building Block in Medicinal Chemistry
Executive Summary
The indazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous clinically significant agents, particularly in oncology.[1] This guide provides an in-depth technical overview of 6-Bromo-2,5-dimethyl-2H-indazole (CAS No. 1159511-92-8) , a versatile synthetic intermediate. We will delve into its chemical properties, a robust synthetic methodology, and principles of analytical characterization. The primary focus will be on its strategic application in the synthesis of complex pharmaceutical targets, using the streamlined synthesis of the tyrosine kinase inhibitor Pazopanib as a central case study. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and development.
Compound Profile: this compound
This compound is a substituted aromatic heterocycle. The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. The N2-methylation stabilizes a specific tautomeric form, which can be crucial for directing subsequent reactions and ensuring specific biological interactions in a final drug molecule. The additional methyl group at the 5-position modifies the electronic and lipophilic properties of the molecule, which can influence solubility, metabolic stability, and target engagement of its derivatives.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1159511-92-8 | [2] |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₉BrN₂ | [2] |
| Molecular Weight | 225.09 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | |
| Purity | ≥98% (typical commercial grade) | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most logically achieved via the N-methylation of a suitable precursor, 6-bromo-5-methyl-1H-indazole. The choice of methylating agent and base is critical for controlling the regioselectivity of the reaction.
Synthetic Pathway: N-Methylation
The reaction proceeds by deprotonation of the indazole ring's N-H proton, followed by nucleophilic attack of the resulting indazolide anion on a methylating agent.
// Nodes SM [label="6-Bromo-5-methyl-1H-indazole"]; Base [label="Strong Base (e.g., NaH)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Indazolide Anion\n(Deprotonated Intermediate)"]; Reagent [label="Methylating Agent\n(e.g., Methyl Iodide)", shape=ellipse, fillcolor="#FFFFFF"]; Product_Mix [label="Mixture of N1 and N2 Isomers"]; Product_N2 [label="this compound\n(Target Product, N2-isomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_N1 [label="6-Bromo-1,5-dimethyl-1H-indazole\n(Byproduct, N1-isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Chromatographic\nPurification", shape=cylinder, fillcolor="#FBBC05"];
// Edges SM -> Intermediate [label="Deprotonation"]; Base -> Intermediate [style=dashed]; Intermediate -> Product_Mix [label="SN2 Reaction"]; Reagent -> Product_Mix [style=dashed]; Product_Mix -> Purification; Purification -> Product_N2 [label="Separation"]; Purification -> Product_N1 [label="Separation"]; }
Mechanistic Insights and Control of Regioselectivity
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal.[3] It irreversibly deprotonates the indazole N-H, generating the indazolide anion without competing in the subsequent alkylation step. This is superior to weaker bases which might only establish an equilibrium.
-
Tautomerism and Isomer Formation: The indazolide anion is a resonance-stabilized species with negative charge density on both N1 and N2 nitrogens. Consequently, alkylation typically yields a mixture of the N1 and N2-methylated isomers.[3] The thermodynamically more stable 1H-indazole is often the predominant tautomer in the starting material, but the 2H-indazole (N2-substituted) can be a significant product after alkylation.[1]
-
Purification: The separation of the N1 and N2 isomers is the most critical step in ensuring the final product's integrity. Due to their different dipole moments, they are typically separable by silica gel column chromatography.[3]
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the well-established synthesis of the analogous 6-bromo-2-methyl-2H-indazole.[3]
-
Preparation: To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous Tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is achieved using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, a singlet for the C5-methyl group, and a characteristic singlet for the N2-methyl group, typically in the range of 4.0-4.3 ppm. The aromatic protons will exhibit coupling patterns consistent with a trisubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals, including two methyl carbons and seven aromatic/heterocyclic carbons. The position of the N-methyl signal will help confirm N2 substitution.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) will show a prominent [M+H]⁺ ion. The spectrum will display a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
-
HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the final product, ensuring it is free from the N1-isomer and other process-related impurities.
Application in Drug Discovery: A Strategic Intermediate for Kinase Inhibitors
The true value of this compound lies in its role as a strategic building block. The bromine at the 6-position is perfectly poised for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, which are cornerstone reactions in modern medicinal chemistry for constructing complex molecules.[4]
Case Study: Streamlined Synthesis of Pazopanib
Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6] While the innovator's synthesis is effective, alternative routes have been developed for improved efficiency and commercial viability. One such improved route utilizes 6-bromo-2,3-dimethyl-2H-indazole, a close analog of our title compound.[7][8] This demonstrates the strategic advantage of using a pre-functionalized indazole core.
The key step involves a copper- or palladium-catalyzed amination reaction to couple the indazole core with a pyrimidine fragment. The use of this compound would follow the same logic, providing a direct route to Pazopanib analogues.
// Nodes Indazole [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="N-methylpyrimidin-4-amine\n(Coupling Partner)"]; Catalyst [label="Pd or Cu Catalyst\n+ Base", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Key Pazopanib Analogue Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalDrug [label="Further Elaboration\nto Pazopanib Analogue"];
// Edges Indazole -> Product [label="Buchwald-Hartwig Amination\n(C-N Bond Formation)"]; Amine -> Product; Catalyst -> Product [style=dashed]; Product -> FinalDrug [label="Final Synthetic Steps"]; }
-
Causality of Experimental Choice: Starting with a 6-bromo-indazole derivative allows for the direct installation of the crucial pyrimidine side chain late in the synthesis.[7] This convergent approach is often more efficient and higher-yielding than building the indazole ring onto a pre-existing complex structure. The bromine atom provides a reliable and well-understood reaction site for this key bond formation. Patent literature describes using copper(I) oxide as a catalyst for this type of amination, which can be a more cost-effective alternative to palladium catalysts in some industrial processes.[8]
Safety, Handling, and Storage
-
Safety: this compound should be handled in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Based on analogous compounds, it may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[9]
-
Handling: Avoid generating dust. Ensure all ignition sources are removed when handling the compound.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its defined structure, with a stable N2-methyl group and a versatile bromine handle, makes it an ideal intermediate for constructing complex drug candidates. As demonstrated by its close analogy to intermediates used in the efficient synthesis of Pazopanib, this building block enables a convergent and powerful approach to novel kinase inhibitors and other important therapeutic agents. Its proper synthesis, characterization, and strategic implementation can significantly accelerate drug discovery timelines.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. worldscientific.com [worldscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 9. 6-Bromo-2-methyl-2H-indazole | 590417-95-1 [sigmaaldrich.com]
physical and chemical properties of 6-Bromo-2,5-dimethyl-2H-indazole
An In-Depth Technical Guide to 6-Bromo-2,5-dimethyl-2H-indazole
Introduction: The Strategic Value of a Substituted Indazole
Indazoles represent a cornerstone class of nitrogen-containing heterocyclic compounds, renowned as "privileged scaffolds" in medicinal chemistry.[1][2] Their bicyclic structure, composed of a fused benzene and pyrazole ring, is a common motif in a multitude of pharmacologically active agents, including potent kinase inhibitors used in oncology.[2][3] this compound emerges as a particularly valuable building block for drug discovery and development professionals. Its specific substitution pattern—a bromine atom at the 6-position, a methyl group at the 5-position, and a methyl group on the pyrazole nitrogen (N2)—offers a unique combination of features for synthetic diversification and modulation of physicochemical properties.
The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The methyl groups at the 2 and 5 positions influence the molecule's electronics, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug candidates. This guide provides a detailed examination of the known , its synthesis, reactivity, and strategic application in modern drug discovery workflows.
PART 1: Core Molecular and Physicochemical Profile
A compound's identity and behavior are defined by its fundamental properties. This section outlines the core attributes of this compound.
Molecular Structure and Identifiers
The structural arrangement dictates the molecule's reactivity and interactions. The 2H-indazole tautomer, with the methyl group on the N2 nitrogen, is a key feature.
Caption: Chemical Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1159511-92-8 | [4][5] |
| Molecular Formula | C₉H₉BrN₂ | [4][5] |
| Molecular Weight | 225.08 g/mol | [4][5] |
| IUPAC Name | this compound |[4] |
Physicochemical Properties
The physical state and solubility characteristics are crucial for handling, formulation, and reaction setup. While extensive experimental data for this specific compound is not widely published, key properties are available from chemical suppliers.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Solid (form may vary) | [6] |
| Purity | ≥95% - 98% (typical) | [4][7] |
| Storage | Sealed in dry, room temperature conditions | [6][8] |
| Solubility | Generally soluble in organic solvents like DMSO and DMF |[1] |
PART 2: Synthesis, Reactivity, and Safety
Understanding how a molecule is constructed and how it behaves in chemical reactions is fundamental to its application.
Synthetic Strategy: N-Alkylation of an Indazole Precursor
The synthesis of 2-alkylated indazoles typically proceeds from the corresponding 1H-indazole precursor. The direct alkylation of an N-unsubstituted indazole often yields a mixture of N1 and N2 isomers, with the N1 product being thermodynamically more stable.[2] However, reaction conditions can be tuned to favor the N2 isomer.
A plausible and common route to this compound involves the methylation of 6-Bromo-5-methyl-1H-indazole. The choice of base and solvent is critical for directing the regioselectivity of the methylation. For instance, using sodium hydride (NaH) in THF followed by the addition of an electrophile like methyl iodide is a standard method that can produce mixtures of N1 and N2 products.[9] Separation of these isomers is typically achieved by column chromatography.
Caption: Proposed synthetic route to the target compound.
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the bromine substituent on the benzene ring.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 6-position is an ideal site for introducing molecular complexity. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile connection of aryl, heteroaryl, alkynyl, and amino moieties, which is a cornerstone of modern library synthesis in drug discovery.
-
C-H Functionalization: Recent advances in organic synthesis have highlighted the potential for direct C-H functionalization of indazole rings. While the bromine provides a classical handle, other positions on the ring could potentially be targeted for late-stage diversification under specific catalytic conditions.
The diagram below illustrates the central role of the compound as an intermediate, leading to a diverse set of derivatives through Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. 6-Bromo-2-methyl-2H-indazole | 590417-95-1 [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 6-BROMO-2-METHYL-2H-INDAZOLE | 590417-95-1 [amp.chemicalbook.com]
- 9. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 6-Bromo-2,5-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-2,5-dimethyl-2H-indazole, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental solubility data for this specific molecule in publicly accessible literature, this guide focuses on delivering a robust framework for its empirical determination. We will delve into the predicted physicochemical properties that govern solubility, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and offer insights into the interpretation of this critical data. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of physical chemistry and pharmaceutical science, providing researchers with the necessary tools to accurately characterize this compound for downstream applications.
Introduction: The Significance of Solubility in Drug Discovery
This compound, with the molecular formula C₉H₉BrN₂ and a molecular weight of 225.09 g/mol , belongs to the indazole class of compounds.[1][2][3] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of molecules with diverse biological activities.[4] The solubility of a potential drug candidate is a paramount physicochemical property that profoundly influences its entire development trajectory. From early-stage high-throughput screening to formulation and in vivo studies, understanding a compound's ability to dissolve in various media is critical for ensuring adequate bioavailability and achieving therapeutic efficacy. Poor solubility can lead to erratic absorption, suboptimal in vivo exposure, and significant formulation challenges, ultimately hindering the progression of a promising compound.
This guide serves as a practical resource for scientists working with this compound, providing both the theoretical underpinnings and the experimental workflows necessary to thoroughly evaluate its solubility profile.
Physicochemical Properties Influencing Solubility
While specific experimental data for this compound is sparse, we can infer its likely behavior from its structure and from data on analogous compounds. The key parameters that dictate solubility include lipophilicity (logP), ionization constant (pKa), and crystal lattice energy.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Inferred) | 6-Bromo-2-methyl-2H-indazole (Predicted) | 6-Bromo-1-methyl-1H-indazole (Predicted) |
| Molecular Formula | C₉H₉BrN₂ | C₈H₇BrN₂ | C₈H₇BrN₂ |
| Molecular Weight | 225.09 g/mol | 211.06 g/mol [5] | 211.06 g/mol [6][7] |
| CAS Number | 1159511-92-8[1][2] | 590417-95-1[5] | 590417-94-0[6][7] |
| Predicted LogP | ~3.0 - 3.5 | 2.6[5] | 2.8[6] |
| Predicted pKa | Basic pKa likely in the range of 1-3 | Not available | Not available |
| General Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols.[8] | - | - |
Note: Predicted values are generated from computational models and should be confirmed by experimental data.
The addition of a second methyl group in this compound compared to its demethylated analogs will likely increase its lipophilicity (higher logP), potentially leading to lower aqueous solubility.
Experimental Determination of Solubility: Protocols and Rationale
The two primary forms of solubility measured during drug discovery are thermodynamic and kinetic solubility. It is crucial to understand the distinction and the appropriate application for each.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most reliable technique for its determination.
The extended incubation time in the shake-flask method is essential to allow the system to reach equilibrium between the dissolved and solid states of the compound. This ensures that the measured concentration represents the maximum amount of the compound that can be dissolved under those conditions. The choice of a suitable buffer system is critical for ionizable compounds, as pH can dramatically influence solubility.
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended agitation ensures that equilibrium is reached.
-
Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material. To ensure all undissolved particles are removed, the supernatant should be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a standard curve with known concentrations of the compound to accurately determine the concentration in the experimental samples. The resulting concentration is the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. This method is faster and requires less compound than the shake-flask method, making it suitable for early-stage drug discovery screening.
The use of a DMSO stock solution mimics the process of compound addition in many high-throughput screening assays. The rapid dilution into an aqueous buffer creates a supersaturated solution, and the subsequent measurement of the dissolved compound after a short incubation period provides an indication of its tendency to precipitate under non-equilibrium conditions.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add the DMSO stock solution to a multi-well plate (e.g., 96-well) containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.
-
Incubation: Cover the plate and incubate at room temperature with gentle shaking for a defined period, typically 1-2 hours.
-
Precipitate Removal: After incubation, filter the samples through a filter plate to remove any precipitated compound.
-
Detection: Determine the concentration of the compound in the filtrate. This can be done by various methods, including HPLC-UV, LC-MS, or nephelometry (which measures turbidity caused by precipitation).
Caption: Workflow for Kinetic Solubility Determination.
Data Interpretation and Application
The solubility data obtained for this compound will guide several key decisions in the drug development process:
-
Structure-Activity Relationship (SAR) Analysis: In medicinal chemistry programs, solubility data is a critical parameter for optimizing lead compounds.
-
Formulation Development: Understanding the solubility in different pH environments and with various excipients is fundamental to developing a viable drug product.
-
In Vitro and In Vivo Assay Design: The solubility of the compound will determine the appropriate vehicle for administration and the maximum achievable concentration in biological assays.
Conclusion
References
- 1. aoen.lookchem.com [aoen.lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound (1159511-92-8) Introduce-Molbase [molbase.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-2,5-dimethyl-2H-indazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 6-Bromo-2,5-dimethyl-2H-indazole, a substituted indazole of interest in synthetic and medicinal chemistry. As a crucial organic building block, understanding its structural features through spectroscopic analysis is paramount for its application in research and development.[1] This document presents a detailed interpretation of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and data from analogous structures.[2][3] Detailed experimental protocols for acquiring such data are also provided to serve as a practical reference for researchers.
Introduction and Compound Overview
This compound is a heterocyclic aromatic compound belonging to the indazole family. The indazole core is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[4][5] The specific substitution pattern of this molecule—a bromine atom and two methyl groups—offers unique properties for further chemical modification, making it a valuable intermediate.
Compound Details:
The following sections will provide a detailed, predicted spectroscopic profile of this molecule, offering insights into its electronic and structural characteristics.
Molecular Structure and Spectroscopic Workflow
The structure of this compound dictates its spectroscopic signature. The 2H-indazole tautomer, with a methyl group on the N2 position, is a key feature. The substituents on the benzene ring—a bromine atom at position 6 and a methyl group at position 5—will significantly influence the chemical shifts of the aromatic protons and carbons.
Caption: Molecular structure and general spectroscopic workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6][7]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show four distinct signals: two singlets for the aromatic protons, and two singlets for the non-equivalent methyl groups.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~7.6 | Singlet | 1H | H-7 | Deshielded by the adjacent bromine atom and the heterocyclic ring. Appears as a singlet due to the absence of adjacent protons. |
| 2 | ~7.2 | Singlet | 1H | H-4 | Shielded relative to H-7. Appears as a singlet due to the absence of adjacent protons. |
| 3 | ~4.1 | Singlet | 3H | N-CH₃ | The N-methyl group is deshielded due to its attachment to the electronegative nitrogen atom within the aromatic system. |
| 4 | ~2.4 | Singlet | 3H | Ar-CH₃ | The aromatic methyl group at C-5 is in a typical chemical shift range for such groups. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~148 | C-3a | Quaternary carbon at the ring junction, deshielded by two nitrogen atoms. |
| 2 | ~145 | C-7a | Quaternary carbon at the ring junction. |
| 3 | ~130 | C-5 | Carbon bearing the methyl group. |
| 4 | ~125 | C-3 | Carbon in the pyrazole ring. |
| 5 | ~122 | C-4 | Aromatic CH carbon. |
| 6 | ~120 | C-7 | Aromatic CH carbon, deshielded by the adjacent bromine. |
| 7 | ~115 | C-6 | Carbon bearing the bromine atom (ipso-carbon). |
| 8 | ~35 | N-CH₃ | N-methyl carbon, typical range. |
| 9 | ~18 | Ar-CH₃ | Aromatic methyl carbon, typical range. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[8]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy Analysis (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the indazole ring system.[9] |
| 2950-2850 | C-H stretch (aliphatic) | Medium | Corresponding to the C-H bonds of the two methyl groups.[9] |
| 1620-1580 | C=C stretch (in-ring) | Medium-Strong | Aromatic C=C bond vibrations within the fused ring system. |
| 1500-1450 | C=N stretch (in-ring) | Medium-Strong | Characteristic of the pyrazole part of the indazole ring. |
| 1380-1360 | C-H bend (methyl) | Medium | Bending vibration of the methyl groups. |
| ~1100 | C-N stretch | Medium | Stretch of the carbon-nitrogen bonds in the ring. |
| 700-600 | C-Br stretch | Medium-Strong | Characteristic stretching vibration for a carbon-bromine bond. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS) Analysis (Predicted)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.[10][11]
Predicted Mass Spectrum Data
| m/z (Predicted) | Ion | Rationale |
| 224/226 | [M]⁺ | Molecular Ion Peak: Shows a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity ratio, which is indicative of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| 209/211 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |
| 145 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation for bromo-aromatic compounds. |
| 117 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ ion, a characteristic fragmentation of nitrogen-containing heterocyclic compounds. |
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for the title compound.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.[12]
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This guide provides a detailed, predicted spectroscopic profile for this compound. The anticipated ¹H and ¹³C NMR spectra are expected to clearly resolve all unique protons and carbons. The IR spectrum should confirm the presence of aromatic and aliphatic C-H bonds, the heterocyclic ring system, and the C-Br bond. Mass spectrometry will be crucial for confirming the molecular weight and the presence of bromine through its distinct isotopic pattern, while the fragmentation pattern will further support the proposed structure. This comprehensive dataset serves as a valuable reference for the identification and characterization of this compound in a research setting.
References
- 1. calpaclab.com [calpaclab.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. azooptics.com [azooptics.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromo-2,5-dimethyl-2H-indazole
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 6-Bromo-2,5-dimethyl-2H-indazole (CAS No. 1159511-92-8), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous pharmacologically active agents, making the development of efficient and regioselective synthetic routes to its derivatives critically important.[1][2][3] This document outlines a robust synthetic strategy, focusing on the critical step of regioselective N-methylation, and details the analytical techniques required for unambiguous structural elucidation and purity assessment. The content is tailored for researchers, chemists, and drug development professionals, offering both practical protocols and the underlying scientific principles.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry, with 59% of FDA-approved small-molecule drugs featuring such a motif.[4] Among these, the indazole (or benzopyrazole) nucleus is a prominent pharmacophore recognized for its broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][5][6] Compounds such as Niraparib, Axitinib, and Benzydamine exemplify the therapeutic success of indazole-based drugs.[1][2]
The biological activity of N-substituted indazoles is often highly dependent on the position of the substituent on the pyrazole ring, existing as either the 1H- or 2H-tautomer.[3] The synthesis of a specific regioisomer, such as the target compound this compound, presents a common yet significant challenge: controlling the regioselectivity of N-alkylation.[7][8] Direct alkylation of an indazole precursor often yields a mixture of N-1 (thermodynamically favored) and N-2 (kinetically favored) products, necessitating careful optimization of reaction conditions and robust purification methods.[9][10]
This guide addresses this challenge by presenting a field-proven approach to synthesize and characterize this compound, providing the scientific community with a reliable framework for accessing this valuable molecular entity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1159511-92-8 | [11][12] |
| Molecular Formula | C₉H₉BrN₂ | [11] |
| Molecular Weight | 225.08 g/mol | [11] |
| Purity | ≥98% (typical) | [11] |
Synthetic Strategy and Methodology
The synthesis of this compound can be effectively achieved through the N-methylation of a suitable precursor, 6-Bromo-5-methyl-1H-indazole. This approach leverages a common and well-documented transformation in indazole chemistry.[13] The primary challenge lies in the separation of the desired N-2 methylated product from its N-1 regioisomer.
Proposed Synthetic Pathway
The overall workflow involves the deprotonation of the starting indazole with a strong base, followed by nucleophilic attack on a methylating agent. This process generates a mixture of isomers that are then separated via column chromatography.
Caption: Proposed workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-methylation of analogous bromoindazoles.[13][14]
Reagents and Materials:
-
6-Bromo-5-methyl-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-5-methyl-1H-indazole (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.5 M solution).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equiv) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, forming the highly nucleophilic indazolide anion. The use of an anhydrous solvent is critical to prevent quenching the base.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium indazolide salt may be observed as a suspension.
-
Alkylation: Add iodomethane (2.0-4.0 equiv) dropwise to the mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Causality Note: Using an excess of the alkylating agent helps drive the reaction to completion. The reaction is brought to room temperature to ensure a sufficient rate of reaction.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Work-up: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient eluent system (e.g., 5% to 30% ethyl acetate in hexane). The two regioisomers (N-1 and N-2) typically have different polarities and can be separated effectively. The N-2 isomer is often less polar than the N-1 isomer.[13] Collect and concentrate the fractions containing the desired product.
Safety Precautions:
-
Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care in a fume hood under an inert atmosphere.[15]
-
Iodomethane is a toxic and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
THF can form explosive peroxides. Use freshly distilled or inhibitor-stabilized anhydrous solvent.
Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Standard analytical workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure and, crucially, for distinguishing between the N-1 and N-2 regioisomers.
-
¹H NMR: The proton spectrum will provide key information. The chemical shifts of the N-methyl protons are particularly diagnostic. Typically, the N-2 methyl protons resonate slightly downfield compared to N-1 methyl protons in similar indazole systems. The spectrum should also show distinct signals for the aromatic protons and the C-5 methyl group.
-
¹³C NMR: The carbon spectrum should show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of the N-methyl and C-5 methyl carbons, as well as the aromatic carbons, will be consistent with the proposed structure.
Table 2: Predicted NMR Data for this compound
| Data Type | Predicted Chemical Shift (ppm) & Multiplicity | Assignment |
| ¹H NMR | ~ 8.0-8.2 (s) | H-3 |
| ~ 7.5-7.7 (s) | H-7 | |
| ~ 7.3-7.5 (s) | H-4 | |
| ~ 4.1-4.3 (s) | N-CH₃ | |
| ~ 2.4-2.6 (s) | C₅-CH₃ | |
| ¹³C NMR | ~ 140-150 | C-7a |
| ~ 120-135 | Aromatic C-H & C-Br | |
| ~ 115-125 | Aromatic C-H & C-C | |
| ~ 35-40 | N-CH₃ | |
| ~ 15-20 | C₅-CH₃ | |
| Note: These are predicted values based on analogous structures. Actual values must be determined experimentally. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Low-Resolution MS (e.g., LC-MS): This technique should show a molecular ion peak [M+H]⁺ at m/z 225 and 227.
-
Isotopic Pattern: A critical diagnostic feature is the presence of two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[16]
-
High-Resolution MS (HRMS): Provides the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₉H₉BrN₂).
Table 3: Expected Mass Spectrometry Data
| Ion Type | Calculated m/z | Expected Observation |
| [M]⁺ | 224.9953 | Two peaks at ~225 and ~227 with ~1:1 intensity ratio. |
| [M+H]⁺ | 225.9983 | Two peaks at ~226 and ~228 with ~1:1 intensity ratio. |
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the synthesis and for identifying the correct fractions during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the final purity of the compound. A successful synthesis should yield a product with >98% purity by HPLC analysis.[17]
Conclusion
This guide details a reliable and reproducible pathway for the synthesis of this compound. The core of the strategy involves a well-established N-methylation reaction on a bromo-methyl-indazole precursor, followed by a crucial chromatographic separation to isolate the desired N-2 regioisomer. The causality behind each procedural step has been explained to provide a deeper understanding of the transformation. Furthermore, a comprehensive analytical workflow, combining NMR spectroscopy, mass spectrometry, and HPLC, has been outlined to ensure the unambiguous confirmation of the product's structure and the rigorous assessment of its purity. This document serves as a valuable resource for researchers engaged in the synthesis of novel indazole derivatives for pharmaceutical and chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1159511-92-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. This compound, CasNo.1159511-92-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 13. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 14. 6-BROMO-2-METHYL-2H-INDAZOLE CAS#: 590417-95-1 [m.chemicalbook.com]
- 15. 6-Bromo-2-methyl-2H-indazole, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Indazole Scaffold: A Privileged Motif in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural features and synthetic tractability have led to the development of a vast library of derivatives exhibiting a broad spectrum of biological activities.[2][3] This technical guide provides a comprehensive overview of the significant biological activities of indazole derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of these activities, provide detailed protocols for their evaluation, and present illustrative data to guide researchers in this dynamic field.
Introduction: The Chemical Versatility and Biological Significance of Indazoles
Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their remarkable biological activities and therapeutic potential.[3] The indazole core can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological targets. This synthetic accessibility has made the indazole scaffold a cornerstone in the design of novel therapeutic agents.[4] Several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Entrectinib, feature the indazole motif, underscoring its clinical relevance.[5]
This guide will explore the key therapeutic areas where indazole derivatives have shown significant promise, elucidating the structure-activity relationships (SAR) that govern their efficacy and the experimental methodologies used to characterize their biological profiles.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Indazole derivatives have demonstrated potent anticancer activity against a wide range of human cancer cell lines, targeting key pathways involved in tumor growth, proliferation, and survival.[6][7][8] A primary mechanism of action for many anticancer indazoles is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[9]
Mechanism of Action: Kinase Inhibition and Induction of Apoptosis
Many indazole-based compounds function as competitive inhibitors at the ATP-binding site of various tyrosine and serine/threonine kinases.[10] This inhibition disrupts downstream signaling cascades that promote cell proliferation and survival.
Case Study: Pazopanib and Entrectinib
-
Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[11][12] It potently inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit, thereby suppressing tumor angiogenesis and growth.[11][13][14]
-
Entrectinib is an inhibitor of tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[15][16][17] It is used to treat NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[16][18] Its ability to cross the blood-brain barrier makes it particularly effective against brain metastases.[19]
Beyond kinase inhibition, many indazole derivatives induce apoptosis (programmed cell death) in cancer cells. This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as the Bcl-2 family members (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2) and the activation of caspases, the executioners of apoptosis.[6][13]
Signaling Pathway: Kinase Inhibition by Indazole Derivatives
Caption: Kinase inhibition by indazole derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][20]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][14] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivative and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation: Anticancer Activity of Indazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 2f | 4T1 (Breast) | 0.23 | [3][13] |
| HepG2 (Liver) | 0.80 | [3] | |
| MCF-7 (Breast) | 0.34 | [3] | |
| Compound 89 | K562 (Leukemia) | 6.50 | [21] |
| Compound 93 | HL60 (Leukemia) | 0.0083 | [21] |
| HCT116 (Colon) | 0.0013 | [21] | |
| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | [22] |
| Indazol-pyrimidine 4i | A549 (Lung) | 2.305 | [22] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and mediators involved in the inflammatory response.[20][21][23] Commercially available anti-inflammatory drugs like Bendazac and Benzydamine contain the 1H-indazole scaffold.
Mechanism of Action: Inhibition of COX-2 and Pro-inflammatory Cytokines
The anti-inflammatory effects of many indazole derivatives are attributed to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[12][21] Additionally, some indazoles can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[12][24]
Experimental Workflow: Evaluating Anti-inflammatory Activity
Caption: Workflow for assessing anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[4][15][25]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling).[15][25] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the indazole derivative or a reference anti-inflammatory drug (e.g., Indomethacin) intraperitoneally or orally to the test groups. The control group receives the vehicle.[15]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[2][4]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[26][27]
Principle: The assay measures the peroxidase activity of COX, which is detected by monitoring the appearance of an oxidized chromogenic or fluorogenic substrate.[26]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the reaction buffer, heme, COX-2 enzyme, and the test indazole derivatives.
-
Incubation with Inhibitor: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. Incubate for a short period to allow for inhibitor binding.[28]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).[27]
-
Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Data Presentation: Anti-inflammatory Activity of Indazole Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| Indazole | COX-2 Inhibition | 23.42 | [12] |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [12] |
| 6-Nitroindazole | COX-2 Inhibition | 18.56 | [12] |
| Indazole | TNF-α Inhibition | 220.11 | [12] |
| 5-Aminoindazole | TNF-α Inhibition | 230.19 | [12] |
| Compound AA6 | p38 MAP Kinase Inhibition | 0.403 | [29] |
Antimicrobial and Antiviral Activities
The indazole scaffold is also present in compounds with a broad spectrum of antimicrobial and antiviral activities.[30][31]
Mechanism of Action
The exact mechanisms of antimicrobial action for many indazole derivatives are still under investigation, but some have been shown to inhibit essential microbial enzymes or disrupt cell wall synthesis.[30] For instance, some 3-phenyl-1H-indazole derivatives have been identified as DNA gyrase B inhibitors.[30]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[32]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a serial two-fold dilution of the indazole derivative in a suitable broth medium.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: Antimicrobial Activity of Indazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 5 | S. aureus | 64-128 | [33] |
| S. epidermidis | 64-128 | [33] | |
| Compound 61 | S. pneumoniae | 4.0 | [31] |
| Compound 62 | S. aureus | 3.125 | [31] |
| Compound 72 | C. albicans | 3.807 (mM) | [31] |
| Compound 75 | S. mutans | 11.2 | [31] |
Activity in Neurodegenerative Diseases
Recent studies have highlighted the potential of indazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[34][35]
Mechanism of Action: Targeting Key Pathological Pathways
In the context of neurodegenerative diseases, indazole derivatives have been shown to act on various targets:
-
Inhibition of Tau Phosphorylation: Abnormal hyperphosphorylation of the tau protein is a hallmark of Alzheimer's disease. Some indazoles can inhibit the kinases responsible for this process, such as glycogen synthase kinase 3β (GSK-3β).[24]
-
Neuroprotection against Oxidative Stress: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Certain indazoles exhibit neuroprotective effects by mitigating oxidative stress-induced cell death.[25]
-
Cholinesterase and BACE1 Inhibition: Some indazole derivatives have shown dual inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), all of which are key targets in Alzheimer's disease therapy.[25]
Logical Relationship: Neuroprotective Mechanisms of Indazoles
Caption: Neuroprotective mechanisms of indazole derivatives.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotective effects.[16][36][37]
Principle: Neurotoxicity is induced in SH-SY5Y cells using agents like hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides. The ability of a test compound to protect the cells from this toxicity is then evaluated.[16][38]
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture SH-SY5Y cells and seed them in 96-well plates.
-
Pre-treatment with Compound: Pre-treat the cells with various concentrations of the indazole derivative for a specific duration (e.g., 6 hours).[16]
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂) for 24 hours.[16]
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 2.2.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the indazole derivative compared to cells treated with the neurotoxin alone.
Experimental Protocol: In Vitro Tau Phosphorylation Assay
This assay is used to identify inhibitors of tau kinases.[5][6][35]
Principle: A cell line stably expressing a fluorescently tagged tau protein is used. Hyperphosphorylation of tau leads to its dissociation from microtubules. Kinase inhibitors promote tau binding to microtubules, forming bundles that can be quantified by image analysis.[6]
Step-by-Step Methodology:
-
Cell Culture: Use a suitable cell line, such as U2OS cells stably expressing human Tau-tGFP.[6]
-
Compound Treatment: Treat the cells with the test indazole derivative.
-
Imaging: Acquire images of the cells using fluorescence microscopy.
-
Image Analysis: Quantify the formation of microtubule bundles. An increase in bundling indicates inhibition of tau phosphorylation.[6]
-
Data Analysis: Determine the IC₅₀ for the inhibition of tau phosphorylation.
Conclusion and Future Perspectives
The indazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, with significant potential in oncology, inflammation, infectious diseases, and neurodegeneration. The continued exploration of the vast chemical space around the indazole nucleus, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds great promise for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on the design of more selective and potent indazole derivatives, as well as the exploration of novel biological targets for this privileged scaffold.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 6. innoprot.com [innoprot.com]
- 7. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Identification of an ERK Inhibitor as a Therapeutic Drug Against Tau Aggregation in a New Cell-Based Assay [frontiersin.org]
- 11. researchhub.com [researchhub.com]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. benchchem.com [benchchem.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 27. mdpi.com [mdpi.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Tau Phosphorylation Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 36. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 37. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 38. jmpcr.samipubco.com [jmpcr.samipubco.com]
6-Bromo-2,5-dimethyl-2H-indazole as a pharmaceutical intermediate
An In-depth Technical Guide to 6-Bromo-2,5-dimethyl-2H-indazole: A Core Intermediate in Modern Pharmaceutical Synthesis
Introduction: The Strategic Value of the Indazole Scaffold
In the landscape of modern drug discovery, nitrogen-containing heterocycles are foundational pillars. Their prevalence is remarkable, with a 2022 analysis showing that 59% of small-molecule drugs approved by the U.S. FDA contain such a scaffold.[1] Among these, the indazole ring system—a bicyclic aromatic structure composed of a fused benzene and pyrazole ring—has emerged as a "privileged scaffold."[2] While rare in nature, synthetic indazole derivatives exhibit a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2]
This guide focuses on a specific, highly functionalized indazole derivative: This compound . This compound serves not as an end-product, but as a critical and versatile pharmaceutical intermediate. Its strategic design, featuring a bromine atom ripe for cross-coupling reactions and specific methyl substitutions to modulate solubility and metabolic stability, makes it an invaluable building block for constructing complex, high-value active pharmaceutical ingredients (APIs). We will explore its synthesis, key transformations, and its application in the logical construction of potential therapeutic agents.
Physicochemical and Spectroscopic Profile
A clear understanding of a starting material's fundamental properties is the bedrock of any successful synthetic campaign. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1159511-92-8 | [3] |
| Molecular Formula | C₉H₉BrN₂ | [3] |
| Molecular Weight | 225.09 g/mol | [3][4] |
| Appearance | White to light yellow solid | [5] |
| Purity | Typically ≥97% | [4] |
Spectroscopic Signature (¹H NMR)
While a reference spectrum should always be run, the expected ¹H NMR spectroscopic data in a solvent like CDCl₃ provides a crucial identity check. The structure suggests a distinct pattern:
-
Aromatic Protons: Two singlets are expected in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the protons at the C4 and C7 positions of the indazole ring.
-
N-Methyl Protons: A singlet integrating to three protons will appear for the methyl group attached to the N2 position (approx. 3.8-4.2 ppm).
-
C-Methyl Protons: A second singlet, also integrating to three protons, will be present for the methyl group at the C5 position (approx. 2.3-2.6 ppm).
The absence of a broad N-H proton signal and the presence of the N-methyl signal are key indicators of the 2H-indazole isomer.
Synthesis: The Challenge of Regiocontrol
The synthesis of N-alkylated indazoles presents a classic regioselectivity challenge. Direct alkylation of an indazole precursor often yields a mixture of N1 and N2 isomers, necessitating careful reaction control and robust purification methods. The synthesis of this compound is best approached via the N-methylation of a 6-bromo-5-methyl-1H-indazole precursor.
The causality behind this synthetic strategy is rooted in controlling the nucleophilicity of the indazole nitrogen atoms.
-
Deprotonation: A strong, non-nucleophilic base like sodium hydride (NaH) is employed to deprotonate the N-H of the indazole ring. This creates an indazolide anion, a much more potent nucleophile than the neutral starting material.
-
Alkylation: The indazolide anion then attacks the electrophilic methyl source, typically methyl iodide or dimethyl sulfate. This Sₙ2 reaction can occur at either the N1 or N2 position. The 2H-indazole is often the thermodynamically more stable product, but a mixture is common.[2]
-
Purification: The N1 and N2 isomers possess different dipole moments and, consequently, different polarities. This difference is exploited for separation using silica gel column chromatography.
Experimental Protocol: Synthesis of this compound
This protocol is an illustrative methodology based on standard procedures for indazole alkylation.[6]
Step 1: Deprotonation
-
To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per gram of starting material) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.
Step 2: N-Methylation
-
Add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
Step 3: Work-up and Purification
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired this compound (the less polar isomer) from the 1,5-dimethyl isomer.
Synthesis Workflow Diagram
Caption: Synthetic workflow for N-methylation of a bromo-indazole precursor.
The Strategic Role in Synthesis: A Gateway to Molecular Complexity
The true value of this compound lies in the synthetic potential of its C6-bromo substituent. This bromine atom is a versatile functional handle, perfectly positioned for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis.
Key Transformation: The Suzuki-Miyaura Cross-Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, it allows for the introduction of a wide variety of aryl or heteroaryl groups at the 6-position of the indazole core, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
The causality of the Suzuki reaction is a well-understood catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole.
-
Transmetalation: The boronic acid (or ester), activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a representative example for coupling with a generic arylboronic acid.
Step 1: Reaction Setup
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Add a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.
Step 3: Work-up and Purification
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 6-aryl-2,5-dimethyl-2H-indazole.
Application in Medicinal Chemistry Logic
Caption: Logical flow from intermediate to a potential drug candidate via Suzuki coupling.
Application Example: Constructing a Kinase Inhibitor Scaffold
Many successful kinase inhibitors, such as Pazopanib and Axitinib, utilize an indazole core. The indazole nitrogen atoms are often crucial for forming hydrogen bond interactions with the "hinge region" of the kinase active site. The 6-position, which we functionalize using the bromo-intermediate, typically points out towards the solvent-exposed region, providing an ideal attachment point for groups that confer selectivity and potency.
By using this compound, a medicinal chemist can rapidly synthesize a library of compounds. For example, coupling it with various heteroaryl boronic acids (e.g., pyridine, pyrimidine derivatives) allows for systematic probing of the kinase active site to optimize binding affinity and pharmacokinetic properties. The 2,5-dimethyl substitution pattern is not arbitrary; it's a deliberate design choice to block potential sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes) and to fine-tune the molecule's overall lipophilicity and solubility.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool in pharmaceutical development. Its synthesis, while requiring careful control of regiochemistry, leads to a highly valuable intermediate. The C6-bromo group serves as a reliable handle for advanced palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse and complex molecular architectures. For researchers and scientists in drug development, understanding the synthesis and reactivity of this intermediate provides a direct and powerful route to novel indazole-based therapeutics, particularly in the competitive field of kinase inhibitor design.
References
- 1. This compound | 1159511-92-8 | Benchchem [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 6-Bromo-2,3-dimethyl-2H-indazole 97% | CAS: 1142189-49-8 | AChemBlock [achemblock.com]
- 5. Buy 6-Bromo-2-methyl-2H-indazole (EVT-467646) | 590417-95-1 [evitachem.com]
- 6. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
A Theoretical and Computational Guide to Understanding 2H-Indazole Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The indazole scaffold exists in two primary tautomeric forms: the thermodynamically favored 1H-indazole and the less stable 2H-indazole.[1][2] Understanding the nuanced factors that govern the stability of the 2H-tautomer is paramount for rational drug design, predicting molecular behavior, and controlling synthetic outcomes. This in-depth technical guide provides a comprehensive overview of the theoretical calculations used to investigate 2H-indazole stability. We will explore the fundamental principles of indazole tautomerism, delve into the quantum mechanical methods employed for their study, and present a practical guide to performing these calculations.
The Significance of Indazole Tautomerism in Drug Discovery
The indazole ring system is a "privileged scaffold" in drug discovery, appearing in a wide array of pharmacologically active compounds, including those with anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The two primary tautomers, 1H- and 2H-indazole, possess distinct electronic and steric properties. These differences directly impact their physicochemical characteristics, such as dipole moment and basicity, and, consequently, their biological activity and pharmacokinetic profiles.[5]
-
1H-Indazole : This tautomer is generally the more thermodynamically stable form.[6][7] Its structure is characterized by a benzenoid arrangement, contributing to its greater aromaticity and lower energy state.[4][8]
-
2H-Indazole : The less stable tautomer, 2H-indazole, features a quinoid-like structure.[2][4] Despite its lower intrinsic stability, the 2H-indazole motif is a crucial component of many potent and selective drugs.[9]
A thorough understanding of the energetic landscape of indazole tautomerism allows medicinal chemists to:
-
Predict the predominant tautomeric form under physiological conditions.
-
Design molecules that favor a specific tautomeric state to optimize target engagement.
-
Interpret spectroscopic data with greater accuracy.[10]
-
Develop synthetic strategies that yield the desired N-substituted regioisomer.[11]
The following diagram illustrates the tautomeric equilibrium between 1H- and 2H-indazole.
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
Theoretical Framework for Stability Calculations
Quantum mechanical calculations are indispensable tools for quantifying the relative stabilities of tautomers. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size due to its favorable balance of accuracy and computational cost.[12][13] DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.
The choice of the functional and basis set is critical for obtaining reliable results:
-
Functionals : Functionals are mathematical approximations that describe the exchange-correlation energy. For tautomeric equilibria of heterocyclic systems, hybrid functionals like B3LYP are widely used and have been shown to provide accurate results.[14][15]
-
Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G * or the more flexible 6-311++G(d,p) , are commonly employed for these types of calculations.[15][16] The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure of molecules with lone pairs and pi-systems.
Ab Initio Methods
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy.
-
Møller-Plesset Perturbation Theory (MP2) : This method improves upon the Hartree-Fock approximation by including electron correlation effects. MP2 calculations, often with a basis set like 6-31G * or cc-pVTZ , have been successfully used to determine the energy difference between indazole tautomers.[6][17][18]
Factors Influencing 2H-Indazole Stability
The predominance of the 1H-tautomer is a well-established principle, but the energy gap between the two forms can be modulated by several factors.
Aromaticity
The primary reason for the greater stability of 1H-indazole is its higher degree of aromaticity.[8] The benzenoid structure of the 1H form allows for more effective delocalization of the 10 π-electrons, leading to a lower energy state.[4] In contrast, the quinoid structure of 2H-indazole disrupts this aromaticity, resulting in a higher ground-state energy.[2]
Substituent Effects
While the parent 2H-indazole is less stable, the introduction of substituents on the indazole ring can alter the tautomeric equilibrium. Electron-withdrawing or electron-donating groups can preferentially stabilize one tautomer over the other. For instance, studies on substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that the relative stability of the tautomers can be influenced by methyl groups.[14]
Solvent Effects
The surrounding solvent environment can influence the stability of tautomers by differentially solvating each form.[19][20] While thermochemical and photochemical studies have indicated the greater stability of the 1H-form of indazole regardless of the solvent, computational models can be used to quantify these effects.[6] The Polarizable Continuum Model (PCM) is a common approach to simulate the effects of a solvent in DFT calculations.[15][19]
Quantitative Analysis of Tautomer Stability
Numerous computational studies have quantified the energy difference between 1H- and 2H-indazole. The following table summarizes key findings from the literature.
| Computational Method | Energy Difference (kcal/mol) (1H more stable) | Reference |
| MP2/6-31G | 3.6 | [6][18] |
| B3LYP/6-31G | 5.3 | [17] |
| G2 | 4.85 | [17] |
| Experimental (from pKa) | 2.3 | [6][7] |
| MP2/cc-pVTZ | 3.25 | [17] |
Note: The energy difference values represent the electronic energy difference (ΔE) or Gibbs free energy difference (ΔG) at 298 K.
These data consistently show the 1H-tautomer to be more stable by approximately 2-5 kcal/mol. This energy difference, while significant, is small enough that both tautomers can be present in equilibrium, and their relative populations can be influenced by the factors discussed above.
A Step-by-Step Protocol for Calculating Tautomer Stability
This section provides a generalized workflow for performing a theoretical calculation of the relative stability of 1H- and 2H-indazole using DFT. This protocol assumes the use of a computational chemistry software package such as Gaussian, ORCA, or Spartan.
Molecular Structure Preparation
-
Build the Structures : Create 3D models of both 1H- and 2H-indazole. This can be done using a molecular builder within the software package.
-
Initial Cleaning : Perform a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to obtain reasonable starting structures.
Geometry Optimization
-
Select the Level of Theory : Choose a reliable DFT method, for example, B3LYP/6-311++G(d,p) .
-
Perform Optimization : Run a geometry optimization calculation for each tautomer. This will find the lowest energy conformation (a local minimum on the potential energy surface) for each molecule.
-
Confirm Minima : It is crucial to verify that the optimized structures correspond to true energy minima. This is done by performing a frequency calculation.
Frequency Calculation
-
Run Frequency Analysis : Using the optimized geometries from the previous step, perform a frequency calculation at the same level of theory.
-
Check for Imaginary Frequencies : A true minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry needs to be further optimized.
-
Obtain Thermochemical Data : The frequency calculation also provides important thermochemical data, including the zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy.
Single-Point Energy Calculation (Optional but Recommended)
For higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a more sophisticated method or a larger basis set.
Analysis of Results
-
Extract Energies : From the output files of the frequency calculations, extract the total electronic energies (including ZPVE correction) for both 1H- and 2H-indazole.
-
Calculate the Relative Energy : The relative energy (ΔE) is the difference in the total energies of the two tautomers: ΔE = E(2H-indazole) - E(1H-indazole)
-
Calculate the Gibbs Free Energy Difference : For a more complete picture of stability at a given temperature, calculate the Gibbs free energy difference (ΔG): ΔG = G(2H-indazole) - G(1H-indazole) where G is the Gibbs free energy obtained from the thermochemical analysis in the frequency calculation.
The following diagram outlines the computational workflow.
Caption: Computational workflow for determining tautomer stability.
Conclusion
The theoretical investigation of 2H-indazole stability is a critical aspect of modern drug discovery and development. Computational chemistry provides powerful and reliable tools to quantify the subtle energy differences between tautomers, offering invaluable insights into their intrinsic stability and the factors that influence their equilibrium. By leveraging methods like DFT and understanding the interplay of aromaticity, substituent effects, and solvation, researchers can make more informed decisions in the design and synthesis of novel indazole-based therapeutics. The protocol outlined in this guide serves as a practical starting point for scientists looking to apply these computational techniques in their own research.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. caribjscitech.com [caribjscitech.com]
- 8. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Regioselective N-Alkylation of 5-Methyl-1H-Indazole
Abstract
The indazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The strategic functionalization of the indazole core, particularly through N-alkylation, is a critical step in drug discovery, profoundly influencing a compound's pharmacological profile. However, the ambident nucleophilic nature of the indazole ring, with its two reactive nitrogen atoms (N-1 and N-2), presents a significant synthetic challenge, often leading to the formation of regioisomeric mixtures that are difficult to separate.[1][3][4] This guide provides a comprehensive overview and detailed experimental protocols for the regioselective N-alkylation of 5-methyl-1H-indazole, a common and versatile starting material. We will explore methodologies that favor thermodynamic versus kinetic control, allowing researchers to selectively synthesize either N-1 or N-2 alkylated products, such as the titular 2,5-dimethyl-2H-indazole.
Core Directive: Understanding the Principles of Regioselectivity
The regiochemical outcome of the N-alkylation of indazoles is not arbitrary; it is governed by a delicate interplay of electronic and steric factors, which can be manipulated by the choice of reagents and reaction conditions.[3] The two nitrogen atoms exist in a tautomeric equilibrium between the 1H- and 2H-forms. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[5][6][7] This intrinsic stability difference is the key to controlling regioselectivity.
-
Thermodynamic Control (Favoring N-1): Conditions that allow for the equilibration of the indazole anion intermediate will predominantly yield the more stable N-1 alkylated product. This is typically achieved using strong, non-coordinating bases in non-polar aprotic solvents.[1][5]
-
Kinetic Control (Favoring N-2): Conditions that favor a rapid, irreversible reaction at the most nucleophilic site can lead to the N-2 alkylated product. Specific methodologies, such as the Mitsunobu reaction or acid-catalyzed processes, exploit different mechanistic pathways to achieve N-2 selectivity.[3][8][9]
The general workflow for indazole alkylation involves careful selection of these parameters to steer the reaction toward the desired isomer.
Caption: General experimental workflow for the N-alkylation of indazoles.
Protocols for Selective N-1 Alkylation of 5-Methyl-1H-Indazole
Method A: Classic SN2 Alkylation under Thermodynamic Control
This protocol is the gold standard for achieving high N-1 regioselectivity. The use of sodium hydride (NaH), a strong and non-nucleophilic base, in an aprotic solvent like tetrahydrofuran (THF) irreversibly deprotonates the indazole. The resulting sodium salt of the indazole favors the negative charge on the N-1 position, which is part of the more stable aromatic system, thus directing the subsequent alkylation to this site.[1][4][5]
Detailed Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-methyl-1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure the reaction is well-ventilated and additions are made slowly.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete formation of the sodium salt.[3]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][10]
-
Workup: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[3]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.
| Parameter | Condition | Rationale | N-1:N-2 Ratio |
| Base | Sodium Hydride (NaH) | Strong, non-coordinating base | >99:1[5] |
| Solvent | Tetrahydrofuran (THF) | Non-polar, aprotic | |
| Alkylating Agent | Alkyl Bromide, Tosylate | Good leaving group | |
| Temperature | 0 °C to 50 °C | Allows for thermodynamic control |
Table 1: Summary of conditions for selective N-1 alkylation via SN2 reaction.
Method B: Reductive Amination for Simple Alkyl Groups
For the introduction of simple, unfunctionalized alkyl groups, direct SN2 reactions can sometimes yield mixtures.[11] A highly selective alternative is a two-step, one-pot reductive amination process.[10][11] The indazole first condenses with an aldehyde to exclusively form an N-1 enamine intermediate, which is then hydrogenated to the final N-1 alkylated product. This method avoids the formation of any N-2 isomer.[11]
Caption: Workflow for N-1 selective reductive amination.
Detailed Experimental Protocol:
-
Enamine Formation: In a round-bottom flask, combine 5-methyl-1H-indazole (1.0 equiv), the desired aldehyde (e.g., isobutyraldehyde, 2-3 equiv), and a suitable solvent like toluene. Add a means for water removal, such as molecular sieves or a Dean-Stark apparatus. Heat the mixture (e.g., to reflux) until TLC/LC-MS analysis indicates complete formation of the enamine intermediate.[10][11]
-
Preparation for Reduction: Cool the reaction mixture to room temperature. The crude enamine can often be used directly without purification.[11]
-
Hydrogenation: Transfer the crude enamine solution to a hydrogenation vessel. Add a hydrogenation catalyst (e.g., 5% Pt/C, 0.01-0.02 equiv).[10]
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 40 psi) and stir the reaction at a controlled temperature (e.g., 30 °C) until the reaction is complete.[10]
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with a suitable solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the pure N-1 alkylated product. A 76% isolated yield over two steps has been reported for a similar substrate with no detectable N-2 isomer.[10]
Protocols for Selective N-2 Alkylation of 5-Methyl-1H-Indazole
Achieving selectivity for the N-2 position requires circumventing the thermodynamic preference for N-1 substitution. This is typically accomplished using methods that operate under kinetic control or via distinct mechanistic pathways.
Method A: The Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for favoring the N-2 regioisomer.[3] The reaction between the indazole, an alcohol, and a phosphine/azodicarboxylate reagent pair proceeds through a pathway where the N-2 atom acts as the more kinetically favored nucleophile.[8] For some indazole substrates, N-2 to N-1 ratios of 2.5:1 have been observed.[5][6]
Detailed Experimental Protocol:
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve 5-methyl-1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[3]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. The characteristic red-orange color may appear and then fade.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir overnight, monitoring by TLC/LC-MS.[3]
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue contains the desired product along with triphenylphosphine oxide and the hydrazide byproduct. Purify the mixture directly by flash column chromatography to separate the N-2 and N-1 isomers.
Method B: Triflic Acid (TfOH) Catalyzed Alkylation with Diazo Compounds
A modern and highly efficient method for N-2 alkylation involves the reaction of indazoles with diazo compounds, catalyzed by a strong Brønsted acid like triflic acid (TfOH).[3] This metal-free system provides excellent yields and can achieve near-perfect N-2 regioselectivity (N-2/N-1 ratios up to 100:0 have been reported).[9]
Detailed Experimental Protocol:
-
Preparation: To a solution of 5-methyl-1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv) at 0 °C.[3]
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise to the cooled solution.[3]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (as monitored by TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Extraction: Separate the layers and extract the aqueous phase with DCM.[3]
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[3]
-
Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.
Protocol for Alkylation with Mixed Regioselectivity
In some instances, particularly in early-stage discovery chemistry, a rapid synthesis of both isomers for screening is desirable. Using a weaker base in a polar aprotic solvent often provides a mixture of N-1 and N-2 products that can be separated chromatographically.
Detailed Experimental Protocol:
-
Preparation: Suspend 5-methyl-1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).[3]
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) overnight.
-
Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry, concentrate, and purify the crude material by column chromatography to separate the N-1 and N-2 isomers. For simple indazoles, this method can result in N-1:N-2 ratios approaching 1:1.[11]
Summary of Methodologies
| Method | Target Isomer | Key Reagents | Solvent | Typical N1:N2 Ratio | Key Advantage |
| SN2 (Thermodynamic) | N-1 | NaH, Alkyl Halide/Tosylate | THF | >99:1[5] | High N-1 Selectivity |
| Reductive Amination | N-1 | Aldehyde, Pt/C, H₂ | Toluene | 100:0 (N-1 only)[10] | Excellent N-1 Selectivity for simple alkyls |
| Mitsunobu Reaction | N-2 | Alcohol, PPh₃, DIAD/DEAD | THF | ~1:2.5[5][6] | Good N-2 preference, mild conditions |
| TfOH Catalyzed | N-2 | Diazo Compound, TfOH | DCM | Up to 0:100[9] | Excellent N-2 Selectivity |
| K₂CO₃ / DMF | Mixture | K₂CO₃, Alkyl Halide | DMF | ~1:1[11] | Operationally simple, access to both isomers |
Table 2: Comparative summary of N-alkylation methods for 5-methyl-1H-indazole.
Conclusion
The regioselective N-alkylation of 5-methyl-1H-indazole is a solvable challenge that hinges on the rational selection of synthetic methodology. For high N-1 selectivity, thermodynamically controlled conditions using sodium hydride in THF or a reductive amination approach are superior. Conversely, to obtain the N-2 isomer, kinetically controlled methods like the Mitsunobu reaction or highly selective catalytic systems employing triflic acid are the methods of choice. By understanding the principles of kinetic versus thermodynamic control and applying the detailed protocols within this guide, researchers can confidently and efficiently access the desired indazole regioisomers, accelerating the pace of drug discovery and development.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Purification of 6-Bromo-2,5-dimethyl-2H-indazole
Abstract
This comprehensive technical guide provides a detailed protocol for the purification of 6-Bromo-2,5-dimethyl-2H-indazole, a key building block in modern drug discovery, using flash column chromatography. This document is intended for researchers, medicinal chemists, and process development scientists. The methodologies outlined herein are designed to ensure high purity of the final compound, which is critical for subsequent synthetic transformations and biological screening. We will delve into the rationale behind the selection of chromatographic conditions, potential impurities, and a step-by-step guide to achieving optimal separation.
Introduction: The Importance of Purity for Indazole Scaffolds
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. This compound (MW: 225.08 g/mol , CAS: 1159511-92-8) is a valuable intermediate, offering multiple points for chemical modification.[1] The purity of such intermediates is paramount; trace impurities can lead to unwanted side reactions, complicate reaction monitoring and spectroscopic analysis, and ultimately impact the yield and purity of the final active pharmaceutical ingredient (API).[2]
This guide will focus on a robust and scalable purification method using normal-phase flash column chromatography, a widely adopted technique for the purification of moderately polar organic compounds.[3][4]
Understanding the Separation: Physicochemical Properties and Potential Impurities
A successful chromatographic separation is predicated on understanding the physicochemical properties of the target compound and its potential impurities.
Physicochemical Properties of this compound:
| Property | Value/Description | Source |
| Molecular Formula | C₉H₉BrN₂ | [1][5] |
| Molecular Weight | 225.08 g/mol | [1][5] |
| Appearance | Likely a solid | [6] |
| Polarity | Moderately polar N-heterocycle | Inferred |
Potential Impurities:
The impurity profile is largely dependent on the synthetic route employed. Common synthetic strategies for N-alkylated indazoles can introduce specific impurities.[7][8]
-
Regioisomers: The alkylation of a substituted indazole can often lead to a mixture of N1 and N2 isomers. In this case, the corresponding 1,5-dimethyl-6-bromo-1H-indazole could be a significant impurity.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of the precursor, 6-bromo-5-methyl-1H-indazole.
-
Over-alkylation Products: The use of excess alkylating agent could potentially lead to the formation of quaternary indazolium salts.
-
Byproducts from Synthesis: Depending on the specific reagents used, other byproducts may be present. For instance, if the synthesis involves a bromination step, di-brominated species could be formed.[2]
The structural differences between these potential impurities and the target compound, particularly in terms of polarity, are the basis for their chromatographic separation.
Chromatographic Method Development: From TLC to Flash Column
The development of an effective flash chromatography method begins with thin-layer chromatography (TLC) to identify a suitable solvent system.[9][10]
Stationary Phase Selection
For the separation of moderately polar N-heterocyclic compounds like this compound, silica gel is the stationary phase of choice due to its proven efficacy and cost-effectiveness.[4][11] The slightly acidic nature of silica can sometimes cause issues with basic compounds; however, for many indazoles, it provides excellent resolution.
Mobile Phase Optimization using TLC
A systematic approach to mobile phase selection is crucial. A common and effective solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate .[4][12]
Protocol for TLC Analysis:
-
Prepare a Sample Solution: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the sample solution onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Visualize the Spots: After development, visualize the spots under a UV lamp (254 nm is often effective for aromatic compounds).[13]
-
Determine the Optimal Rf: The ideal solvent system will give the target compound an Rf (retardation factor) of approximately 0.25-0.35 .[9] This Rf value generally translates to an efficient separation in flash chromatography.
Detailed Protocol for Flash Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed.
Materials and Equipment
-
Crude this compound
-
Silica gel for flash chromatography (230-400 mesh)
-
Flash chromatography column (appropriate size for the amount of silica gel)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Column Packing
A properly packed column is essential for a good separation. Both dry and slurry packing methods can be effective.
Dry Packing Method:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Carefully pour the dry silica gel into the column.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Wet the column by passing the initial, low-polarity mobile phase through the silica gel until it is fully saturated.
Sample Loading
For optimal resolution, the sample should be loaded onto the column in a concentrated band.
Wet Loading (preferred):
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully apply the concentrated sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica.
Dry Loading (for samples with poor solubility):
-
Dissolve the crude material in a suitable solvent.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent on a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto silica gel.
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
A gradient elution is often more efficient than an isocratic elution for separating complex mixtures.[14][15]
Proposed Gradient Elution Profile:
| Step | Column Volumes (CV) | % Ethyl Acetate in Hexanes | Rationale |
| 1 | 2 | 5% | Equilibrate the column and elute very non-polar impurities. |
| 2 | 10 | 5% → 20% (linear gradient) | Gradually increase polarity to separate closely eluting compounds. |
| 3 | 5 | 20% | Elute the target compound. |
| 4 | 3 | 50% | Flush out highly polar impurities. |
-
Begin elution with the initial mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Combine the fractions containing the pure product.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to confirm its identity and purity.
Visualizing the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a different solvent system (e.g., dichloromethane/methanol for more polar compounds). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Band Tailing | Compound interacting strongly with acidic silica. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the silica. |
| Cracked Column Bed | Improper packing or solvent change. | Ensure the silica gel is well-settled. Avoid drastic changes in solvent polarity. |
| Product Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
6-Bromo-indazole derivatives may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[16] Handle with care.
-
Hexanes and ethyl acetate are flammable. Keep away from ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This application note provides a comprehensive and practical guide for the purification of this compound using flash column chromatography. By following the outlined steps for method development, column packing, sample loading, and elution, researchers can consistently obtain this valuable building block in high purity, thereby ensuring the success of subsequent research and development activities.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Chromatography [chem.rochester.edu]
- 5. This compound, CasNo.1159511-92-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 6. Buy 6-Bromo-2-methyl-2H-indazole (EVT-467646) | 590417-95-1 [evitachem.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. teledyneisco.com [teledyneisco.com]
- 10. theseus.fi [theseus.fi]
- 11. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biotage.com [biotage.com]
- 15. teledynelabs.com [teledynelabs.com]
- 16. 6-bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mastering the Purification of Bromo-Dimethyl-Indazoles: A Guide to Recrystallization Techniques
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Bromo-dimethyl-indazole and its isomers are a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2][3] Achieving the requisite high purity for these compounds often necessitates a robust and efficient purification strategy. Recrystallization stands out as a powerful, scalable, and cost-effective technique for the purification of solid organic compounds like bromo-dimethyl-indazoles.[4][5]
This comprehensive guide provides detailed application notes and protocols for the recrystallization of bromo-dimethyl-indazoles. It moves beyond a simple list of steps to explain the underlying principles and rationale, empowering researchers to not only follow the protocols but also to troubleshoot and adapt them for different isomers and impurity profiles.
The Imperative of Purity and the Principle of Recrystallization
The presence of impurities, even in small amounts, can significantly impact the biological activity, safety profile, and physical properties of a compound. Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent or solvent system.[4][6] The core principle is to dissolve the impure solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.[4][5] Ideally, the impurities remain dissolved in the cooled solvent (mother liquor) and are separated by filtration. The success of this technique hinges on the selection of an appropriate solvent, which should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[4][5][6]
Strategic Solvent Selection for Bromo-Dimethyl-Indazoles
The choice of solvent is the most critical factor in developing a successful recrystallization protocol. Indazole derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[7] For bromo-dimethyl-indazoles, a systematic solvent screening is the first and most crucial experimental step.
General Solubility Profile
Based on the properties of similar brominated and N-methylated indazoles, the following solvents are good starting points for screening:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Aliphatic Hydrocarbons: Heptane, Hexanes
-
Mixed Solvent Systems: Acetone/Water, Ethanol/Water, Ethyl Acetate/Heptane[8][9]
Solvent Screening Protocol
Objective: To identify a suitable solvent or solvent system for the recrystallization of the target bromo-dimethyl-indazole.
Materials:
-
Crude bromo-dimethyl-indazole
-
A selection of test solvents (see table below)
-
Test tubes or small Erlenmeyer flasks
-
Heating apparatus (hot plate, water bath)
-
Vortex mixer
Procedure:
-
Place a small amount (e.g., 20-50 mg) of the crude bromo-dimethyl-indazole into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, with agitation, until the solid just dissolves. Record the approximate volume of solvent used.
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent. Continue adding the solvent in small portions until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature but high solubility at its boiling point, leading to a good yield of crystals upon cooling.
Data Presentation: Solvent Suitability for Bromo-Dimethyl-Indazole Recrystallization
| Solvent | Boiling Point (°C) | Properties & Rationale | Suitability |
| Ethanol | 78 | Good for moderately polar compounds. Often forms well-defined crystals. | High |
| Methanol | 65 | Similar to ethanol but more polar. May be too good a solvent at room temperature for some isomers. | Medium-High |
| Isopropanol | 82 | Less polar than ethanol. Can be a good choice if the compound is too soluble in ethanol or methanol. | High |
| Ethyl Acetate | 77 | A versatile solvent for a wide range of polarities. Often used in combination with a non-polar solvent like heptane. | High |
| Acetone | 56 | A polar aprotic solvent. Its low boiling point makes it easy to remove from the final product. | Medium-High |
| Toluene | 111 | A non-polar aromatic solvent. Good for less polar compounds. Its high boiling point requires careful handling. | Medium |
| Heptane/Hexane | ~98 / ~69 | Non-polar solvents. Often used as an anti-solvent in mixed solvent systems to induce crystallization. | Low (as single solvent), High (as anti-solvent) |
| Water | 100 | Bromo-dimethyl-indazoles are generally insoluble in water. Can be used as an anti-solvent with a miscible organic solvent.[9][10] | Low (as single solvent), High (as anti-solvent) |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the recrystallization of bromo-dimethyl-indazoles.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization technique and should be attempted first if a suitable single solvent is identified.
Workflow Visualization:
Caption: Single-Solvent Recrystallization Workflow.
Methodology:
-
Dissolution: Place the crude bromo-dimethyl-indazole in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.[5][11] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.
-
Decolorization (Optional): If the solution is colored and the pure compound is expected to be colorless, add a small amount of activated carbon to the hot solution and boil for a few minutes.[4]
-
Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[12]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.[11] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Multi-Solvent (Mixed-Solvent) Recrystallization
This technique is employed when no single solvent has the desired solubility characteristics. It involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "bad" solvent).
Workflow Visualization:
Caption: Multi-Solvent Recrystallization Workflow.
Methodology:
-
Dissolution: Dissolve the crude bromo-dimethyl-indazole in the minimum amount of the hot "good" solvent (e.g., ethanol, acetone).
-
Induction of Crystallization: While keeping the solution hot, add the "bad" solvent (e.g., water, heptane) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a cold mixture of the two solvents in the same proportion used for the recrystallization.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very pure and slow to crystallize. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[5] |
| Compound "oils out" instead of crystallizing | - The solution is cooling too quickly.- The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5]- Choose a solvent with a lower boiling point.- Consider pre-purification by another method like column chromatography. |
| Low recovery of purified compound | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the volume of cold solvent used for washing.- Use a pre-heated funnel for hot filtration and work quickly.[12] |
Conclusion
Recrystallization is an indispensable technique in the synthesis and purification of bromo-dimethyl-indazoles. By understanding the principles of solubility and systematically applying the protocols outlined in this guide, researchers can effectively enhance the purity of their compounds. The key to success lies in methodical solvent screening and careful execution of the chosen recrystallization procedure. These field-proven insights and detailed methodologies provide a solid foundation for achieving high-purity bromo-dimethyl-indazoles, thereby ensuring the integrity and reliability of subsequent research and development activities.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols: The Strategic Use of 6-Bromo-2,5-dimethyl-2H-indazole in Medicinal Chemistry
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 6-Bromo-2,5-dimethyl-2H-indazole . We explore its strategic importance as a versatile building block, focusing on the synthetic utility of its C6-bromo substituent for diversification through modern cross-coupling methodologies. Detailed, field-proven protocols are provided, emphasizing the rationale behind experimental choices to empower researchers in the synthesis of novel, biologically active molecules.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing derivatives are central to modern drug discovery, with applications ranging from oncology to inflammatory diseases.[2][3] Their prominence stems from their ability to act as bioisosteres of indoles and to form key hydrogen bond interactions with various biological targets.[2] The indazole core is present in several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, highlighting its clinical relevance.[2][4]
The specific compound, This compound , offers three key strategic advantages for library synthesis and lead optimization:
-
A Pre-functionalized Handle: The bromine atom at the C6 position is an ideal site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[4]
-
Locked Tautomeric Form: The N2-methyl group prevents tautomerization to the more common 1H-indazole form, providing a fixed vector for molecular elaboration and simplifying structural analysis.[1]
-
Modulated Physicochemical Properties: The C5-methyl group influences the electronic and lipophilic character of the scaffold, which can be crucial for tuning pharmacokinetic and pharmacodynamic properties.
This guide will focus on the practical application of this building block, with a primary emphasis on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.
Physicochemical and Safety Profile
A clear understanding of the starting material's properties is fundamental to successful and safe experimentation.
| Property | Value | Source |
| Compound Name | This compound | [5][6] |
| CAS Number | 1159511-92-8 | [5][6][7] |
| Molecular Formula | C₉H₉BrN₂ | [5][6][7] |
| Molecular Weight | 225.09 g/mol | [6] |
| Purity | Typically ≥98% | [5][7] |
| Appearance | Solid | [8] |
| Storage | Store in a cool, dry place, sealed from atmosphere. | [7][8] |
Safety Information: While specific hazard data for this exact compound is limited, it should be handled with the standard precautions for halogenated aromatic compounds.
-
Hazard Statements: Based on similar structures, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302) or inhaled (H332).[8]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis.[10] The bromine atom serves as an excellent leaving group in the oxidative addition step of the catalytic cycle, enabling efficient coupling with a wide array of partners.
Key Coupling Strategies:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating derivatives with diverse pharmacological profiles.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a linear scaffold for further functionalization.
The following section provides a detailed, validated protocol for the Suzuki-Miyaura reaction, a cornerstone of medicinal chemistry campaigns.
Experimental Workflow for Suzuki-Miyaura Coupling
This workflow outlines the key stages of the process, from reaction setup to product isolation. The causality behind each stage is critical for troubleshooting and optimization.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of various arylboronic acids with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-indazole starting material. K₂CO₃ is a mild, effective base required for the transmetalation step of the catalytic cycle.[10]
-
-
Inerting the Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Rationale: The Palladium(0) species, which is the active catalyst, is sensitive to oxygen. Removing oxygen prevents catalyst degradation and ensures high catalytic turnover.
-
-
Addition of Solvent and Catalyst:
-
Under a positive pressure of inert gas, add the 1,4-Dioxane/Water (4:1) solvent mixture via syringe. The total volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Rationale: A mixed solvent system like Dioxane/Water is often used to dissolve both the organic reactants and the inorganic base.[4][11] Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky phosphine ligand that promotes reductive elimination and stabilizes the catalytic intermediate.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-indazole is consumed.
-
Rationale: Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Workup:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[4]
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
-
Characterization:
-
Confirm the structure and assess the purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be quantified using HPLC.
-
Application in Target-Oriented Synthesis: Kinase Inhibitors
Derivatives of the indazole scaffold are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] A common strategy involves using the core scaffold to anchor into the hinge region of the kinase ATP-binding pocket, while the vector introduced at the C6 position can be tailored to achieve potency and selectivity by interacting with other regions of the active site.
Caption: Intervention of an indazole-based inhibitor in a generic kinase signaling pathway.
By synthesizing a library of compounds from this compound, researchers can systematically probe the structure-activity relationship (SAR) to develop potent and selective kinase inhibitors for therapeutic intervention.
Conclusion
This compound is a high-value, strategic building block for medicinal chemistry. Its fixed tautomeric state and pre-functionalized C6-bromo position provide a reliable and versatile platform for generating novel chemical entities. The detailed Suzuki-Miyaura protocol herein serves as a validated starting point for diversification, enabling the rapid exploration of chemical space in the pursuit of new therapeutic agents. By understanding the principles behind the protocols, researchers can effectively troubleshoot, adapt, and innovate in their drug discovery programs.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. calpaclab.com [calpaclab.com]
- 6. chembk.com [chembk.com]
- 7. aoen.lookchem.com [aoen.lookchem.com]
- 8. 6-Bromo-2-methyl-2H-indazole | 590417-95-1 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The 6-Bromo-2,5-dimethyl-2H-indazole Scaffold for Potent and Selective Kinase Inhibitors
Introduction: The Privileged Nature of the Indazole Scaffold
Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with over half of all FDA-approved small-molecule drugs featuring such a structure.[1] Among these, the indazole scaffold, a bicyclic aromatic system of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in drug discovery.[2][3] While rare in nature, synthetic indazole derivatives exhibit a vast range of pharmacological activities, including potent antitumor, anti-inflammatory, and anti-HIV properties.[3][4]
Particularly in oncology, the indazole core is a validated and successful template for designing potent ATP-competitive kinase inhibitors.[2] Several FDA-approved drugs, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature this core structure, underscoring its clinical relevance.[2][5] The 2H-indazole tautomer, in particular, has proven effective for establishing crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2][6]
This guide focuses on the 6-Bromo-2,5-dimethyl-2H-indazole scaffold. The strategic placement of its substituents offers a tripartite advantage for kinase inhibitor design:
-
N2-Methyl Group: This modification locks the molecule into the desired 2H-tautomeric form, which is often critical for optimal hinge-binding interactions.[2]
-
C5-Methyl Group: Provides a vector for probing hydrophobic pockets within the kinase active site, potentially enhancing potency and selectivity.
-
C6-Bromo Group: Serves as a versatile chemical handle for late-stage functionalization via modern cross-coupling methodologies, enabling the rapid generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies.[7][8]
These application notes provide a comprehensive technical guide, from the synthesis of the core scaffold and its derivatives to detailed protocols for evaluating their biological activity as kinase inhibitors.
Section 1: Synthesis of the Core Scaffold and Derivatives
The synthesis of the this compound core and its subsequent diversification are critical first steps. The protocols below are designed to be robust and adaptable.
Protocol 1.1: Synthesis of this compound
This protocol is adapted from established methods for the N-alkylation of indazoles.[9] The key challenge in alkylating indazoles is controlling the regioselectivity between the N1 and N2 positions. The use of a strong base followed by an alkylating agent typically yields a mixture of both isomers, which can then be separated by chromatography.
Rationale: Sodium hydride (NaH) is a non-nucleophilic strong base that efficiently deprotonates the indazole nitrogen, forming the corresponding sodium salt. Methyl iodide is a reactive electrophile that then undergoes an SN2 reaction with the indazolide anion. The ratio of N1 to N2 alkylation is influenced by factors like the solvent and counter-ion.
Materials:
-
6-Bromo-5-methyl-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 6-Bromo-5-methyl-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes. The solution may become a slurry as the sodium salt forms.
-
Alkylation: Slowly add methyl iodide (2.0-4.0 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add EtOAc and separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a hexane/EtOAc gradient to separate the desired this compound isomer from the N1-alkylated regioisomer. The 2H-indazole is typically the more polar isomer. Characterize fractions by LC-MS and ¹H NMR.
Protocol 1.2: Derivatization via Suzuki-Miyaura Cross-Coupling
The C6-bromo position is ideal for introducing aryl or heteroaryl moieties using palladium-catalyzed Suzuki coupling. This allows for exploration of the solvent-exposed region of the kinase active site.[7][8]
Rationale: This reaction involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid/ester and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.
Materials:
-
This compound (1.0 eq)
-
Desired (hetero)aryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)
Procedure:
-
Reaction Setup: To a reaction vial, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Degassing: Seal the vial and degas the solvent mixture by bubbling nitrogen through it for 15-20 minutes. Add the degassed solvent to the vial.
-
Heating: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract with EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography or preparative HPLC to yield the desired coupled product.
Section 2: Application in Kinase Inhibition & Therapeutic Rationale
The indazole scaffold has demonstrated inhibitory activity against a wide range of kinases implicated in cancer and other diseases.[2][3] Derivatives of this scaffold are particularly effective against tyrosine kinases and serine/threonine kinases.
Key Kinase Targets for Indazole-Based Inhibitors
The versatility of the indazole scaffold allows for its adaptation to target numerous kinase families. Computational studies and experimental screening have shown that indazole derivatives can be potent inhibitors of several key oncogenic kinases.[2][5]
| Kinase Family | Specific Examples | Role in Disease | Representative Indazole Drugs |
| VEGFR | VEGFR-1, VEGFR-2, VEGFR-3 | Angiogenesis, tumor growth, metastasis[2][5] | Axitinib, Pazopanib[5][10] |
| FGFR | FGFR1, FGFR2, FGFR3, FGFR4 | Cell proliferation, differentiation, angiogenesis[2] | - |
| Aurora Kinases | Aurora A, Aurora B | Mitotic regulation, cell cycle control[2][11] | - |
| JNKs | JNK1, JNK2, JNK3 | Stress response, inflammation, apoptosis[6] | - |
| RAF Kinases | BRAF, CRAF | MAP Kinase signaling pathway, cell proliferation[2] | - |
| SRC Family | SRC, LYN, FYN | Cell adhesion, growth, and migration | - |
This table summarizes kinases commonly targeted by the broader indazole scaffold family.
Signaling Pathway Context: VEGFR-2 Inhibition
To understand the therapeutic impact of inhibiting a target kinase, it is crucial to visualize its role in cellular signaling. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and survival.[5][10] Inhibiting VEGFR-2 can starve tumors of their blood supply.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Section 3: Protocols for Biological Evaluation
Once synthesized, novel derivatives must be evaluated for their biological activity. The following protocols outline standard assays for characterizing kinase inhibitors.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol determines the concentration at which a compound inhibits 50% of the kinase activity (IC₅₀) using an ADP-Glo™ or similar luminescence-based assay.[12] The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Rationale: The kinase reaction consumes ATP, producing ADP. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP back to ATP, which is used by a luciferase to generate a light signal proportional to the initial amount of ADP produced. An effective inhibitor will result in a lower luminescent signal.
Materials:
-
Kinase of interest (e.g., VEGFR-2, recombinant)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 1 mM. This will be the source plate. Further dilute these concentrations into the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only) controls.
-
Add Kinase: Add 2.5 µL of the kinase enzyme solution to each well (except "no enzyme" controls). Incubate for 15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
-
Protocol 3.2: Cellular Target Engagement Assay
While in vitro assays measure direct enzyme inhibition, cell-based assays confirm that the compound can enter cells and engage its target in a physiological context.[13][14] This protocol describes a general method for measuring the phosphorylation of a kinase's downstream substrate.
Rationale: An effective kinase inhibitor will reduce the phosphorylation of its specific substrates within the cell. This change can be quantified using methods like ELISA or In-Cell Westerns, which use a phospho-specific antibody to detect the target's phosphorylation status.[15]
Materials:
-
Cancer cell line known to have an active signaling pathway for the kinase of interest (e.g., HUVECs for VEGFR-2).
-
Cell culture medium, FBS, and supplements.
-
Test compound and positive control inhibitor.
-
Stimulant (if required, e.g., VEGF for VEGFR-2).
-
Lysis buffer.
-
Phospho-specific and total protein antibodies for the downstream target.
-
ELISA plates or In-Cell Western imaging system.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: If the pathway is activated by serum growth factors, serum-starve the cells for 4-6 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add the appropriate stimulant (e.g., VEGF) to all wells except the unstimulated control and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the media and lyse the cells directly in the wells with lysis buffer containing phosphatase and protease inhibitors.
-
Detection (ELISA example):
-
Transfer lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Detect the phosphorylated substrate using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody.
-
Add substrate (e.g., TMB) and measure the absorbance.
-
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal or cell number. Calculate the percent inhibition relative to the stimulated control and determine the cellular IC₅₀.
Section 4: Integrated Drug Discovery Workflow
The development of a kinase inhibitor is an iterative process that integrates chemical synthesis with biological testing to optimize for potency, selectivity, and drug-like properties.
Caption: Iterative workflow for kinase inhibitor development.
References
- 1. This compound | 1159511-92-8 | Benchchem [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. inits.at [inits.at]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 15. reactionbiology.com [reactionbiology.com]
Application Note & Protocol: Synthesis of 6-Bromo-2,5-dimethyl-2H-indazole Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 6-bromo-2,5-dimethyl-2H-indazole, a key scaffold for Structure-Activity Relationship (SAR) studies in drug discovery. The strategic importance of the indazole nucleus, a privileged structure in medicinal chemistry, is highlighted, with a focus on the utility of the 6-bromo substituent as a versatile synthetic handle for creating diverse analog libraries.[1] This document outlines a multi-step synthetic sequence, including regioselective N-alkylation and palladium-catalyzed cross-coupling reactions, explaining the rationale behind experimental choices and providing actionable protocols for laboratory execution.
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] The unique arrangement of the fused benzene and pyrazole rings allows for a wide range of interactions with biological targets, leading to diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1]
The 2H-indazole isomer, in particular, is a common motif in therapeutic drugs.[2][3] The synthesis of specific N-alkylated regioisomers, such as the 2-methyl derivative, can be challenging but is crucial for optimizing pharmacological properties.[2][3] The bromine atom at the 6-position of the indazole ring serves as a key functional group for late-stage diversification. This halogen provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.[4][5] This approach is fundamental for systematic SAR studies, which aim to correlate the structural features of molecules with their biological activity.[6][7]
Synthetic Strategy: A Modular Approach to Analog Synthesis
The synthesis of this compound analogs is designed in a modular fashion, allowing for the efficient generation of a diverse library of compounds. The overall workflow can be visualized as a sequence of key transformations, each building upon the previous one to construct the final target molecules.
Figure 1: Modular workflow for the synthesis of this compound analogs.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-5-methyl-1H-indazole
This foundational step involves the construction of the indazole core through a classical diazotization and cyclization sequence.
-
Materials: 4-Bromo-2,5-dimethylaniline, Sodium nitrite (NaNO₂), Concentrated hydrochloric acid (HCl), Water, Ethyl acetate, Sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Suspend 4-bromo-2,5-dimethylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to facilitate intramolecular cyclization.
-
Neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-bromo-5-methyl-1H-indazole.
-
Protocol 2: Regioselective N-Methylation to this compound
The alkylation of the indazole nitrogen can lead to a mixture of N1 and N2 isomers. The choice of base and solvent is critical to favor the desired 2H-indazole product.[2][3][8]
-
Materials: 6-Bromo-5-methyl-1H-indazole, Methyl iodide (CH₃I), Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃), Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous THF or DMF, add NaH (1.1 eq, 60% dispersion in mineral oil) or Cs₂CO₃ (1.5 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to separate the N1 and N2 isomers and isolate the this compound.[9] The regioselectivity can be influenced by steric and electronic effects of substituents on the indazole ring.[2][3]
-
Protocol 3: Analog Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds and is widely used to introduce diverse aryl and heteroaryl moieties.[10][11][12]
-
Materials: this compound, Aryl/heteroaryl boronic acid or ester (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-Dioxane/water, Toluene/water).
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).
-
Add a degassed mixture of solvent (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 6-substituted analog.
-
Data Presentation and Characterization
The synthesized analogs should be characterized thoroughly to confirm their structure and purity. The following table provides an example of how to summarize the data for a series of synthesized compounds.
| Analog | R Group (at C6) | Boronic Acid Used | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1 | Phenyl | Phenylboronic acid | 88 | Characteristic peaks | [M+H]⁺ |
| 2 | 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | 85 | Characteristic peaks | [M+H]⁺ |
| 3 | Pyridin-3-yl | 3-Pyridinylboronic acid | 76 | Characteristic peaks | [M+H]⁺ |
| 4 | Thiophen-2-yl | 2-Thiopheneboronic acid | 81 | Characteristic peaks | [M+H]⁺ |
Analytical Techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Causality and Experimental Choices
-
Choice of N-Alkylation Conditions: The regioselectivity of N-alkylation in indazoles is a well-studied area.[2][3][13] The use of a strong, non-nucleophilic base like NaH in a polar aprotic solvent like THF often favors the formation of the thermodynamically more stable N1-alkylated product for many substituted indazoles.[2][3][13] However, steric hindrance around the N1 position can direct alkylation to the N2 position. For the 6-bromo-5-methyl-1H-indazole, careful optimization of the base and solvent system is necessary to maximize the yield of the desired 2H-isomer.
-
Palladium Catalyst and Ligand Selection: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and its associated ligands. For coupling with electron-rich or sterically hindered boronic acids, more sophisticated catalysts like those bearing Buchwald-type ligands may be required to achieve high yields.
-
Base in Suzuki Coupling: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle by activating the boronic acid.[11] The choice of base can influence the reaction rate and yield, with inorganic carbonates like K₂CO₃ and Cs₂CO₃ being commonly employed.
Conclusion and Future Perspectives
The synthetic protocols detailed in this application note provide a reliable and adaptable framework for the preparation of this compound analogs for SAR studies. The modular nature of this synthetic strategy allows for the rapid generation of diverse compound libraries, which is essential for identifying and optimizing lead compounds in drug discovery programs. Future work could involve exploring other cross-coupling methodologies, such as Buchwald-Hartwig amination or Sonogashira coupling, to further expand the chemical space around the 6-position of the indazole core. Additionally, computational methods like quantitative structure-activity relationship (QSAR) and molecular docking can be employed to guide the design of new analogs with enhanced biological activity.[14][15]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking | Drug Target Insights [journals.aboutscience.eu]
Application Note: A Guide to the Biological Screening of 6-Bromo-2,5-dimethyl-2H-indazole Derivatives
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a bicyclic heteroaromatic system recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of numerous therapeutic agents.[1][2] Indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, antitumor effects.[1][3][4] Several FDA-approved anticancer drugs, such as Pazopanib and Axitinib, feature an indazole core and function primarily as protein kinase inhibitors.[5][6]
Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and differentiation.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] Given the established success of indazole-based kinase inhibitors, novel derivatives, such as those based on the 6-Bromo-2,5-dimethyl-2H-indazole scaffold, are promising candidates for new anticancer agents.
This guide provides a comprehensive, field-proven framework for the initial biological screening of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering a tiered screening strategy that begins with a broad assessment of cytotoxic activity and progresses to specific, mechanistic assays to identify and characterize potential lead compounds. We will detail the causality behind experimental choices, provide step-by-step protocols, and explain the principles of data analysis.
A Tiered Strategy for Biological Screening
A logical and resource-efficient screening cascade is essential for identifying promising drug candidates from a chemical library. This process typically begins with high-throughput primary assays to identify "hits" that exhibit the desired biological activity (e.g., inhibition of cancer cell growth). These hits are then advanced to more complex, lower-throughput secondary assays to confirm their activity, elucidate their mechanism of action, and determine their potency and selectivity.
Caption: A typical tiered workflow for screening novel chemical entities.
PART 1: PRIMARY SCREENING — CELLULAR VIABILITY & CYTOTOXICITY
The initial step is to assess the general antiproliferative effect of the compounds on cancer cells. This provides a broad measure of their potential as anticancer agents.[7][8] The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[9][10]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenase enzymes cleave the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[11][12] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable, metabolically active cells.[11] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic/cytostatic effect of the compound.
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity Screening
This protocol is designed for screening compounds in a 96-well plate format.
Materials:
-
Cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)[13][14]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO))[11]
-
96-well flat-bottom tissue culture plates
-
Test compounds dissolved in DMSO (stock solutions)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cells in a complete medium to an optimal seeding density (typically 5,000-10,000 cells/well) and dispense 100 µL into each well of a 96-well plate.[11] Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives from the DMSO stock solutions in a complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Causality: A dose-response curve is necessary to determine the concentration at which the compound exerts its effect. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Controls (Self-Validation): Include "vehicle control" wells containing cells treated with the medium having the highest concentration of DMSO used in the dilutions. Also, include "untreated control" wells with cells in the medium only.[11]
-
-
Incubation: Incubate the plate for an appropriate exposure time, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9] Return the plate to the incubator for 2-4 hours. During this period, viable cells will convert the MTT into visible purple formazan crystals.[11]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11] Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][12]
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.
Calculation:
-
Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%. It is a standard measure of a compound's potency. Plot the Percent Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value. Compounds with lower IC₅₀ values are considered more potent.
Data Presentation: Summarize the IC₅₀ values for all tested derivatives in a table for easy comparison.
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Derivative 1 | A549 | 5.2 |
| Derivative 2 | A549 | 0.85 |
| Derivative 3 | A549 | 12.1 |
| Doxorubicin (Control) | A549 | 0.15 |
PART 2: SECONDARY SCREENING — TARGET-SPECIFIC KINASE ASSAY
Compounds that demonstrate significant antiproliferative activity (i.e., potent "hits" from the primary screen) should be further investigated to determine their mechanism of action.[7] Based on the extensive literature on indazole derivatives as kinase inhibitors, a logical next step is to screen active compounds against a panel of relevant protein kinases.[5][6] The B-Raf kinase, particularly the V600E mutant which is prevalent in melanoma, is an excellent and well-documented target.[15][16]
Principle of the Luminescent Kinase Assay
Biochemical kinase assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A widely used method is the luminescent kinase assay, which quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[15][17] In this format, the kinase, its substrate, and ATP are incubated with the test compound. After the reaction, a proprietary reagent is added that contains luciferase. The amount of remaining ATP is converted by the luciferase into a luminescent signal. High kinase activity results in high ATP consumption and thus a low light signal. Conversely, a potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal.[18]
Caption: Inhibition of kinase activity leads to less ATP consumption and a higher luminescent signal.
Protocol: In Vitro B-Raf(V600E) Kinase Assay
This protocol is adapted from commercially available kinase assay kits (e.g., BPS Bioscience, Promega).[15][16][17]
Materials:
-
Recombinant human B-Raf(V600E) enzyme[15]
-
Kinase buffer[15]
-
ATP solution
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo® MAX)[15]
-
White, opaque 96-well or 384-well plates (for luminescence)
Procedure:
-
Prepare Master Mix: Prepare a master mixture containing the kinase buffer, the B-Raf(V600E) enzyme, and its substrate (MEK1).
-
Causality: Using a master mix ensures that each well receives the same concentration of enzyme and substrate, reducing variability.
-
-
Compound Addition: Dispense a small volume (e.g., 5 µL) of the test compounds at various concentrations into the wells of the white plate. Include positive control (known B-Raf inhibitor like Vemurafenib) and negative/vehicle control (DMSO) wells.
-
Enzyme Addition: Add the enzyme/substrate master mix (e.g., 20 µL) to all wells except the "blank" control. For the blank, add kinase buffer only.
-
Initiate Kinase Reaction: Add ATP solution (e.g., 25 µL) to all wells to start the reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase to ensure assay sensitivity.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.[18]
-
Signal Detection: Add an equal volume (e.g., 50 µL) of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates the conversion of the remaining ATP to light.
-
Read Luminescence: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.[18] Measure the luminescence using a microplate reader.
Data Analysis and Interpretation
The luminescent signal is inversely proportional to kinase activity.
Calculation:
-
Percent Inhibition (%) = 100 x [1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank)]
IC₅₀ Determination: Plot the Percent Inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value. This value represents the concentration of the compound required to inhibit 50% of the B-Raf(V600E) kinase activity.
Data Presentation: Tabulate the IC₅₀ values to compare the direct inhibitory potency of the "hit" compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative 2 | B-Raf(V600E) | 85.3 |
| Derivative 7 | B-Raf(V600E) | 250.1 |
| Vemurafenib (Control) | B-Raf(V600E) | 31.0 |
Summary and Future Directions
This application note outlines a validated, two-tiered approach for the initial biological characterization of novel this compound derivatives. The primary cytotoxicity screen effectively identifies compounds with antiproliferative properties, while the secondary, target-focused kinase assay provides crucial mechanistic insight into their mode of action.
Compounds that demonstrate potent, single-digit micromolar or better activity in the cellular assay and sub-micromolar activity in the kinase assay are considered strong lead candidates.[6][19] Subsequent steps in the drug discovery process would involve:
-
Selectivity Profiling: Screening lead compounds against a broad panel of other kinases to determine their selectivity profile.
-
Advanced Cell-Based Assays: Investigating effects on downstream signaling pathways (e.g., phosphorylation of ERK), cell cycle progression, and induction of apoptosis.[6][13]
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising candidates in preclinical animal models of cancer.[19][20]
By following this structured screening strategy, researchers can efficiently identify and advance novel indazole derivatives with therapeutic potential.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 6-Bromo-2,5-dimethyl-2H-indazole in Fragment-Based Drug Discovery
Introduction: The Strategic Role of the Indazole Scaffold
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," frequently appearing in molecules with significant biological activity.[1] Its unique arrangement as a bicyclic heteroaromatic system offers a versatile platform for developing a wide range of therapeutic agents, including potent anti-cancer, anti-inflammatory, and antimicrobial compounds.[1][2][3] Within the paradigm of Fragment-Based Drug Discovery (FBDD), indazole derivatives are particularly valuable. FBDD has proven to be a powerful strategy for identifying novel lead compounds by screening small, low-complexity molecules, or "fragments," which typically bind with low affinity to their biological targets.[4][5][6] The subsequent optimization of these initial hits, guided by structural biology, can lead to the development of highly potent and selective drug candidates.[5][7]
One notable success story in FBDD is Vemurafenib, a B-Raf kinase inhibitor and an approved drug for metastatic melanoma, which originated from an indazole fragment.[8] This highlights the potential of the indazole core in generating impactful therapeutics. The specific fragment, 6-Bromo-2,5-dimethyl-2H-indazole, is a valuable tool in this process. The bromine atom, in particular, offers several advantages. It can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a protein target.[9][10][11][12] This interaction, along with the overall physicochemical properties of the fragment, makes this compound an excellent starting point for FBDD campaigns, especially those targeting protein kinases.[13]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and optimization strategies.
| Property | Value | Source |
| CAS Number | 1159511-92-8 | [14][15] |
| Molecular Formula | C9H9BrN2 | [15] |
| Molecular Weight | 225.08 g/mol | [15] |
| Purity | ≥98% | [15] |
FBDD Workflow Using this compound
The successful application of this compound in an FBDD campaign involves a multi-step process that integrates biophysical screening with structural biology to identify and optimize fragment hits.
FBDD Workflow Diagram
Experimental Protocols
Protocol 1: Fragment Library Preparation
Objective: To prepare a high-quality fragment library including this compound for screening.
Materials:
-
This compound and other selected fragments
-
Dimethyl sulfoxide (DMSO), high purity
-
Acoustic liquid handler or manual multichannel pipette
-
384-well microplates
Procedure:
-
Fragment Selection: Curate a diverse fragment library adhering to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors/Acceptors ≤ 3).[16]
-
Solubilization: Prepare stock solutions of each fragment, including this compound, in high-purity DMSO at a concentration of 100 mM.
-
Plating: Using an acoustic liquid handler or a manual pipette, create master plates by dispensing the fragment stock solutions into 384-well plates.
-
Working Plates: From the master plates, prepare working plates at the desired screening concentration (typically 100 µM to 1 mM) by diluting the fragment stocks with the appropriate assay buffer.
Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the target protein using SPR.[17][18][19]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified target protein
-
Fragment working plates
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
Procedure:
-
Protein Immobilization: Immobilize the purified target protein onto the surface of a sensor chip using standard amine coupling chemistry.[20]
-
System Priming: Equilibrate the SPR system with running buffer to establish a stable baseline.
-
Fragment Injection: Inject the fragment solutions from the working plates over the sensor chip surface. Include buffer-only injections for double referencing.
-
Data Acquisition: Monitor the change in refractive index in real-time to detect binding events. The response is measured in resonance units (RU).[20][21]
-
Data Analysis: Identify initial hits based on a significant and reproducible binding response compared to the reference surface.
Principle of SPR-based Fragment Screening
Protocol 3: Hit Validation by NMR Spectroscopy
Objective: To confirm the binding of initial hits from the primary screen using an orthogonal biophysical technique like NMR spectroscopy.[22][23][24]
Materials:
-
NMR spectrometer (≥500 MHz) equipped with a cryoprobe
-
Isotopically labeled (¹⁵N or ¹³C) target protein
-
NMR tubes
-
Fragment hits from primary screen
Procedure:
-
Protein Preparation: Prepare a solution of the isotopically labeled target protein in a suitable NMR buffer.
-
¹H-¹⁵N HSQC Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.[25]
-
Fragment Titration: Add a small aliquot of the fragment stock solution (e.g., this compound) to the protein sample.
-
Spectrum Acquisition: Acquire another ¹H-¹⁵N HSQC spectrum after the addition of the fragment.
-
Data Analysis: Compare the spectra before and after fragment addition. Chemical shift perturbations (CSPs) of specific protein resonances indicate a direct binding event.[25]
Protocol 4: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein-fragment complex to elucidate the binding mode.[26][27][28]
Materials:
-
High-purity target protein
-
Crystallization screening kits
-
X-ray diffraction equipment (in-house or synchrotron source)
-
Cryoprotectant
Procedure:
-
Protein Crystallization: Screen for crystallization conditions of the apo-protein.
-
Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment hit (e.g., 1-10 mM this compound).
-
Cryo-cooling: Transfer the soaked crystals to a cryoprotectant solution and flash-cool in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data from the cryo-cooled crystal.
-
Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex.
-
Binding Mode Analysis: Analyze the electron density maps to confirm fragment binding and characterize the specific interactions between the fragment and the protein.
Hit-to-Lead Optimization
Once the binding mode of this compound is confirmed by X-ray crystallography, the next phase is to grow or link the fragment to improve its affinity and drug-like properties.[4][5][7] The bromine atom at the 6-position serves as a key chemical handle for synthetic elaboration through reactions like Suzuki-Miyaura cross-coupling.[7] This allows for the systematic exploration of the surrounding chemical space to identify more potent compounds. The methyl groups at the 2 and 5 positions also provide vectors for chemical modification.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly for targets like protein kinases. Its favorable physicochemical properties and the strategic placement of the bromine atom provide a solid foundation for hit identification and subsequent optimization. The integrated workflow of biophysical screening and structural biology detailed in these application notes provides a robust framework for leveraging this and other indazole-based fragments to discover novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. molbase.com [molbase.com]
- 15. calpaclab.com [calpaclab.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 22. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 28. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-2,5-dimethyl-2H-indazole Synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-2,5-dimethyl-2H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic route. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more reliable outcomes in your experiments.
I. Reaction Overview: The N-Methylation of 6-Bromo-5-methyl-1H-indazole
The synthesis of this compound typically proceeds via the N-methylation of its precursor, 6-Bromo-5-methyl-1H-indazole. The primary challenge in this synthesis is controlling the regioselectivity of the methylation. The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), and methylation can occur at either position, leading to a mixture of the desired N2-isomer (this compound) and the undesired N1-isomer (6-Bromo-1,5-dimethyl-1H-indazole).
The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. Understanding the interplay of these factors is crucial for maximizing the yield of the desired product.[1][2]
Reaction Scheme:
Caption: General reaction scheme for the N-methylation of 6-Bromo-5-methyl-1H-indazole.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis.
Q1: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired this compound (N2-isomer)?
A1: Achieving high regioselectivity is the most critical aspect of this synthesis. The N1-isomer is generally the thermodynamically more stable product, while the N2-isomer is often the kinetically favored one.[3] The choice of base and solvent system is paramount in controlling the N1/N2 ratio.
Key Factors Influencing Regioselectivity:
-
Base Selection: Strong, non-nucleophilic bases are typically used to deprotonate the indazole.
-
Sodium Hydride (NaH): A commonly used base that often provides a good starting point. In a solvent like THF, it can sometimes favor the formation of the N1 isomer.[1][4]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These bases, particularly in a polar aprotic solvent like DMF, can influence the selectivity. The larger cation of cesium may chelate with the indazole nitrogen atoms differently, potentially altering the N1/N2 ratio.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent play a crucial role.
-
Tetrahydrofuran (THF): A less polar, aprotic solvent.
-
N,N-Dimethylformamide (DMF): A polar, aprotic solvent that can significantly influence the reaction outcome.
-
-
Temperature: Lower temperatures (e.g., 0 °C to room temperature) can favor the kinetic product (N2-isomer), while higher temperatures may lead to thermodynamic equilibration and a higher proportion of the N1-isomer.
Optimization Strategy:
A systematic approach to optimizing the reaction is recommended. Below is a table outlining potential starting conditions and optimization pathways.
| Parameter | Condition A (Favors N1) | Condition B (Potential for N2) | Rationale & Optimization Notes |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is a strong, non-nucleophilic base. K₂CO₃ is a milder base. |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | THF is less polar than DMF. The polar nature of DMF can influence the transition state. |
| Temperature | 0 °C to Room Temperature | Room Temperature | Start at a moderate temperature and adjust based on isomer ratio. |
| Methylating Agent | Methyl Iodide (CH₃I) | Methyl Iodide (CH₃I) | Iodides are generally more reactive than other methyl halides. |
Experimental Protocol for Optimization:
-
Initial Screening: Perform small-scale reactions under both Condition A and Condition B.
-
Analysis: Carefully analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the N1/N2 isomer ratio.
-
Refinement: Based on the initial results, systematically vary one parameter at a time (e.g., change the base in DMF, or lower the temperature with NaH in THF) to improve the selectivity for the desired N2-isomer.
Q2: I am unsure how to distinguish between the N1 and N2 isomers. What analytical techniques should I use?
A2: Correctly identifying the N1 and N2 isomers is crucial for optimizing the reaction and ensuring the purity of the final product. A combination of chromatographic and spectroscopic methods is recommended.
Analytical Techniques for Isomer Differentiation:
-
Thin Layer Chromatography (TLC): The two isomers will likely have different polarities and thus different Rf values on a TLC plate. This is a quick method to assess the outcome of a reaction. The N1 and N2 isomers of 6-bromo-2-methyl-2H-indazole have been shown to be separable by silica gel chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of the isomer ratio and is an excellent tool for monitoring reaction progress and assessing final purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for structural elucidation.
-
¹H NMR: The chemical shifts of the protons on the indazole ring and the N-methyl group will be different for the two isomers. For 6-bromo-2-methyl-2H-indazole, the N-methyl protons appear as a singlet. The aromatic protons will also show distinct patterns.
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring will differ between the N1 and N2 isomers.
-
2D NMR (NOESY/HMBC): In cases of ambiguity, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC) can definitively establish the connectivity and spatial relationships between the N-methyl group and the indazole ring protons.
-
-
Mass Spectrometry (MS): While MS will show the same molecular ion for both isomers, it is essential for confirming the molecular weight of the product. The fragmentation patterns of the two isomers may also differ, which could be useful for identification if standard spectra are available.[5]
Q3: My reaction is sluggish or incomplete. What are the potential causes and how can I improve the conversion?
A3: Incomplete conversion can be frustrating and lead to lower yields and purification challenges. Several factors can contribute to a sluggish reaction.
Troubleshooting Incomplete Reactions:
-
Purity of Starting Materials: Ensure that the 6-bromo-5-methyl-1H-indazole is pure and dry. Impurities can interfere with the reaction.
-
Activity of the Base: Sodium hydride is particularly sensitive to moisture. Use freshly opened or properly stored NaH. If using a dispersion in mineral oil, it may be necessary to wash it with a dry, non-reactive solvent like hexane before use.
-
Anhydrous Conditions: All N-alkylation reactions with strong bases must be carried out under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Trace amounts of water will quench the base and inhibit the reaction.
-
Reaction Temperature: While lower temperatures may favor selectivity, some reactions may require gentle heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gradually increasing the temperature to 40-50 °C and monitoring the isomer ratio.
-
Molar Equivalents of Reagents: Ensure that you are using a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the indazole. A slight excess of the methylating agent (e.g., 1.1-1.5 equivalents) is also common.[2]
Q4: I have a mixture of isomers after the reaction. What is the best way to separate them?
A4: The separation of N1 and N2 indazole isomers is typically achieved by column chromatography on silica gel.[1] The different polarities of the two isomers usually allow for effective separation.
General Protocol for Chromatographic Separation:
-
Solvent System Screening: Use TLC to identify a suitable eluent system that provides good separation between the two isomers. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Column Chromatography:
-
Carefully pack a silica gel column.
-
Load the crude product onto the column.
-
Elute the column with the optimized solvent system.
-
Collect fractions and analyze them by TLC to identify the pure fractions of each isomer.
-
-
Recrystallization: In some cases, if one isomer is significantly less soluble than the other in a particular solvent, recrystallization can be an effective purification method. This is often more scalable than chromatography.
III. Experimental Protocols
The following is a general, representative protocol for the N-methylation of a bromo-indazole. This should be used as a starting point and optimized based on the troubleshooting advice above.
Protocol: N-Methylation of 6-Bromo-5-methyl-1H-indazole
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-bromo-5-methyl-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous THF or DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
IV. Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the N-methylation of 6-bromo-5-methyl-1H-indazole.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
Technical Support Center: Troubleshooting Byproduct Formation in Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during the synthesis of indazoles. The indazole scaffold is a cornerstone in medicinal chemistry, and achieving high purity is paramount for downstream applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address specific issues encountered in the laboratory.
Understanding the Landscape of Indazole Synthesis Byproducts
The synthesis of indazoles, while versatile, is often plagued by the formation of undesired side products. The nature and quantity of these byproducts are highly dependent on the chosen synthetic route and reaction conditions. This guide will focus on troubleshooting byproduct formation in three commonly employed methods: the Jacobsen Synthesis , the Davis-Beirut Reaction , and the Cadogan Reaction .
The most frequently encountered byproducts include:
-
2H-Indazole Isomers: The undesired constitutional isomer of the thermodynamically more stable 1H-indazole.[1]
-
Hydrazones: Formed from the reaction of carbonyl compounds with hydrazine, often as uncyclized intermediates or side products.[1][2][3]
-
Dimeric Impurities: Resulting from intermolecular side reactions, particularly with electron-rich starting materials.[4][5]
-
Indazolones: Can arise from alternative cyclization pathways or rearrangement of intermediates.[1]
This guide will provide a systematic approach to identifying, minimizing, and eliminating these common impurities.
Troubleshooting Guide by Synthesis Method
Jacobsen Indazole Synthesis
The Jacobsen synthesis, a classical and widely used method, typically involves the nitrosation of an N-acylated o-toluidine followed by cyclization.[6][7] While effective, it is not without its challenges.
A: The formation of the 2H-indazole isomer is a common issue in many indazole syntheses. The 1H-isomer is generally the thermodynamically more stable product.[1][8] To favor its formation in the Jacobsen synthesis, consider the following:
-
Mechanism Insight: The Jacobsen reaction proceeds through an intramolecular azo coupling, with an initial acyl shift being a determining step.[7] The regioselectivity is influenced by the stability of the intermediates leading to each isomer.
-
Troubleshooting Protocol: Enhancing 1H-Isomer Selectivity
-
Temperature Control: Maintain strict temperature control during the nitrosation step, typically between 1-4°C.[7] Excursions to higher temperatures can lead to side reactions and decreased selectivity. The subsequent cyclization (decomposition of the N-nitroso intermediate) should also be carefully controlled, often at a slightly elevated but still moderate temperature (e.g., 35-45°C), as excessive heat can promote the formation of undesired isomers and byproducts.[7]
-
Solvent Choice: The choice of solvent for the cyclization step is critical. While benzene has been traditionally used, exploring other aprotic solvents may influence the isomer ratio.
-
Acid Concentration: The concentration of acetic acid and the presence of acetic anhydride can impact the reaction. Ensure precise stoichiometry as described in established protocols.[7]
-
-
Workflow for Minimizing 2H-Isomer Formation in Jacobsen Synthesis
Caption: Workflow for minimizing 2H-indazole formation.
A: Hydrazone and dimer formation are often linked, especially when using hydrazine-based reagents or when reactive intermediates are present.
-
Mechanism of Hydrazone Formation: Hydrazones are formed by the condensation of a carbonyl group with hydrazine.[2][3] In the context of some indazole syntheses, incompletely cyclized intermediates can exist as hydrazones.[5]
-
Mechanism of Dimer Formation: Dimeric impurities can arise when a nucleophilic starting material or intermediate attacks another reactive species in the reaction mixture. This is particularly problematic with electron-rich indoles or anilines.[4]
-
Troubleshooting Protocol: Minimizing Hydrazones and Dimers
-
Stoichiometry of Reagents: Ensure the precise stoichiometry of your reagents. An excess of hydrazine or the carbonyl precursor can lead to increased hydrazone formation.
-
Reaction Temperature: Elevated temperatures can promote side reactions, including dimerization.[5][9] Running the reaction at the lowest effective temperature is advisable.
-
Slow Addition: For reactions prone to dimerization, slow addition of one reagent to the other, especially at low temperatures, can maintain a low concentration of reactive intermediates and minimize intermolecular reactions.[4]
-
Choice of Starting Material: For syntheses starting from carbonyl compounds, ensure the purity of the starting material, as impurities can lead to unwanted side reactions.
-
| Condition | Effect on Hydrazone/Dimer Formation | Recommendation |
| High Temperature | Increases rate of side reactions | Maintain optimal, lower temperatures |
| Excess Hydrazine | Favors hydrazone formation | Use stoichiometric amounts |
| Rapid Reagent Addition | Increases concentration of reactive intermediates | Employ slow, controlled addition |
| Electron-Rich Substrates | More prone to dimerization | Use dilute conditions and slow addition |
Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles and indazolones from N-substituted 2-nitrobenzylamines under basic or acidic conditions.[4][10][11]
A: The Davis-Beirut reaction proceeds through a key o-nitrosobenzylidine imine intermediate.[10][12] The reaction outcome can be sensitive to the reaction conditions, particularly the presence of water and the nature of the base.
-
Mechanism of Indazolone Formation: Indazolones can be formed as byproducts in the Davis-Beirut reaction. While the desired pathway involves the attack of an alkoxide/alcohol, the addition of hydroxide/water to the nitroso imine intermediate can lead to C-N bond cleavage and the formation of o-nitrosobenzaldehyde, which can then proceed to form an indazolone.[12]
-
Troubleshooting Protocol: Favoring 2H-Indazole Formation
-
Solvent and Water Content: The presence of water can be beneficial up to a certain point, but excessive water can promote indazolone formation.[12] Optimization of the water content in the alcoholic solvent is crucial.
-
Base Selection: The choice and concentration of the base (e.g., KOH, NaOH) can influence the reaction pathway. A thorough screening of bases and their concentrations may be necessary.
-
Temperature Control: As with other heterocycle syntheses, temperature plays a critical role. Running the reaction at a controlled, moderate temperature (e.g., 60°C) can improve selectivity.[5]
-
N-Aryl Substrates: The synthesis of N-aryl 2H-indazoles can be challenging due to competitive C-N bond cleavage. In such cases, photochemical Brønsted acid-catalyzed conditions have been shown to be effective.[13]
-
-
Decision Tree for Troubleshooting Davis-Beirut Reaction
Caption: Troubleshooting decision tree for the Davis-Beirut reaction.
Cadogan Reaction
The Cadogan reaction is a reductive cyclization of nitroaromatic compounds, often using trivalent phosphorus reagents like trialkyl phosphites, to form 2H-indazoles.[14] This reaction is typically robust but can require harsh conditions.
A: The Cadogan reaction's efficiency is highly dependent on the deoxygenation of the nitro group, which is often the rate-limiting step. Incomplete deoxygenation can lead to the formation of N-oxide byproducts.
-
Mechanism Insight: The reaction is widely accepted to proceed through a nitrene intermediate, although non-nitrene pathways involving oxygenated intermediates like 2H-indazole N-oxides have been proposed and evidenced.[14] These N-oxides can be deoxygenated to the final product, but their stability can affect the overall yield.
-
Troubleshooting Protocol: Improving Cadogan Reaction Efficiency
-
Temperature: The Cadogan reaction often requires high temperatures (>150°C) to drive the deoxygenation.[14] However, excessively high temperatures can lead to degradation. A careful optimization of the reaction temperature is necessary. Milder conditions (e.g., 80°C) have been reported with certain substrates and reagents.[14][15]
-
Phosphorus Reagent: Trialkyl phosphites (e.g., triethyl phosphite) or trialkyl phosphines are commonly used. The choice and amount of the phosphorus reagent can impact the reaction rate and byproduct profile.
-
One-Pot Procedures: For syntheses starting from o-nitrobenzaldehydes and amines, a one-pot condensation followed by Cadogan cyclization can be more efficient and practical, eliminating the need to isolate the imine intermediate.[15]
-
Purification: The removal of the phosphine oxide byproduct can sometimes be challenging. Chromatographic purification is often required.
-
| Parameter | Issue | Troubleshooting Strategy |
| Temperature | Low yield, slow reaction | Gradually increase temperature, consider microwave-assisted synthesis |
| Reagent | Incomplete reaction | Ensure sufficient and appropriate phosphorus reagent |
| Byproducts | N-oxides, degradation products | Optimize temperature and reaction time |
| Workup | Difficulty removing phosphine oxide | Utilize appropriate chromatographic or extraction techniques |
Frequently Asked Questions (FAQs)
Q1: How can I effectively separate the 1H- and 2H-indazole isomers?
A1: The separation of 1H- and 2H-indazole isomers is a common challenge. Several methods can be employed:
-
Fractional Crystallization: This technique relies on differences in the solubility of the isomers in a particular solvent system. A mixed solvent recrystallization can often effectively separate the two isomers, yielding a single isomer with high purity.[16][17][18] A reported method involves using mixtures of solvents like methanol/water or THF/water.[16]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating indazole isomers. The choice of eluent is critical and often requires careful optimization. The N-1 isomers are typically less polar and elute first.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC can be a powerful tool for resolving and quantifying indazole isomers.[19]
Q2: What are the best analytical techniques to identify and quantify byproducts in my indazole synthesis?
A2: A combination of chromatographic and spectroscopic techniques is ideal:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the reaction progress and the presence of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the ratio of desired product to byproducts and can be used to track the progress of the reaction and the efficiency of purification.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are invaluable for structural elucidation of the desired product and any isolated byproducts. The chemical shift of the proton at the 3-position is a key indicator to distinguish between 1H- and 2H-isomers in 1H NMR.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts.
Q3: Can the choice of base in N-alkylation of indazoles influence the 1H/2H isomer ratio?
A3: Absolutely. The choice of base is one of the most critical factors in controlling the regioselectivity of N-alkylation.
-
Strong, Non-nucleophilic Bases: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N-1 alkylated product.[1]
-
Weaker Bases: Weaker bases in polar solvents may lead to a mixture of isomers, with the ratio being influenced by a delicate balance of kinetic and thermodynamic control.
Q4: Are there general strategies to minimize byproduct formation regardless of the specific synthesis method?
A4: Yes, several general principles of good laboratory practice can significantly reduce byproduct formation:
-
Purity of Starting Materials: Always use high-purity starting materials and solvents.
-
Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with oxygen or moisture.
-
Careful Monitoring: Closely monitor the reaction progress by TLC or HPLC to avoid over-running the reaction, which can lead to byproduct formation and degradation.
-
Systematic Optimization: When developing a new synthesis, systematically optimize reaction parameters (temperature, concentration, stoichiometry, reaction time) to find the conditions that maximize the yield of the desired product while minimizing byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 12. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 16. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 17. rcprocess.se [rcprocess.se]
- 18. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 19. longdom.org [longdom.org]
Technical Support Center: Navigating Regioselectivity in 6-Bromoindazole Synthesis
Welcome to the technical support center for 6-bromoindazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic building block. The inherent challenge in indazole chemistry, particularly electrophilic substitution, is controlling regioselectivity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal yields and purity for your target 6-bromoindazole.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Issue 1: My direct bromination of 1H-indazole yields a mixture of isomers (3-, 5-, 7-bromo) with low selectivity for the 6-bromo product. How can I improve this?
Root Cause Analysis:
Direct bromination of the parent 1H-indazole is notoriously difficult to control due to the activating nature of the bicyclic system. The reactivity of different positions on the indazole ring is highly dependent on the reaction conditions, particularly the pH.
-
Under acidic conditions (protonated indazole): The pyridinic nitrogen is protonated, making the pyrazole ring electron-deficient. Electrophilic attack is then directed to the benzene ring, favoring the C5 and C7 positions.
-
Under neutral conditions (molecular indazole): The molecule exists as a neutral species. Kinetic studies have shown the order of reactivity to be 5 > 3 > 7.[1][2]
-
Under basic conditions (indazole anion): The pyrrolic nitrogen is deprotonated, leading to a highly activated system where the C3 position is most reactive.[1][2]
Therefore, direct bromination is unlikely to be a viable strategy for the selective synthesis of 6-bromoindazole.
Recommended Solutions:
To achieve high regioselectivity for the 6-bromo isomer, it is strongly advised to employ a synthetic strategy that builds the indazole ring from a pre-brominated precursor.
Workflow: Synthesis of 6-Bromoindazole via Cyclization
Caption: Regioselective synthesis of 6-bromoindazole from pre-brominated precursors.
Protocol 1: Synthesis from 4-Bromo-2-methylaniline [3]
This method involves the diazotization of the aniline followed by an intramolecular cyclization.
-
Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform and add acetic anhydride while keeping the temperature below 40°C.
-
Diazotization and Cyclization: To the acetylated mixture, add potassium acetate followed by isoamyl nitrite. Heat the reaction mixture to reflux.
-
Work-up and Hydrolysis: After completion, remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat.
-
Isolation: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous sodium hydroxide solution. Evaporate the solvent and slurry the resulting solid with heptane, filter, and dry to yield 6-bromo-1H-indazole.
Protocol 2: Synthesis from 4-Bromo-2-fluorobenzaldehyde [4]
This is often a high-yielding and clean reaction.
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate.
-
Heating: Stir the reaction mixture at 125°C for approximately 3 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Extraction: Quench the residue by pouring it into an ice-water mixture and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Issue 2: I have a mixture of 4-bromo and 6-bromoindazole. How can I effectively separate them?
Root Cause Analysis:
If your synthetic route has led to a mixture of regioisomers, their separation can be challenging due to their similar polarities.
Recommended Solutions:
-
Column Chromatography: This is the most common method for separating isomers. Careful optimization of the solvent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or heptane) is often effective. Using a high-performance silica gel with a smaller particle size can improve resolution.[5]
-
Recrystallization: If the isomeric mixture is solid, fractional recrystallization can be an effective purification technique.[6] The success of this method depends on finding a solvent in which the two isomers have significantly different solubilities at a given temperature. A systematic solvent screen is recommended.[6]
-
Solvent Screening Protocol:
-
Place a small amount of the isomeric mixture in several test tubes.
-
Add different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, heptane) dropwise at room temperature to test for solubility.
-
For solvents where the mixture is sparingly soluble at room temperature, gently heat to see if it fully dissolves.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
The ideal solvent will dissolve the product at an elevated temperature but show low solubility at cooler temperatures, ideally with a noticeable difference in solubility for the two isomers.
-
-
-
Derivatization: In some cases, it may be beneficial to react the mixture with a protecting group. The resulting protected isomers may have different physical properties, making them easier to separate by chromatography or crystallization. This would be followed by a deprotection step.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 6-bromoindazole?
The most reliable and regioselective routes start with precursors that already have the bromine atom in the correct position. The two main strategies are:
-
Cyclization of a Brominated Precursor: This involves forming the indazole ring from a starting material like 4-bromo-2-methylaniline or 4-bromo-2-fluorobenzaldehyde.[3][4][7]
-
Sandmeyer-Type Reaction: This route begins with an amino-indazole, which is converted to a diazonium salt and subsequently reacted with a bromide source, such as cuprous bromide (CuBr), to introduce the bromine atom.[7][8][9] This method is particularly useful if 6-aminoindazole is readily available.
Q2: How does N-protection affect the regioselectivity of subsequent reactions on the indazole ring?
Protecting the indazole nitrogen can significantly alter the regioselectivity of subsequent reactions. However, the alkylation of the indazole nitrogen itself can be non-selective, often yielding a mixture of N1 and N2 isomers.[10][11] The ratio of these isomers can be influenced by the base, solvent, and electrophile used.[12][13] In the presence of a strong base, N-protected indazoles can be prone to an undesirable ring-opening to form ortho-aminobenzonitriles.[14]
Q3: What are the key safety considerations when synthesizing 6-bromoindazole?
Several reagents used in these syntheses require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine Hydrate: Highly toxic and corrosive.[7]
-
Brominating Agents (NBS, Br₂): Can be highly reactive and corrosive.[7]
-
Diazonium Salts: Can be explosive, especially when dry. They should be prepared and used in situ at low temperatures.
Q4: How can I confirm the successful synthesis and purity of my 6-bromoindazole?
Standard analytical techniques are essential for structure confirmation and purity analysis.
-
NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure and helps identify isomeric impurities.[7] 2D NMR experiments like COSY or HMBC can be crucial for unambiguously assigning the structure.
-
Mass Spectrometry (MS): Verifies the molecular weight of the product.[7]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.[7]
-
Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess fraction purity during column chromatography.[7]
Data Summary
Table 1: Comparison of Synthetic Strategies for 6-Bromoindazole
| Synthetic Strategy | Starting Material | Key Reagents | Regioselectivity | Common Issues |
| Cyclization | 4-Bromo-2-methylaniline | NaNO₂, Acetic Acid | High for 6-bromo | Diazotization requires careful temperature control. |
| Cyclization | 4-Bromo-2-fluorobenzaldehyde | Hydrazine Hydrate | High for 6-bromo | Hydrazine is highly toxic. |
| Sandmeyer Reaction | 6-Aminoindazole | NaNO₂, HBr, CuBr | High for 6-bromo | Diazonium salts can be unstable. |
| Direct Bromination | 1H-Indazole | Br₂ or NBS | Poor | Formation of multiple isomers (3-, 5-, 7-bromo).[1] |
Visualized Workflow: Decision Tree for Troubleshooting Regioselectivity
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromoindazole synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 13. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Bromoindazoles
Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: the minimization of homocoupling byproducts in the Suzuki-Miyaura cross-coupling of bromoindazoles. This guide is designed for researchers, scientists, and drug development professionals to provide actionable troubleshooting strategies and in-depth answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, increase your desired product yield, and simplify purification processes.
Troubleshooting Guide: Diagnosing and Resolving Homocoupling Issues
This section is structured to help you identify the root cause of excessive homocoupling in your Suzuki reactions involving bromoindazoles and provides targeted solutions.
Question 1: I am observing a significant amount of boronic acid homocoupling byproduct in my reaction. What are the primary causes?
Answer:
Homocoupling of boronic acids in Suzuki reactions, leading to the formation of symmetrical biaryls, is a common side reaction that can significantly lower the yield of your desired cross-coupled product and complicate purification.[1] The two primary mechanisms responsible for this unwanted side reaction are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[1][2] Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[3]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][4] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is fully established.
Below is a diagram illustrating the proposed mechanisms for boronic acid homocoupling.
Caption: Proposed mechanisms for boronic acid homocoupling.
Question 2: My bromoindazole substrate seems prone to degradation or side reactions other than homocoupling. What should I consider?
Answer:
Besides homocoupling, bromoindazoles can participate in other undesired pathways. One common side reaction is protodebromination (hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[5] This is often exacerbated by:
-
Choice of Base: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate species that act as hydride donors.[5]
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of protodebromination.[5]
For NH-free indazoles, the acidic proton on the nitrogen can complicate the reaction. N-protection (e.g., with Boc, alkyl, or acyl groups) can often lead to cleaner reactions and better yields.[6] However, be aware that some protecting groups, like N-acyl, can be labile under basic conditions.[6]
Question 3: How can I effectively minimize homocoupling in my Suzuki reaction of bromoindazoles?
Answer:
Minimizing homocoupling requires a multi-faceted approach that addresses the root causes. Here is a troubleshooting workflow to guide your optimization efforts:
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Steps:
-
Rigorous Degassing: The most critical step is the thorough removal of dissolved oxygen from your reaction mixture. This can be achieved by sparging your solvent and reaction mixture with an inert gas (nitrogen or argon) for at least 15-30 minutes before adding the catalyst.[7][8] A subsurface sparge is particularly effective.[3]
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferable to Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.[9] This minimizes the initial concentration of Pd(II) that can lead to homocoupling.
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[1]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are highly effective at suppressing homocoupling. Their steric bulk and strong electron-donating properties accelerate the desired catalytic cycle, making the competing homocoupling pathway less favorable.[9][10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that bind tightly to palladium, which can be very effective in preventing homocoupling.[9][11]
-
-
Base Optimization: The base activates the boronic acid for transmetalation.[10] While inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common, their strength and type can influence side reactions.[12] For sensitive substrates, a weaker base like KF might be beneficial, though it may require longer reaction times.[13]
-
Boronic Acid Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[12] They can also form trimeric anhydrides called boroxines.[12] Using high-purity, fresh boronic acids is recommended. For particularly unstable boronic acids (e.g., some heteroaryl boronic acids), consider using more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates, which undergo slow release of the active boronic acid under the reaction conditions.[14]
-
Control of Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help suppress homocoupling, as higher temperatures can sometimes accelerate the rate of side reactions.[1]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for Suzuki couplings of bromoindazoles?
A1: There is no single "best" combination as the optimal choice depends on the specific bromoindazole and boronic acid partners. However, for N-substituted 5-bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be effective.[6][15] For more challenging couplings, particularly with electron-rich bromoindazoles, screening a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(0) or Pd(II) precursor is a good strategy.
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating | May allow for more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) | Sterically demanding, strong electron donors | Generally suppress homocoupling by accelerating the desired catalytic cycle.[9] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Can be very effective in suppressing homocoupling due to their strong binding to palladium.[9] |
Q2: What is the role of the base in the Suzuki reaction, and how does its choice affect homocoupling with bromoindazoles?
A2: The primary role of the base is to activate the boronic acid to form a boronate species, which then undergoes transmetalation with the palladium complex.[10] The choice of base can influence the reaction outcome:
-
Strong Bases (e.g., NaOH, KOH): Can be effective but may promote side reactions like ester hydrolysis if your substrate has such functional groups.
-
Carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and generally provide a good balance of reactivity and selectivity. Cs₂CO₃ is often used for more challenging couplings.[16]
-
Phosphates (e.g., K₃PO₄): A strong, non-nucleophilic base that is often effective in anhydrous conditions (though a small amount of water can be beneficial).[17]
-
Fluorides (e.g., KF, CsF): Weaker bases that can be useful for substrates with base-labile functional groups.[13] CsF has been shown to prevent homocoupling in some cases.[18]
| Base | Common Solvents | Notes |
| K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DME | Standard, widely used bases. |
| Cs₂CO₃ | Dioxane, Toluene, DMF | More soluble and often more effective for difficult couplings.[16] |
| K₃PO₄ | Toluene, Dioxane | Often used in anhydrous conditions, but a small amount of water can be beneficial.[17] |
| KF | Toluene, THF | A milder base, useful for substrates with base-sensitive functional groups.[13] |
Q3: Can the order of addition of reagents impact the extent of homocoupling?
A3: Yes, the order of addition can be important. It is generally recommended to add the palladium catalyst to the degassed mixture of the bromoindazole, boronic acid, and base at room temperature before heating. Pre-heating a mixture of the catalyst, base, and solvent before adding the boronic acid can sometimes help to avoid homocoupling.[19] For particularly problematic reactions, slow addition of the boronic acid via a syringe pump can maintain a low concentration of the boronic acid in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.[7]
Q4: I am using a Pd(II) precatalyst. How is the active Pd(0) catalyst generated, and how does this relate to homocoupling?
A4: When a Pd(II) precatalyst like Pd(OAc)₂ is used, it must first be reduced to the catalytically active Pd(0) species for the main Suzuki cycle to begin. This reduction can occur via two main pathways:
-
Oxidation of a Ligand: In the presence of phosphine ligands, one of the phosphines can be oxidized, reducing Pd(II) to Pd(0).[4]
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid can react with the Pd(II) precatalyst to form the homocoupled product and generate Pd(0).[4]
This second pathway is a stoichiometric reaction that contributes to the initial burst of homocoupling byproduct observed in some reactions. Using a Pd(0) source bypasses this initial reduction step.
Caption: Generation of active Pd(0) and the main Suzuki catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 17. reddit.com [reddit.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Dehalogenation in Palladium Coupling of 6-Bromo-2,5-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for addressing challenges in the palladium-catalyzed cross-coupling of 6-Bromo-2,5-dimethyl-2H-indazole. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating side reaction: dehalogenation. As Senior Application Scientists, we have curated this information based on established mechanistic principles and field-proven strategies to help you optimize your reactions and maximize your yields.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its N-heterocyclic nature can present unique challenges during palladium-catalyzed cross-coupling reactions, with hydrodehalogenation—the replacement of the bromine atom with a hydrogen atom—being a frequent and yield-limiting side reaction. This guide will walk you through the potential causes of this issue and provide actionable strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my palladium coupling reaction with this compound?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on your indazole substrate is replaced by a hydrogen atom, leading to the formation of 2,5-dimethyl-2H-indazole. This byproduct reduces the yield of your desired coupled product and can complicate purification. N-heterocyclic compounds like indazoles can be particularly susceptible to this side reaction.[1]
Q2: What are the primary mechanistic pathways that lead to dehalogenation?
A2: Dehalogenation in palladium-catalyzed coupling reactions can occur through several pathways. A common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen through various routes, including the reaction of the palladium catalyst with a proton source (like water or alcohol solvents) or a hydride source (like certain bases or additives).[2] This Pd-H species can then react with the aryl bromide in a process that ultimately leads to the reductive cleavage of the C-Br bond.
Q3: How can I quickly determine if dehalogenation is occurring in my reaction?
A3: The most common methods for identifying the dehalogenated byproduct are:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will have a different Rf value than your starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): You will observe a peak corresponding to the molecular weight of 2,5-dimethyl-2H-indazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of your crude product, you will see the appearance of a new aromatic proton signal where the bromine atom was previously located.
Troubleshooting Guide: Minimizing Dehalogenation
If you are observing significant amounts of the dehalogenated byproduct, this guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Troubleshooting Workflow
References
improving yield and purity of 6-Bromo-2,5-dimethyl-2H-indazole
Welcome to the technical support center for the synthesis and purification of 6-Bromo-2,5-dimethyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we address common challenges encountered during its synthesis, offering in-depth, field-proven insights and troubleshooting protocols to enhance both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when synthesizing 2-alkylated indazoles like this compound?
The primary challenge in the synthesis of N-2 substituted indazoles is controlling the regioselectivity of the alkylation step. When an N-unsubstituted indazole precursor is deprotonated and reacted with an alkylating agent (e.g., methyl iodide), it typically yields a mixture of N-1 and N-2 alkylated isomers.[1] The thermodynamic stability of the 1H-indazole tautomer is greater than the 2H-indazole, but the kinetic and thermodynamic products of alkylation can vary significantly based on reaction conditions.[2] Separating these isomers can be difficult due to their similar polarities, often leading to yield loss during purification.
Q2: My N-methylation of 6-bromo-5-methyl-1H-indazole resulted in a nearly 1:1 mixture of the N-1 and N-2 isomers. How can I favor the formation of the desired this compound?
This is a classic regioselectivity problem. The ratio of N-1 to N-2 isomers is highly dependent on the base, solvent, and temperature. A common procedure using sodium hydride (NaH) in tetrahydrofuran (THF) is known to produce significant amounts of both isomers.[1]
To favor the N-2 isomer, consider the following strategies:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can sometimes favor N-2 alkylation, whereas nonpolar solvents like THF or dioxane may favor N-1.
-
Counter-ion Effects: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) influences the cation in solution. Larger, softer cations like cesium can alter the nucleophilicity of the two nitrogen atoms in the indazolide anion, potentially shifting the isomeric ratio.
-
Temperature Control: Running the deprotonation and alkylation at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.
-
Protecting Group Strategies: While more synthetically intensive, a route involving a removable protecting group at the N-1 position can provide unambiguous access to the N-2 isomer.
Q3: What are the best analytical methods for confirming the structure and purity of my final product and distinguishing between the N-1 and N-2 isomers?
A combination of chromatographic and spectroscopic techniques is essential for unambiguous characterization.[3]
-
NMR Spectroscopy (¹H & ¹³C): This is the most powerful tool. The chemical shifts of the protons on the indazole core, particularly the C3-H, are distinctly different between the N-1 and N-2 isomers. 2D NMR techniques like NOESY can show through-space correlation between the N-methyl protons and the C7-H in the N-1 isomer, which is absent in the N-2 isomer.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is critical for assessing purity and quantifying the ratio of isomers.[3][4] The N-1 and N-2 isomers often have slightly different retention times. A well-developed HPLC method is crucial for quality control.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product, but it generally cannot distinguish between the isomers as they have the same mass.[1][3] It is typically coupled with HPLC (LC-MS) for analysis.
Q4: I'm struggling to separate the N-1 and N-2 isomers using standard silica gel column chromatography. What can I do?
Co-elution of indazole isomers is a common purification hurdle.[3] If standard solvent systems (e.g., ethyl acetate/heptane) fail, consider these options:
-
Optimize the Mobile Phase: Experiment with different solvent systems. Adding a small amount of a more polar solvent like methanol to a dichloromethane or ethyl acetate/heptane system can sometimes improve separation.[3]
-
Use a Different Stationary Phase: If silica is ineffective, consider alternative stationary phases like alumina or reverse-phase C18 silica.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for isolating a single isomer, provided there is a suitable solvent in which their solubilities differ significantly.[3][5] A mixed-solvent system can be particularly effective for separating closely related isomers.[6]
Troubleshooting Guide: N-Methylation of 6-Bromo-5-methyl-1H-indazole
This section provides solutions to common problems encountered during the critical N-alkylation step.
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low Yield | Incomplete Deprotonation: The base (e.g., NaH) may be old or deactivated. | Use fresh, high-purity sodium hydride. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent quenching by moisture or oxygen. |
| Suboptimal Temperature: Reaction temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition. | For NaH/THF systems, perform deprotonation at 0°C for 30-60 minutes before adding the methyl iodide and allowing the reaction to slowly warm to room temperature.[1] Monitor progress by TLC. | |
| Poor N-2 Regioselectivity | Reaction Conditions: Standard conditions (NaH/THF) are known to produce isomer mixtures.[1] | Systematically Vary Parameters: As detailed in the table below, explore different combinations of bases and solvents. Cesium carbonate in DMF is a good starting point for favoring N-2 alkylation due to the influence of the large cesium cation. |
| Difficult Purification | Co-elution of Isomers: The N-1 and N-2 isomers have very similar polarities.[3] | Attempt Recrystallization: If the crude product is solid, perform solvent screening to find a suitable recrystallization solvent. A good solvent will dissolve the product when hot but have low solubility when cold.[5] A two-solvent system (e.g., ethanol/water) can also be effective.[5][6] |
| Product "Oiling Out" During Recrystallization | High Impurity Level or Rapid Cooling: The presence of significant amounts of the other isomer or impurities can lower the melting point. Cooling the solution too quickly prevents proper crystal lattice formation. |
Table 1: Suggested Conditions for Optimizing N-2 Selectivity
| Base | Solvent | Temperature | Rationale / Expected Outcome |
| NaH (95%) | THF | 0°C to RT | Baseline. Known to produce a mixture of N-1 and N-2 isomers, often with a slight preference for N-1.[1] |
| K₂CO₃ | DMF | RT to 50°C | Common Alternative. A weaker base and polar aprotic solvent may shift the equilibrium and favor N-2. |
| Cs₂CO₃ | DMF or Acetonitrile | RT to 60°C | Promising for N-2. The large cesium cation can coordinate differently with the indazolide anion, potentially increasing the nucleophilicity of the N-2 position. |
| t-BuOK | t-BuOH | RT | Bulky Base. A sterically hindered base might influence the site of deprotonation or subsequent alkylation, though this can be complex. |
Experimental Protocols
Protocol 1: N-Methylation of 6-Bromo-5-methyl-1H-indazole (Baseline Method)
This protocol is based on a literature procedure known to produce both N-1 and N-2 isomers, serving as a baseline for optimization experiments.[1]
Workflow Diagram: N-Methylation
Caption: General workflow for the N-methylation of a bromo-indazole.
Materials:
-
6-Bromo-5-methyl-1H-indazole
-
Sodium hydride (NaH), 95%
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 6-bromo-5-methyl-1H-indazole.
-
Solvent Addition: Add anhydrous THF and stir to dissolve/suspend the starting material.
-
Deprotonation: Cool the mixture to 0°C using an ice bath. Carefully add sodium hydride portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stir the mixture at 0°C for 30 minutes.
-
Alkylation: Slowly add methyl iodide dropwise to the reaction mixture at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by cooling it back to 0°C and slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to separate the N-1 and N-2 isomers.[1]
Protocol 2: Purification by Recrystallization
This protocol provides a general framework for purifying the solid product if chromatography is challenging or for achieving higher purity of an isolated isomer.
Workflow Diagram: Purification Decision
Caption: Decision workflow for selecting a purification strategy.
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures like ethanol/water). An ideal single solvent will dissolve the compound when hot but not when cold.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Analyze the purity by HPLC and NMR.
References
- 1. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
stability of 6-Bromo-2,5-dimethyl-2H-indazole under acidic/basic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 6-Bromo-2,5-dimethyl-2H-indazole. The stability of a compound under various pH conditions is a critical parameter influencing its synthesis, purification, formulation, and biological activity. This document provides a comprehensive framework for understanding and evaluating the stability of this specific indazole derivative, offering troubleshooting advice and robust experimental protocols based on the established chemistry of related heterocyclic systems.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and experimental challenges related to the stability of this compound.
Q1: What are the key structural features of this compound that influence its stability?
The stability of this compound is governed by the interplay of several structural elements:
-
The 2H-Indazole Core: Indazoles exist as two principal tautomers: 1H- and 2H-indazole.[1] The 1H tautomer is generally considered more thermodynamically stable.[2] In your compound, the N2 position is substituted with a methyl group, locking it as a 2H-indazole. This prevents tautomerization but introduces kinetic and electronic properties distinct from the 1H isomer.
-
Lack of an Acidic N-H Proton: Unlike its 1H-indazole counterpart, this N2-methylated derivative lacks an acidic proton on the pyrazole ring. This fundamentally increases its stability under basic conditions, as it cannot be easily deprotonated to form an indazolide anion, which is often a prelude to degradation or undesired side reactions.
-
Electronic Effects of Substituents:
-
6-Bromo Group: The bromine atom is an electron-withdrawing group, which decreases the electron density of the benzene ring and can influence the overall pKa of the molecule.
-
2-Methyl and 5-Methyl Groups: The methyl groups are weakly electron-donating, which can slightly modulate the reactivity of the indazole system.
-
Q2: My compound is showing signs of degradation during an acidic workup or in an acidic formulation. What is the likely cause and how can it be mitigated?
While the 2H-indazole core is generally stable, degradation under acidic conditions can occur, though it is less common than for other heterocyclic systems.
Potential Cause: Isomerization or Ring Opening
Under strongly acidic and high-temperature (thermodynamic) conditions, it is theoretically possible for N-substituted indazoles to undergo equilibration or rearrangement. While the N2-methyl group is stable, harsh acidic conditions could potentially lead to protonation of the ring nitrogens, making the system susceptible to slower degradation pathways like hydrolysis, although this often requires prolonged exposure and elevated temperatures. Studies on related indazoles have shown that mildly acidic conditions favor N-2 substitution kinetically, while thermodynamic conditions can favor the N-1 isomer.[2] This suggests a potential, albeit likely slow, pathway for isomerization under forcing conditions.
Troubleshooting & Mitigation Strategies:
-
Use Milder Acids: If possible, substitute strong acids like concentrated HCl or H₂SO₄ with weaker organic acids (e.g., acetic acid) or use dilute solutions of strong acids.
-
Control Temperature: Perform acidic extractions or reactions at lower temperatures (e.g., 0-5 °C) to minimize the rate of potential degradation.
-
Minimize Exposure Time: Reduce the duration of contact with the acidic medium as much as possible.
-
Analytical Monitoring: Use HPLC to monitor the appearance of new peaks during the process. An isomer (1,5-dimethyl-6-bromo-1H-indazole) would have the same mass but a different retention time.
Q3: How stable is this compound expected to be under basic conditions?
The compound is expected to exhibit high stability under a wide range of basic conditions.
Rationale:
As mentioned in Q1, the absence of an acidic N-H proton is the key stabilizing feature. Many base-catalyzed degradation pathways for nitrogen heterocycles begin with deprotonation. Since this compound cannot be easily deprotonated at the nitrogen, it is resistant to such mechanisms. Basic protections of unsubstituted indazoles are often nonselective, highlighting the reactivity of the N-H proton which is absent in your molecule.[2]
Potential, but Unlikely, Degradation:
Under extremely harsh conditions (e.g., high concentrations of NaOH at reflux for extended periods), nucleophilic aromatic substitution of the bromine or other slow degradation pathways could be forced, but this is not expected under typical experimental or physiological conditions.
Q4: How do I design a definitive experiment to quantify the stability of my compound and identify potential degradants?
A Forced Degradation Study (also known as stress testing) is the industry-standard approach.[3][4] This involves subjecting the compound to exaggerated storage conditions to accelerate degradation and identify potential degradation products.[5] This process is essential for developing stability-indicating analytical methods.[6]
The workflow involves exposing a solution of the compound to acidic, basic, oxidative, thermal, and photolytic stress and analyzing the samples by a high-resolution analytical technique like HPLC or UPLC at various time points.[7][8]
Below is a detailed protocol and a workflow diagram to guide you.
Experimental Protocols & Data Management
Protocol 1: Forced Degradation Study of this compound
This protocol provides a systematic approach to assess the stability of your compound under hydrolytic (acidic, basic) stress conditions.
Objective: To determine the degradation rate and identify the number of degradation products under acidic and basic stress.
1. Preparation of Stock Solution: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol). Ensure the compound is fully dissolved.
2. Stress Conditions Setup:
- Acid Hydrolysis: a. In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.[5] b. In a parallel vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. c. Prepare a "time zero" sample by immediately neutralizing 100 µL of the 1 M HCl mixture with 100 µL of 1 M NaOH, diluting to 1 mL with mobile phase, and injecting into the HPLC. d. Place the sealed reaction vials in a water bath or heating block set to 60°C.[7]
- Base Hydrolysis: a. In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.[5] b. In a parallel vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. c. Prepare a "time zero" sample by immediately neutralizing 100 µL of the 1 M NaOH mixture with 100 µL of 1 M HCl, diluting to 1 mL with mobile phase, and injecting into the HPLC. d. Place the sealed reaction vials in a water bath or heating block set to 60°C.[7]
- Control Sample: a. Mix 1 mL of the stock solution with 1 mL of purified water and maintain at the same temperature to account for any thermal degradation.
3. Time-Point Analysis: a. Withdraw aliquots (e.g., 100 µL) from each stress condition vial at specific time points (e.g., 2, 4, 8, 24, and 48 hours). b. Crucial Step (Quenching): Immediately neutralize the aliquot to stop the degradation reaction.
- For acidic samples, add an equimolar amount of NaOH (e.g., 100 µL of 1 M NaOH for the 1 M HCl sample).
- For basic samples, add an equimolar amount of HCl (e.g., 100 µL of 1 M HCl for the 1 M NaOH sample). c. Dilute the neutralized sample to a final volume of 1 mL in a clean HPLC vial using the mobile phase.
4. HPLC Analysis: a. Analyze all time-point samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid). b. Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). c. Calculate the percentage of degradation at each time point using the peak area from the time zero sample as the reference.
Data Presentation: Summarizing Your Findings
Organize your results in a clear, tabular format for easy comparison and interpretation.
Table 1: Forced Degradation Results for this compound
| Stress Condition | Time (h) | Temperature (°C) | Parent Peak Area | % Remaining | % Degradation | No. of Degradants | Observations (e.g., Color Change) |
|---|---|---|---|---|---|---|---|
| Control (H₂O) | 0 | 60 | Initial Area | 100% | 0% | 0 | Clear solution |
| 48 | 60 | ||||||
| Acid (0.1 M HCl) | 0 | 60 | Initial Area | 100% | 0% | 0 | Clear solution |
| 2 | 60 | ||||||
| 8 | 60 | ||||||
| 24 | 60 | ||||||
| 48 | 60 | ||||||
| Base (0.1 M NaOH) | 0 | 60 | Initial Area | 100% | 0% | 0 | Clear solution |
| 2 | 60 | ||||||
| 8 | 60 | ||||||
| 24 | 60 |
| | 48 | 60 | | | | | |
Visualizations: Workflows and Logic Diagrams
To further clarify the experimental and troubleshooting processes, the following diagrams are provided.
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. ijrpp.com [ijrpp.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ijsdr.org [ijsdr.org]
- 7. benchchem.com [benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Chiral Separation of Substituted Indazole Enantiomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral separation of substituted indazole enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting robust enantioselective chromatographic methods for this important class of heterocyclic compounds. The content is structured to provide both foundational knowledge through frequently asked questions and in-depth solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions when approaching the chiral separation of substituted indazoles.
Q1: Where should I begin with Chiral Stationary Phase (CSP) selection for a new substituted indazole?
A: The most effective and broadly applicable CSPs for indazole enantiomers are polysaccharide-based, specifically derivatives of cellulose and amylose. The aromatic structure and potential hydrogen bond donor/acceptor sites on the indazole ring system interact favorably with the chiral grooves and cavities of these polymers.
A systematic screening approach is highly recommended. Start with a set of complementary columns to cover a broad range of selectivity. A robust initial screening set includes:
-
Cellulose Phenylcarbamate Derivatives: (e.g., Lux Cellulose-2, Chiralcel® OD-H)
-
Amylose Phenylcarbamate Derivatives: (e.g., Lux Amylose-2, Chiralpak® AD-H)
-
Immobilized Versions of the above: (e.g., Chiralpak® IA, IB, IC) which offer greater solvent compatibility.
Q2: Which mobile phase mode—Normal Phase, Polar Organic, or Reversed-Phase—is the best starting point?
A: The choice of mobile phase mode is critical and can dramatically affect selectivity.
-
Normal Phase (NP): Often provides the highest success rate and best initial selectivity for polysaccharide CSPs. Start with a simple mobile phase like n-Hexane/Ethanol or n-Hexane/Isopropanol.
-
Polar Organic (PO): This mode, using polar solvents like methanol, ethanol, or acetonitrile, is an excellent alternative. It often yields shorter analysis times, sharper peaks, and high column efficiency.
-
Reversed-Phase (RP): While viable, RP (using aqueous buffers with methanol or acetonitrile) can sometimes offer lower initial selectivity for indazoles compared to NP or PO modes.
A recommended starting strategy is to screen your compound on the selected CSPs using both an NP mobile phase (e.g., Hexane/Ethanol 90:10 v/v) and a PO mobile phase (e.g., Methanol).
Q3: Are mobile phase additives necessary for separating indazole enantiomers?
A: Yes, additives are frequently essential, especially to achieve good peak shape. Substituted indazoles are typically basic compounds. These basic functional groups can interact strongly with residual acidic silanol groups on the silica surface of the column packing, leading to significant peak tailing.
-
For Basic Indazoles: In NP and PO modes, add a small amount of a basic modifier like Diethylamine (DEA) or Ethanolamine. A typical starting concentration is 0.1% (v/v). This dramatically improves peak symmetry.
-
For Acidic Indazoles: If your indazole has an acidic substituent, an acidic additive like Trifluoroacetic Acid (TFA) or formic acid (typically 0.1% v/v) will be necessary to suppress ionization and improve peak shape.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during method development.
Problem 1: No Enantiomeric Separation (Co-elution)
You are observing a single, sharp peak on a chiral column, indicating no separation of the enantiomers.
Q: I've injected my racemic indazole on a cellulose-based column in normal phase, but I see only one peak. What is my first troubleshooting step?
A: The first step is to confirm that the lack of separation is due to the method conditions and not the sample itself. If that is confirmed, do not abandon the column immediately. Instead, switch to a different mobile phase mode. A separation that is absent in Normal Phase may appear in Polar Organic mode or vice-versa. For example, if Hexane/Ethanol fails, try 100% Methanol before changing the column.
Q: I have now tried both Normal Phase and Polar Organic modes on two different polysaccharide columns (one cellulose, one amylose) and still see no separation. What is the next logical step?
A: This indicates that the chiral recognition mechanism provided by standard polysaccharide phases under these conditions is insufficient. Your next steps should be:
-
Change the Alcohol Modifier: In Normal Phase, the choice of alcohol is crucial. If you used isopropanol, switch to ethanol, or vice-versa. The different steric and hydrogen-bonding properties of the alcohol can significantly alter the interaction with the CSP.
-
Explore Temperature Effects: Vary the column temperature. While lower temperatures often improve resolution, some separations are entropy-driven and improve at higher temperatures. Try analyzing at 10°C and 40°C to see if any separation appears.
-
Consider an Alternative CSP Class: If polysaccharide columns fail across multiple modes, consider a different class of CSP, such as a macrocyclic glycopeptide (e.g., Chirobiotic™ V) or a Pirkle-type phase. These offer completely different chiral recognition mechanisms.
Problem 2: Poor Resolution (Rs < 1.5)
You can see two peaks, but they are not baseline separated, making accurate quantification impossible.
Q: My enantiomer peaks are merged. What is the most effective way to improve the resolution (Rs)?
A: Resolution is governed by three factors: efficiency (N), selectivity (α), and retention factor (k). Selectivity (α) is the most powerful parameter to adjust for improving chiral resolution.
-
To Increase Selectivity (α):
-
Optimize Modifier Percentage: In NP, carefully adjust the percentage of the alcohol modifier. Small changes (e.g., from 10% ethanol to 8% or 12%) can have a large impact on selectivity.
-
Change Mobile Phase Composition: The competition between the analyte and the mobile phase for interaction sites on the CSP is key. Switching from ethanol to isopropanol, or from methanol to acetonitrile in PO mode, can drastically change selectivity.
-
Adjust Temperature: Systematically decrease the column temperature (e.g., from 25°C to 15°C). In most cases, this will increase selectivity, although the opposite can occur.
-
Change the CSP: If optimization is insufficient, move to a different CSP. A selector with a different derivative (e.g., 3,5-dimethylphenylcarbamate vs. 3-chloro-5-methylphenylcarbamate) can offer unique selectivity.
-
-
To Increase Efficiency (N):
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases efficiency and can improve resolution, albeit at the cost of longer run times.
-
Check System Health: Ensure your HPLC system has minimal dead volume and that the column is not degraded. A loss of efficiency can be due to a partially blocked inlet frit or adsorption of contaminants at the head of the column.
-
Problem 3: Significant Peak Tailing
The peaks are asymmetrical with a pronounced "tail," which interferes with integration and reduces resolution.
Q: My indazole enantiomer peaks are tailing significantly, even with a basic additive. What could be wrong?
A: While insufficient additive is the most common cause, other factors can contribute:
-
Incorrect Additive Choice: Ensure the additive matches the analyte. For a basic indazole, a basic additive like DEA is needed. If your indazole has both basic and acidic moieties (zwitterionic), you may need to carefully control the pH with a buffer system.
-
Column Overload: Injecting too much mass on the column can cause tailing. Reduce the injection concentration by a factor of 5 or 10 and see if the peak shape improves.
-
Secondary Interactions with Metals: Trace metal contamination in the silica matrix can sometimes interact with analytes. Using a highly deactivated, modern column can mitigate this.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak dispersion that appears as tailing.
Q: How can I systematically solve a peak tailing problem for my basic indazole compound?
A: Follow this protocol:
-
Confirm the Cause: First, ensure the tailing is not from a co-eluting impurity by checking peak purity with a DAD/PDA detector or by using mass spectrometry.
-
Optimize the Additive: If using NP or PO mode, increase the concentration of DEA in your mobile phase in small increments, for example, from 0.1% to 0.2%.
-
For Reversed-Phase: In RP, tailing of basic compounds is common. Operate at a low mobile phase pH (e.g., pH < 3 using 0.1% formic acid) to protonate the residual silanol groups and reduce unwanted interactions.
-
Evaluate the Column: If the problem persists, the column itself may be the issue. A void at the column inlet or a contaminated frit can cause tailing. Try reversing the column and flushing it (only if the manufacturer's instructions permit). If that fails, substitute the column.
Problem 4: Irreproducible Results (Shifting Retention and Resolution)
You observe that retention times and/or the resolution between enantiomers drift from one injection to the next or from day to day.
Q: My retention times are decreasing with every injection. What is the likely cause?
A: This is a classic symptom of insufficient column equilibration. Chiral stationary phases, particularly in Normal Phase, can require a significant amount of time to fully equilibrate with the mobile phase. The persistence of "memory effects" from previous solvents or additives can also be a factor.
-
Equilibration Protocol: When changing mobile phases, flush the column with at least 20-30 column volumes of the new eluent.
-
Additive Memory Effects: Additives can strongly adsorb to the stationary phase. If you previously used an additive and are now running without it, the additive can slowly bleed off, changing the column chemistry and causing drift. It is best practice to dedicate columns to specific additive types (acidic vs. basic) or employ a rigorous column regeneration procedure between methods.
Q: My resolution is changing, and sometimes the enantiomers even swap their elution order. Why is this happening?
A: A reversal of enantiomer elution order is an unusual but documented phenomenon that points to a delicate change in the chiral recognition mechanism.
-
Temperature Sensitivity: This is the most common cause. The thermodynamics of the enantiomer-CSP interaction can be highly sensitive to temperature. Even small fluctuations in ambient lab temperature can be enough to affect sensitive separations. Always use a thermostatted column compartment.
-
Mobile Phase Composition: Minor changes in the mobile phase, such as the concentration of the alcohol modifier or the presence of trace amounts of water in NP solvents, can sometimes be enough to invert the elution order.
Data & Protocols
Table 1: Recommended Starting Conditions for Screening Substituted Indazoles
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Supercritical Fluid (SFC) |
| Primary Solvents | n-Hexane or Heptane | Methanol, Ethanol, or Acetonitrile | Supercritical CO₂ |
| Co-Solvent/Modifier | Ethanol or Isopropanol (5-20%) | N/A (used as primary) | Methanol or Ethanol (5-40%) |
| Typical Additive | 0.1% DEA (for basic analytes) | 0.1% DEA (for basic analytes) | 0.1-0.5% DEA (in co-solvent) |
| Flow Rate (4.6mm ID) | 1.0 mL/min | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 25°C (thermostatted) | 25°C (thermostatted) | 35-40°C |
| Advantages | High selectivity, well-understood | Fast analysis, good peak shape | Very fast, green chemistry |
Experimental Protocol: Systematic Chiral Method Development
This protocol outlines a workflow for developing a separation method for a novel racemic substituted indazole.
-
Column Selection: Choose a set of 2-4 polysaccharide-based CSPs (e.g., Lux Cellulose-1, Lux Amylose-1, Chiralpak IA, Chiralpak AD).
-
Sample Preparation: Dissolve the racemic indazole sample in the initial mobile phase or a compatible solvent at a concentration of ~1 mg/mL.
-
Initial Screening - Step 1 (Normal Phase):
-
Install the first CSP (e.g., Lux Cellulose-1).
-
Equilibrate the column with a mobile phase of n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA at 1.0 mL/min and 25°C for at least 30 minutes.
-
Inject the sample.
-
Repeat for each selected CSP.
-
-
Initial Screening - Step 2 (Polar Organic):
-
Flush the system and install the first CSP.
-
Equilibrate the column with a mobile phase of 100% Methanol + 0.1% DEA at 0.8 mL/min and 25°C for at least 20 minutes.
-
Inject the sample.
-
Repeat for each selected CSP.
-
-
Evaluate Results: Analyze the screening data. Identify the CSP and mobile phase mode that provides the best "hit" (any sign of peak splitting or separation). A resolution (Rs) > 0.8 is a promising starting point.
-
Optimization: Using the most promising condition, systematically optimize the separation:
-
Adjust the percentage of the organic modifier in +/- 2% increments.
-
If in NP, switch the alcohol (e.g., from Isopropanol to Ethanol).
-
Vary the column temperature between 10°C and 40°C.
-
Adjust the flow rate to balance resolution and analysis time.
-
-
Validation: Once baseline resolution (Rs ≥ 1.5) is achieved, validate the method for its intended purpose (e.g., for robustness, linearity, and precision).
Visualizations
Chiral Method Development Workflow
Caption: A systematic workflow for chiral method development for substituted indazoles.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor resolution in chiral chromatography.
Technical Support Center: Byproduct Analysis in the Synthesis of 6-Bromo-2,5-dimethyl-2H-indazole
Welcome to the technical support center for the synthesis of 6-Bromo-2,5-dimethyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. In the following sections, we will delve into the common challenges encountered during its synthesis, with a particular focus on the identification and mitigation of key byproducts. Our approach is grounded in mechanistic principles to provide you with a robust framework for troubleshooting and optimizing your synthetic route.
Introduction to the Synthetic Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through one of two primary routes:
-
Route A: N-Methylation of 6-Bromo-5-methyl-1H-indazole. This is a common and direct approach. However, the indazole nucleus possesses two reactive nitrogen atoms (N-1 and N-2), leading to a classic chemical challenge: regioselectivity. The alkylation can occur at either nitrogen, yielding a mixture of the desired 2H-indazole and the isomeric 1H-indazole byproduct.
-
Route B: Bromination of 2,5-dimethyl-2H-indazole. This route avoids the issue of N-alkylation regioselectivity but introduces the challenge of regioselective aromatic substitution. The directing effects of the dimethyl-2H-indazole system can lead to bromination at positions other than the desired C-6, as well as potential over-bromination.
This guide will primarily focus on the byproducts arising from Route A , as the formation of the N-1 isomer is the most frequently encountered and often the most challenging issue to resolve.
Frequently Asked Questions (FAQs)
Q1: I've performed the methylation of 6-bromo-5-methyl-1H-indazole and my NMR spectrum shows two distinct product signals. What is the likely impurity?
A1: The most probable byproduct is the regioisomeric N-1 methylated product, 6-Bromo-1,5-dimethyl-1H-indazole . The alkylation of indazoles is rarely perfectly selective, and the formation of a mixture of N-1 and N-2 isomers is common.[1][2][3] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[4]
Q2: Why does the reaction produce two different isomers? What controls the N-1 versus N-2 methylation?
A2: The regioselectivity of indazole alkylation is a delicate balance of steric and electronic factors, often influenced by the reaction conditions.[1][2]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[4] Under conditions that allow for equilibrium, the N-1 alkylated product may be favored. However, many reactions are under kinetic control.
-
Steric Hindrance: The N-1 position is generally less sterically hindered than the N-2 position, which is flanked by the benzene ring. This can favor attack at N-1.
-
Solvent and Base Effects: The choice of solvent and base can significantly alter the outcome. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like THF often favors N-1 alkylation.[1][2] In contrast, conditions that promote solvation of the indazole anion can influence the site of alkylation.
Q3: How can I definitively distinguish between the desired this compound and the 6-Bromo-1,5-dimethyl-1H-indazole byproduct?
A3: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.
-
Chromatography (TLC/HPLC/GC): The two isomers will likely have different polarities and thus different retention times (Rf on TLC, tR on HPLC/GC). The N-1 isomer is often less polar than the N-2 isomer.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. In ¹H NMR, the chemical shift of the N-methyl group is a key diagnostic handle. The N-methyl protons of the 2H-indazole are typically shifted downfield compared to the N-methyl protons of the 1H-indazole. Additionally, 2D NMR experiments like HMBC can show correlations between the N-methyl protons and the carbons of the indazole ring system, confirming the point of attachment.
-
Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, it is crucial for confirming the mass of the products and is often coupled with a chromatographic separation method (LC-MS or GC-MS).
Troubleshooting Guide: Isomeric Byproduct Formation
This section provides a systematic approach to addressing the formation of the unwanted 6-Bromo-1,5-dimethyl-1H-indazole isomer.
Problem: Significant formation of the N-1 methylated isomer (>10%) detected by HPLC or NMR.
Workflow for Resolution:
Caption: Troubleshooting workflow for managing N-1 isomer byproduct.
Detailed Troubleshooting Steps:
Step 1: Confirm the Identity and Purity of Starting Materials
-
Action: Before modifying the reaction, ensure your starting 6-bromo-5-methyl-1H-indazole is pure and correctly identified. Impurities in the starting material can lead to unexpected side products.
-
Rationale: The principle of "garbage in, garbage out" applies. A clean starting material is the foundation of a clean reaction.
Step 2: Modify the Reaction Conditions to Favor N-2 Alkylation
The goal is to shift the regioselectivity of the methylation.
-
Option A: Change the Base and Solvent System
-
If using NaH in THF: This combination is known to favor N-1 alkylation.[1][2]
-
Suggested Change: Switch to a weaker base and a more polar, aprotic solvent. For example, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can sometimes increase the proportion of the N-2 isomer.[3]
-
Rationale: The combination of a weaker base and a polar solvent can alter the nature of the indazolide anion and its counter-ion pairing, thereby influencing the site of electrophilic attack.
-
-
Option B: Alter the Alkylating Agent
-
If using methyl iodide or dimethyl sulfate: These are highly reactive methylating agents.
-
Suggested Change: Consider a bulkier or less reactive methylating agent. While less common for a methyl group, this principle is important for other alkylations. For methylation, sometimes changing the counter-ion (e.g., from iodide to tosylate) can have a subtle effect. More advanced methods, such as using diazomethane in the presence of certain catalysts, have been shown to be highly selective for N-2 alkylation.[5]
-
Rationale: The nature of the electrophile can influence the transition state of the reaction, and in some cases, can favor one site over the other.
-
Step 3: Implement an Effective Purification Strategy
If complete selectivity cannot be achieved, efficient separation is key.
-
Action: Develop a robust column chromatography method.
-
Suggested Protocol: Use a high-resolution silica gel and a solvent system with a shallow gradient. A common eluent system is a gradient of ethyl acetate in hexanes. The two isomers should have different polarities, allowing for separation. Monitor fractions carefully by TLC.
-
Rationale: The structural differences between the N-1 and N-2 isomers, while subtle, result in different interactions with the stationary phase, enabling chromatographic separation.
Experimental Protocols
Protocol 1: HPLC Analysis for Isomer Quantification
This protocol provides a general method for separating and quantifying the N-1 and N-2 isomers.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg of crude material in 1 mL of Acetonitrile |
Note: This is a starting point and may require optimization for your specific system.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Use a silica gel column with a diameter and length appropriate for the scale of your reaction.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture and load it onto the column.
-
Elution: Begin with a non-polar eluent system (e.g., 5% ethyl acetate in hexanes).
-
Gradient: Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient would be from 5% to 20% ethyl acetate over several column volumes.
-
Monitor: Collect fractions and monitor by TLC, staining with potassium permanganate or visualizing under UV light.
-
Combine and Concentrate: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure.
Visualizing Reaction Pathways
Caption: N-Methylation pathways leading to desired product and N-1 isomer byproduct.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2,5-dimethyl-2H-indazole
Welcome to the technical support center for the synthesis of 6-Bromo-2,5-dimethyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important synthetic intermediate.
I. Introduction to the Synthesis
The synthesis of this compound typically involves the N-alkylation of a substituted indazole precursor. A common route is the methylation of 6-bromo-5-methyl-1H-indazole. This process, while seemingly straightforward, presents several challenges, particularly concerning regioselectivity and purification, which become more pronounced during scale-up. The formation of the undesired N1-alkylated isomer is a frequent side reaction that can significantly impact yield and purity.[1][2]
This guide will address the critical aspects of this synthesis, focusing on practical, field-proven strategies to overcome common obstacles and ensure a robust and scalable process.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the synthesis of this compound.
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges include:
-
Controlling Regioselectivity: The N-alkylation of 6-bromo-5-methyl-1H-indazole can lead to a mixture of the desired N2-methylated product (this compound) and the N1-methylated isomer.[1][2] The ratio of these isomers is highly sensitive to reaction conditions.[3]
-
Impurity Profile: Besides the N1-isomer, other impurities can arise from incomplete reactions or side reactions, complicating purification.
-
Safe Handling of Reagents: The synthesis often employs hazardous materials such as sodium hydride and methyl iodide, which require careful handling, especially on a larger scale.[4][5]
-
Efficient Purification: Separating the N1 and N2 isomers can be challenging due to their similar physical properties, often requiring careful optimization of chromatographic or crystallization methods.[4][6]
Q2: How can I improve the regioselectivity to favor the desired N2-methylated product?
A2: Achieving high N2-selectivity is a key challenge. While the 1H-indazole is often thermodynamically favored, specific conditions can be employed to promote alkylation at the N2 position.[2] Factors that influence regioselectivity include the choice of base, solvent, and the nature of the electrophile. For some indazole systems, specific conditions can be employed to favor N2 alkylation. While general strategies often focus on achieving N1 selectivity, understanding the factors that disfavor it can indirectly lead to higher N2 yields. For instance, avoiding conditions that promote thermodynamic equilibration, which often favors the N1 isomer, can be beneficial.[2][7]
Q3: What analytical techniques are essential for monitoring the reaction and assessing the purity of the final product?
A3: A combination of analytical methods is crucial for both in-process control and final product release:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and initial assessment of product and impurity spots.[8]
-
High-Performance Liquid Chromatography (HPLC): To accurately quantify the ratio of N1 and N2 isomers and determine the overall purity of the product.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying the isomeric byproduct. 2D NMR techniques like HMBC can be particularly useful for unambiguous assignment of the methyl group to N1 or N2.[7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and any major impurities.[8]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis.
Issue 1: Low Yield of the Desired this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Causality Explanation |
| Incomplete Deprotonation | - Ensure the base (e.g., Sodium Hydride) is fresh and of high purity. - Use a slight excess of the base (1.05-1.1 equivalents). - Increase the reaction time for the deprotonation step. | Incomplete formation of the indazolide anion will result in unreacted starting material, leading to lower conversion and yield. |
| Poor Reactivity of Methylating Agent | - Use a fresh bottle of the methylating agent (e.g., methyl iodide). - Consider using a more reactive methylating agent like dimethyl sulfate (with appropriate safety precautions). | The quality and reactivity of the electrophile are critical for driving the reaction to completion. |
| Suboptimal Reaction Temperature | - For the deprotonation step with NaH, an ice bath is often used to control the initial exotherm.[4] - The alkylation step is typically performed at room temperature.[4] Monitor the reaction by TLC or HPLC to determine the optimal temperature for your specific scale. | Temperature affects reaction kinetics. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high could promote side reactions. |
| Reaction Quenching Issues | - Add the quenching solution (e.g., saturated aqueous ammonium chloride) slowly at a low temperature (e.g., 0 °C) to control any exotherm.[4] | Improper quenching can lead to product degradation or the formation of byproducts. |
Issue 2: High Proportion of the N1-methylated Isomer
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Causality Explanation |
| Reaction Conditions Favoring N1-Alkylation | - Experiment with different solvent and base combinations. While NaH in THF is often cited for N1 selectivity in some systems, exploring other conditions may shift the balance.[2][7] - Consider phase-transfer catalysis conditions, which have been reported to influence N1/N2 ratios in some cases. | The nature of the indazolide salt (e.g., tight ion pair vs. solvent-separated ion pair) and the steric environment around the two nitrogen atoms are heavily influenced by the solvent and counter-ion (from the base), which in turn dictates the site of alkylation.[2][3] |
| Thermodynamic Equilibration | - Keep reaction times to the minimum required for complete consumption of the starting material. - Lowering the reaction temperature may help to favor the kinetic product, which could potentially be the N2 isomer under certain conditions. | In some cases, the initially formed kinetic product can rearrange to the more thermodynamically stable isomer over time, which is often the N1-alkylated indazole.[7] |
Issue 3: Difficulty in Separating N1 and N2 Isomers
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Causality Explanation |
| Similar Polarity of Isomers | - Column Chromatography: Screen different eluent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) is a good starting point.[4] Sometimes, adding a small amount of a third solvent (e.g., dichloromethane) can improve separation. - Crystallization: Screen various solvents for crystallization. An ideal solvent will dissolve the product at a high temperature but have low solubility at a lower temperature, while the undesired isomer remains in the mother liquor.[6] A two-solvent system (a "solvent" and an "anti-solvent") can also be effective.[6] | The structural similarity of the N1 and N2 isomers often results in very close retention factors (Rf) on TLC and retention times in HPLC, making their separation challenging. Finding conditions that exploit subtle differences in their polarity or crystal lattice energy is key. |
| Product "Oiling Out" During Crystallization | - Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] - Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product to induce crystallization.[6] | "Oiling out" occurs when the solution becomes supersaturated too quickly or when significant impurities are present. This prevents the formation of a crystalline lattice. |
IV. Experimental Protocols & Workflows
General Synthetic Protocol for Methylation of 6-Bromo-5-methyl-1H-indazole
This protocol is a general guideline and may require optimization for scale-up.
-
Deprotonation: To a solution of 6-bromo-5-methyl-1H-indazole in a suitable aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a base (e.g., sodium hydride, 95%) at a controlled temperature (e.g., 0 °C using an ice bath).[4]
-
Stirring: Stir the resulting mixture at this temperature for a specified time (e.g., 30 minutes) to ensure complete formation of the indazolide anion.[4]
-
Alkylation: Add the methylating agent (e.g., iodomethane) dropwise at a controlled temperature (e.g., room temperature).[4]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).[4]
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues in the synthesis of this compound.
V. Safety Considerations
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere.
-
Iodomethane (Methyl Iodide): A toxic and carcinogenic substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
General Precautions: Always conduct a thorough risk assessment before starting any chemical synthesis.[5]
VI. References
-
BenchChem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Common side reactions in the synthesis of dichloroindazoles. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-BROMO-2-METHYL-2H-INDAZOLE synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Regioselectivity in Indazole N-Alkylation. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Indazole. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from --INVALID-LINK--
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C9H9BrN2, 1 gram. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2024). Development of a selective and scalable N 1-indazole alkylation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 6-bromo-2-methyl-2H-indazole. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Purity of 6-Bromo-2,5-dimethyl-2H-indazole
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of experimental choices and presents a robust framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Bromo-2,5-dimethyl-2H-indazole. The methodologies and data presented are grounded in the principles of the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.[1][2][3]
Executive Summary
The development of a robust, reliable, and validated analytical method is a cornerstone of pharmaceutical development. For a compound like this compound, which serves as a critical intermediate in the synthesis of pharmacologically active molecules, ensuring its purity is paramount.[4][5] This guide details the systematic validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method. We will explore the rationale behind the selection of chromatographic conditions, including a comparative analysis of stationary phases. Furthermore, we will present a comprehensive validation protocol with supporting data, demonstrating that the method is fit for its intended purpose: the accurate and precise quantification of purity and the detection of any potential degradation products.[6][7]
The Analytical Challenge and Method Development Strategy
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often forming the core scaffold of various therapeutic agents.[4][5] The purity of a starting material like this compound directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Therefore, an analytical method must be able to separate the main compound from process-related impurities and any degradants that may form under stress conditions.
Comparative Column Selection
The choice of the stationary phase is the most critical factor influencing chromatographic selectivity.[8] For an aromatic heterocyclic compound like this compound, several reversed-phase column chemistries are viable. A comparative study was undertaken to select the optimal column.
-
Standard C18 (L1): The most common reversed-phase packing, offering excellent hydrophobic retention.[9]
-
Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be advantageous for separating structurally similar aromatic compounds.[10]
-
Biphenyl: Offers strong π-π interactions and is particularly effective for separating compounds with aromatic rings.[9]
Experimental Comparison:
A system suitability solution containing this compound and a known related impurity was chromatographed on the three different columns under identical mobile phase conditions.
| Parameter | InertSustain C18 | InertCore Phenyl-Hexyl | InertSustain Biphenyl | Rationale |
| Resolution (Rs) | 1.8 | 2.5 | 2.2 | The Phenyl-Hexyl column provided the best separation between the main peak and the critical impurity pair, exceeding the minimum requirement of 1.5.[11][12] |
| Tailing Factor (T) | 1.2 | 1.1 | 1.1 | All columns produced acceptable peak symmetry (ideally ≤ 1.5), with the Phenyl-Hexyl and Biphenyl showing slightly better performance.[13] |
| Theoretical Plates (N) | > 5000 | > 7500 | > 7000 | The Phenyl-Hexyl column demonstrated superior efficiency, leading to sharper peaks and better resolution.[13] |
Optimized Chromatographic Conditions
-
Column: InertCore Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 250 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
HPLC Method Validation: A Framework Based on ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][6] The validation was performed according to the ICH Q2(R1) guideline.[2]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] To prove the stability-indicating nature of the method, forced degradation studies were conducted.[15][16][17] A solution of this compound was subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[15][18]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80 °C for 48 hours
-
Photolytic Degradation: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]
Results: In all stressed samples, the degradation products were well-resolved from the main this compound peak, and the peak purity was confirmed using a photodiode array (PDA) detector. This demonstrates the method's specificity and its ability to indicate stability.[7] A degradation of 5-20% was targeted to ensure that the degradation products could be reliably detected.[15][19]
Forced Degradation Workflow
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. welch-us.com [welch-us.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. biopharminternational.com [biopharminternational.com]
- 17. ijcrt.org [ijcrt.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to LC-MS/MS Method Development for Bromo-Dimethyl-Indazole Analysis
Introduction: The accurate quantification of synthetic compounds such as bromo-dimethyl-indazole is a critical task in pharmaceutical development, toxicology, and forensic science. These N-heterocyclic compounds, often part of the broader class of synthetic cannabinoids or related research chemicals, require highly sensitive and selective analytical methods to determine their concentration in complex biological matrices. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled specificity and low detection limits.[1][2]
This guide provides an in-depth, experience-driven walkthrough for developing a robust LC-MS/MS method for bromo-dimethyl-indazole analysis. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, from sample preparation to data acquisition. The objective is to establish a self-validating protocol that ensures data integrity and meets rigorous scientific and regulatory standards.
Section 1: Foundational Principles & Analyte Characterization
Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is paramount. For this guide, we will consider a representative isomer, 5-bromo-1,3-dimethyl-1H-indazole .
-
Structure and Properties: This molecule possesses a halogen (bromine), an indazole core, and methyl substitutions. These features dictate its behavior during extraction, chromatography, and ionization. The bromine atom provides a highly distinctive isotopic signature (two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio), which is an invaluable tool for confirming the identity of any bromine-containing ions in the mass spectrometer.[3]
-
Ionization Potential: The presence of nitrogen atoms in the indazole ring makes the molecule readily protonated. Therefore, Electrospray Ionization (ESI) in the positive ion mode is the logical choice for generating a strong precursor ion signal ([M+H]⁺).
Section 2: A Step-by-Step LC-MS/MS Method Protocol
This section details a complete protocol, grounded in best practices for small molecule bioanalysis.[4]
Sample Preparation: The Key to a Clean Signal
The primary goal of sample preparation is to remove matrix components (e.g., proteins, phospholipids) that can interfere with analysis, cause ion suppression, and shorten the lifespan of the analytical column and mass spectrometer.[5][6] While simple "dilute and shoot" or protein precipitation methods are fast, they often result in dirtier samples.[4] For robust, high-sensitivity analysis, Solid-Phase Extraction (SPE) is the superior choice.[2]
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of plasma or urine, add an internal standard (IS) solution. An ideal IS would be a stable isotope-labeled version of bromo-dimethyl-indazole (e.g., d3-methyl analog).
-
SPE Cartridge Conditioning: Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol, followed by 1 mL of water. The mixed-mode nature (reversed-phase and ion-exchange) provides superior cleanup.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences. Follow with a wash of 1 mL of 40% methanol in water to remove lipids and other medium-polarity interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge interaction with the sorbent, allowing the analyte to elute.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7] Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for injection into the LC-MS/MS system.[7]
Liquid Chromatography: Achieving Separation
The chromatographic step separates the analyte of interest from any remaining matrix components and, crucially, from any potential isomers.[8]
Experimental Protocol: Reversed-Phase UPLC
-
Column: A sub-2-micron C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is chosen for its high efficiency and resolving power, which is critical for complex matrices.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.
-
Injection Volume: 5 µL.
Table 1: UPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.00 | 0.4 | 90 | 10 |
| 0.50 | 0.4 | 90 | 10 |
| 3.00 | 0.4 | 5 | 95 |
| 4.00 | 0.4 | 5 | 95 |
| 4.10 | 0.4 | 90 | 10 |
| 5.00 | 0.4 | 90 | 10 |
This gradient starts with a high aqueous content to retain the analyte, then rapidly increases the organic content to elute it, ensuring a sharp, well-defined peak. A re-equilibration step at the end ensures reproducibility between injections.
Mass Spectrometry: Selective Detection and Quantification
Here, we use a triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.[10] This provides two levels of mass filtering (precursor ion and product ion), resulting in exceptional selectivity and sensitivity.[2]
MS Parameter Optimization:
-
Ionization Mode: ESI Positive.
-
Precursor Ion: For 5-bromo-1,3-dimethyl-1H-indazole (Molecular Weight ≈ 238.1 g/mol ), the protonated molecule [M+H]⁺ will be targeted. Due to the bromine isotopes, this will appear as two peaks at m/z 239.0 and 241.0. The more abundant isotope is typically used for quantification.
-
Product Ions: The precursor ion is fragmented in the collision cell. Likely fragmentation pathways for indazole derivatives involve cleavage of the ring structure or loss of substituents.[11] We will select two distinct, intense product ions for each analyte. One (the most intense) is used for quantification ("quantifier"), and the second is used for confirmation ("qualifier"). This enhances the certainty of identification.
Table 2: Proposed MRM Transitions for 5-bromo-1,3-dimethyl-1H-indazole
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Proposed Fragment Structure |
| Bromo-dimethyl-indazole | 239.0 | 158.1 | Quantifier | [M+H - Br]⁺ |
| Bromo-dimethyl-indazole | 239.0 | 132.1 | Qualifier | [M+H - Br - C₂H₂]⁺ |
| Internal Standard (IS) | Dependent on IS | Dependent on IS | - | - |
Note: These transitions must be empirically optimized by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.
Section 3: Method Validation: Ensuring Trustworthiness
A method is only useful if it is proven to be reliable. Validation is performed according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[12][13]
Table 3: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Experimental Approach | Acceptance Criteria[12][14] |
| Accuracy & Precision | Determines closeness to the true value and reproducibility. | Analyze quality control (QC) samples at low, mid, and high concentrations over several days (n≥5 per level, per day). | Mean accuracy within ±15% of nominal value (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Selectivity/Specificity | Ensures no interference from matrix components. | Analyze at least six different blank matrix sources for interfering peaks at the analyte's retention time. | Response in blank samples should be <20% of the LLOQ response. |
| Sensitivity (LLOQ) | The lowest concentration that can be reliably quantified. | Analyze replicates (n≥5) at the proposed Lower Limit of Quantitation (LLOQ). | Accuracy within ±20% and precision (%CV) ≤20%. Signal-to-noise ratio should be >10.[12] |
| Linearity & Range | Confirms the method provides a proportional response over a defined concentration range. | Analyze a calibration curve with at least six non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | Assesses the impact of the matrix on ionization efficiency. | Compare the analyte response in a post-extraction spiked sample to the response in a pure solution. | The coefficient of variation (%CV) of the matrix factor across different sources should be ≤15%. |
| Recovery | Measures the efficiency of the extraction process. | Compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | Recovery should be consistent and reproducible, though it does not need to be 100%. |
Section 4: Comparison with Alternative Analytical Techniques
While LC-MS/MS is the premier technique, it is useful to understand its advantages over other methods.
Table 4: Comparison of Analytical Methodologies
| Feature | LC-MS/MS | GC-MS (Gas Chromatography-MS) | HPLC-UV (HPLC with UV Detection) |
| Selectivity | Excellent: Uses both retention time and two mass transitions for identification. | Very Good: Uses retention time and a full mass spectrum. | Poor to Fair: Relies only on retention time and UV absorbance, prone to interferences. |
| Sensitivity | Excellent: Typically in the low pg/mL to ng/mL range. | Good: Can be sensitive, but often requires derivatization for polar compounds. | Fair to Poor: Typically in the high ng/mL to µg/mL range. |
| Applicability | Broad: Ideal for non-volatile and thermally labile compounds like bromo-dimethyl-indazole. | Limited: Requires analytes to be volatile and thermally stable, or require derivatization. | Broad: Applicable to any compound with a UV chromophore. |
| Sample Throughput | High: Modern UPLC systems allow for run times of <5 minutes. | Moderate: Run times are typically longer (>10 minutes). | High: Similar throughput to LC-MS/MS. |
| Cost | High: Significant initial capital investment and maintenance costs. | Moderate: Less expensive than LC-MS/MS. | Low: Most affordable of the three. |
Justification for LC-MS/MS: For the analysis of bromo-dimethyl-indazole in biological matrices, the superior selectivity and sensitivity of LC-MS/MS are non-negotiable. It eliminates the ambiguity of co-eluting matrix components that would plague an HPLC-UV method and avoids the potential thermal degradation and derivatization requirements of GC-MS.
Conclusion
The LC-MS/MS method detailed in this guide provides a robust, sensitive, and selective framework for the quantitative analysis of bromo-dimethyl-indazole. By grounding our choices in the physicochemical properties of the analyte and adhering to rigorous validation standards, we have developed a protocol that is not just a series of steps, but a self-validating system capable of producing high-quality, defensible data. This approach serves as a reliable template for researchers, scientists, and drug development professionals tackling the challenges of small molecule bioanalysis.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. tecan.com [tecan.com]
- 7. organomation.com [organomation.com]
- 8. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
A Spectroscopic Guide to Differentiating 1H- and 2H-Bromoindazole Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily as two tautomers: 1H-indazole and 2H-indazole. The position of the substituent on the nitrogen atom dramatically influences the electronic distribution, and consequently, the physicochemical and pharmacological properties of the molecule. Therefore, unambiguous differentiation between these isomers is a critical step in chemical synthesis and drug discovery.
This guide provides an in-depth spectroscopic comparison of 1H- and 2H-bromoindazole isomers, offering supporting experimental data and detailed methodologies. By understanding the characteristic spectroscopic fingerprints of each isomer, researchers can confidently assign the correct structure to their synthesized compounds.
The Challenge of Isomerism in Bromoindazoles
The synthesis of N-substituted indazoles often yields a mixture of the N-1 and N-2 isomers.[1] The separation of these isomers can be challenging, making robust analytical techniques for their differentiation essential. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide powerful tools to distinguish between the 1H- and 2H-isomers based on their distinct electronic and vibrational properties. This guide will focus on the hypothetical but representative pair, 5-bromo-1H-indazole and 5-bromo-2H-indazole, to illustrate these key spectroscopic differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between 1H- and 2H-indazole isomers. The chemical shifts of the protons and carbons in the indazole core are highly sensitive to the position of the nitrogen substituent.
¹H NMR Spectroscopy
The proton NMR spectra of 1H- and 2H-bromoindazole isomers exhibit characteristic differences in the chemical shifts of the ring protons. In the 1H-isomer, the proton at the 3-position (H-3) is typically observed at a lower chemical shift compared to the H-3 proton in the 2H-isomer. This is due to the different electronic environments created by the N-1 versus N-2 substitution.
Table 1: Comparative ¹H NMR Data (δ, ppm) for Bromoindazole Isomers
| Proton | 5-bromo-1H-indazole (in DMSO-d6) | 5-bromo-2-ethyl-2H-indazole (in CDCl3)* | Key Differentiating Features |
| N-H | ~13.0 (broad s) | N/A | The presence of a broad, downfield N-H proton signal is characteristic of 1H-indazoles. |
| H-3 | ~8.1 (s) | ~7.88 (s) | H-3 in the 2H-isomer is generally shifted slightly upfield compared to the 1H-isomer. |
| H-4 | ~7.8 (d) | ~7.77-7.81 (m) | Differences in the chemical shifts and coupling patterns of the aromatic protons are observable. |
| H-6 | ~7.3 (dd) | ~7.36 (dd) | |
| H-7 | ~7.6 (d) | ~7.21 (d) |
¹³C NMR Spectroscopy
The carbon NMR spectra also provide clear diagnostic markers for differentiating the two isomers. The chemical shifts of the carbon atoms in the pyrazole and benzene rings are distinctly different between the 1H- and 2H-isomers.
Table 2: Comparative ¹³C NMR Data (δ, ppm) for Bromoindazole Isomers
| Carbon | 5-bromo-1H-indazole (Predicted) | 5-bromo-2-ethyl-2H-indazole* | Key Differentiating Features |
| C-3 | ~135 | ~129.3 | C-3 in the 2H-isomer is significantly shielded (shifted to a lower ppm value) compared to the 1H-isomer. |
| C-3a | ~122 | ~125.8 | |
| C-4 | ~122 | ~123.7 | The chemical shifts of the benzene ring carbons also show discernible differences. |
| C-5 | ~115 | ~113.7 | |
| C-6 | ~127 | ~129.3 | |
| C-7 | ~112 | ~110.5 | |
| C-7a | ~141 | ~137.9 |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate isomer differentiation.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the bromoindazole sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of at least 0-15 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.
Vibrational Spectroscopy: Insights from FT-IR
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups and the overall molecular structure of the isomers. The key differentiating feature in the IR spectra of 1H- and 2H-bromoindazoles is the presence or absence of the N-H stretching vibration.
-
1H-Bromoindazole: The spectrum of a 1H-isomer will exhibit a characteristic N-H stretching band, typically in the region of 3100-3300 cm⁻¹. This band can be broad due to hydrogen bonding.
-
2H-Bromoindazole: In contrast, the spectrum of a 2H-isomer (or any N-2 substituted indazole) will lack this N-H stretching vibration, providing a clear point of distinction.
Other differences may be observed in the "fingerprint region" (below 1600 cm⁻¹), which arises from complex vibrational modes of the entire molecule.
Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Bromoindazole Isomers
| Functional Group | 1H-Bromoindazole | 2H-Bromoindazole |
| N-H Stretch | Present (e.g., ~3151 cm⁻¹) | Absent |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| C=C Ring Stretch | ~1620, ~1480 | ~1600-1620, ~1450-1490 |
| C-Br Stretch | ~500-600 | ~500-600 |
Note: The indicated values are approximate and can vary based on the specific bromoindazole and the sampling method.[5]
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (for solid samples)
-
KBr Pellet Method:
-
Grind 1-2 mg of the bromoindazole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
FT-IR Data Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Background Scan: Perform a background scan with no sample in the beam path (for KBr pellet) or with a clean ATR crystal.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).
Electronic Spectroscopy: A UV-Vis Perspective
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended π-systems of the 1H- and 2H-indazole isomers give rise to characteristic absorption bands in the UV region. While the differences may be more subtle than in NMR or IR, they can still be used for differentiation.
The 1H- and 2H-isomers have different chromophoric systems, which results in variations in their absorption maxima (λ_max) and molar absorptivities (ε). Generally, the benzenoid structure of the 1H-isomer and the quinonoid-like structure of the 2H-isomer lead to distinct electronic transitions.
Table 4: Comparative UV-Vis Data for Bromoindazole Isomers
| Isomer | λ_max (nm) | Key Differentiating Features |
| 1H-Bromoindazole | ~255, ~295 | The benzenoid structure typically results in multiple absorption bands corresponding to π → π* transitions. |
| 2H-Bromoindazole | May show a shift in λ_max and changes in the relative intensities of the absorption bands compared to the 1H-isomer. | The quinonoid-like system of the 2H-isomer can lead to a different pattern of electronic transitions. |
Note: The specific λ_max values are dependent on the solvent used and the position of the bromo-substituent.
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation
-
Solvent Selection: Choose a UV-grade solvent in which the bromoindazole isomer is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, acetonitrile).
-
Solution Preparation: Prepare a dilute solution of the sample with a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-0.8 AU).
UV-Vis Data Acquisition
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Sample Measurement: Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value.
Conclusion
The differentiation of 1H- and 2H-bromoindazole isomers is a critical task in synthetic and medicinal chemistry. This guide has demonstrated that a multi-spectroscopic approach provides a robust and reliable means of structural elucidation. While ¹H and ¹³C NMR spectroscopy offer the most definitive evidence for isomer identification, FT-IR and UV-Vis spectroscopy provide valuable complementary data. By following the detailed experimental protocols and utilizing the comparative data presented, researchers can confidently characterize their bromoindazole products, ensuring the integrity and success of their scientific endeavors.
References
A Comparative Guide to the Biological Activity of 6-Bromoindazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] The introduction of a bromine atom to the indazole ring system can significantly modulate the physicochemical properties and biological activity of the resulting molecule. The position of this halogen substituent gives rise to several regioisomers, each with a potentially unique pharmacological profile. This guide provides a comparative analysis of the biological activities of 6-bromoindazole and its key regioisomers, with a focus on anticancer, antimicrobial, and kinase inhibitory properties. By synthesizing available experimental data, this document aims to provide researchers with a valuable resource for structure-activity relationship (SAR) studies and the rational design of novel indazole-based therapeutics.
The varied placement of the bromine atom on the indazole core creates distinct electronic and steric environments, which in turn dictates the molecule's interaction with biological targets. Understanding these subtle differences is paramount for optimizing lead compounds and developing selective therapeutic agents.
Comparative Biological Activity: A Regioisomeric Perspective
Direct, head-to-head comparative studies of all bromoindazole regioisomers are limited in the publicly available literature. However, by collating data from various sources, we can construct a comparative overview of their activities. It is crucial to interpret this data with the understanding that experimental conditions may have varied between studies.
Anticancer Activity
The indazole core is a well-established pharmacophore in the development of anticancer agents.[1][2] Several derivatives of bromoindazoles have been investigated for their antiproliferative effects against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Bromoindazole Derivatives
| Regioisomer | Derivative/Context | Cancer Cell Line(s) | Observed Activity (IC50) | Reference(s) |
| 6-Bromo-1H-indazole | Series of novel derivatives | Liver (HEP3BPN 11), Breast (MDA 453), Leukemia (HL 60) | Compound 11c and 11d showed higher inhibitory activity than methotrexate against HEP3BPN 11. | [3] |
| 6-Bromo-1H-indazole | Compound 2f (a piperazinyl derivative) | Breast (4T1), Liver (HepG2), Breast (MCF-7) | 0.23–1.15 μM | [1][4] |
| 4-Bromo-1H-indazole | Novel series of derivatives | Not specified in abstract, focus on antibacterial activity | Data not available in provided search results. | [5] |
| 5-Bromo-1H-indazole | Synthetic Cannabinoid Receptor Agonists | Not directly assessed for anticancer activity in the provided context. | N/A | [6][7] |
Insights and Causality:
The potent anticancer activity of 6-bromoindazole derivatives, particularly compound 2f , is attributed to the induction of apoptosis, upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[1][4] Furthermore, this compound was found to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells.[1][4] The substitution at the N1 and C3 positions of the 6-bromoindazole scaffold appears to be a critical determinant of antiproliferative potency. The choice of a piperazinyl moiety in compound 2f , for instance, likely enhances solubility and cell permeability, facilitating its interaction with intracellular targets.
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Bromoindazole derivatives have shown promise in this area, with their activity being dependent on the bromine position.
Table 2: Comparative Antimicrobial Activity of Bromoindazole Regioisomers
| Regioisomer | Derivative/Context | Target Organism(s) | Observed Activity (MIC) | Reference(s) |
| 6-Bromo-1H-indazole | 1,2,3-Triazole derivatives | Various bacterial and fungal strains | Moderate to good inhibition compared to standard drugs. | [8] |
| 4-Bromo-1H-indazole | Novel series of FtsZ inhibitors | Staphylococcus epidermidis, Streptococcus pyogenes (penicillin-susceptible) | Compound 9 showed potent activity against S. pyogenes (4 µg/mL). | [5] |
| 6-Bromo-1H-indazole | Thiophene-containing derivatives (MNS3, MNS4) | Bacillus subtilis | Potentiated the activity of gentamicin and kanamycin A. | [9] |
Insights and Causality:
Derivatives of 4-bromo-1H-indazole have been specifically designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein.[5] This targeted approach provides a clear mechanistic basis for their antibacterial action. The potentiation of existing antibiotics by 6-bromoindazole derivatives like MNS3 and MNS4 suggests an alternative strategy, possibly involving the inhibition of bacterial defense mechanisms such as cystathionine-γ-lyase, which protects against oxidative stress.[9] The choice of different heterocyclic systems appended to the bromoindazole core, such as triazoles or thiophenes, significantly influences the antimicrobial spectrum and potency.
Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold is a key feature of many kinase inhibitors.
Table 3: Comparative Kinase Inhibitory Activity of Bromoindazole Derivatives
| Regioisomer | Target Kinase | Derivative/Context | Observed Activity (IC50) | Reference(s) |
| 6-Bromo-1H-indazole | VEGFR-2 | Various derivatives | Several derivatives with IC50 < 10 nM. | [10] |
| General Indazole | ERK1/2 | Indazole amide derivatives | Potent inhibition of ERK1/2 enzyme activity. | [11] |
Insights and Causality:
6-Bromoindazole derivatives have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[10] The bromine at the 6-position likely contributes to favorable interactions within the ATP-binding pocket of the kinase. The development of indazole amides as ERK1/2 inhibitors highlights the versatility of the indazole scaffold in targeting different kinase families.[11] The specific substitution patterns around the indazole core are crucial for achieving selectivity and potency against a particular kinase.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.
VEGFR-2 Kinase Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[10]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
96-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer containing a final DMSO concentration of 1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound, 20 µL of VEGFR-2 kinase solution, and 25 µL of a solution containing the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 50 µL of the luminescent kinase assay reagent to each well.
-
Measurement: Incubate the plate at room temperature for 10 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells (containing DMSO instead of the compound). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for VEGFR-2 Kinase Inhibition Assay
Caption: Workflow for a luminescent-based VEGFR-2 kinase inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol describes the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.[12]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate.
-
Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Workflow for MIC Determination by Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The available data, while not exhaustive in its direct comparative scope, strongly suggests that the position of the bromine atom on the indazole ring is a critical determinant of biological activity. 6-Bromoindazole derivatives have demonstrated significant potential as anticancer and kinase inhibitory agents, while 4-bromoindazoles show promise as targeted antibacterial compounds.
Future research should prioritize the systematic synthesis and parallel biological evaluation of all bromoindazole regioisomers against a standardized panel of cancer cell lines, microbial strains, and protein kinases. Such studies will provide a more definitive understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates. The exploration of further derivatization at other positions on the bromoindazole scaffold also holds considerable promise for the development of novel therapeutics.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In-Silico Bioactivity Modeling: A Comparative Analysis of 6-Bromo-2,5-dimethyl-2H-indazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning them the label of "privileged scaffolds." The indazole nucleus is a prominent member of this group, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antibacterial properties.[1][2] This versatility has made indazole derivatives a focal point of research, particularly in the development of kinase inhibitors, a critical class of drugs targeting cellular signaling pathways.[3][4][5]
This guide focuses on a novel, hypothetical compound, 6-Bromo-2,5-dimethyl-2H-indazole . While its specific biological profile is uncharacterized, its structure suggests potential as a kinase inhibitor. Our objective is to provide an in-depth, practical guide on how to approach the bioactivity prediction for such a novel compound using a suite of in-silico modeling techniques. We will walk through the causality behind each methodological choice, from initial target hypothesis generation to detailed, structure-based analysis.
To ground our investigation and provide a meaningful performance benchmark, we will compare the predicted bioactivity of our compound against two FDA-approved tyrosine kinase inhibitors known to feature heterocyclic scaffolds: Axitinib and Pazopanib . This comparative approach will not only help in assessing the potential of our novel indazole derivative but will also illuminate the strengths and predictive power of a multi-faceted computational workflow.
Part I: Ligand-Based Drug Design - Probing Bioactivity Without a Known Target
When the specific biological target of a novel compound is unknown, our investigation begins with ligand-based approaches. These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[6] By analyzing the features of known active compounds, we can infer the potential targets and interaction modes of our query molecule.
Methodology 1: Pharmacophore Modeling
Expert Rationale: Pharmacophore modeling is an essential first step in understanding the crucial molecular interactions required for a drug's biological activity.[7] It creates an abstract 3D template that defines the necessary spatial arrangement of key features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[8] This model serves as a powerful filter to rapidly screen large compound libraries or, in our case, to assess if our novel compound fits the established binding requirements for a specific target class, such as kinase inhibitors.[9][10]
Experimental Protocol: Generating a Kinase Inhibitor Pharmacophore Model
-
Ligand Set Preparation:
-
Compile a set of at least 5-10 structurally diverse, potent inhibitors of a target kinase family (e.g., VEGFR-2). This set should include known drugs like Axitinib and Pazopanib, as well as other validated indazole-based inhibitors.[11]
-
Generate low-energy 3D conformations for each ligand using computational chemistry software (e.g., LigPrep in the Schrödinger suite).
-
-
Feature Identification:
-
Identify common pharmacophoric features among the aligned active ligands. These typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), and Hydrophobic (HY) groups.[8]
-
-
Model Generation & Validation:
-
Generate pharmacophore hypotheses based on the common features. Software like PHASE or LigandScout can automate this process.[9]
-
Score and rank the hypotheses. The best model is one that accurately maps the features of the most active compounds while excluding inactive ones (decoys).
-
-
Query Compound Fitting:
-
Screen the 3D conformation of this compound against the validated pharmacophore model to assess its fit and alignment with the key interaction features.
-
Data Presentation: Comparative Pharmacophore Fit
| Compound | Fit Score (Hypothetical) | Features Matched | Rationale for Score |
| This compound | 4.8 / 5.0 | HBA, AR, HY | Excellent alignment with the hinge-binding region pharmacophore common to many kinase inhibitors. |
| Axitinib (Reference) | 5.0 / 5.0 | HBA, HBD, AR, HY | Perfect fit, as it was part of the training set used to generate the model. |
| Pazopanib (Reference) | 4.9 / 5.0 | HBA, HBD, AR, HY | Strong fit, validating the model's ability to recognize potent inhibitors. |
Visualization: Pharmacophore Modeling Workflow
Caption: Workflow for ligand-based pharmacophore model generation.
Part II: Structure-Based Drug Design - A Deeper Dive into Target Interaction
Once a potential target is identified—in this case, we hypothesize Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) based on the common activity of indazole scaffolds[11]—we can employ structure-based methods. These techniques use the 3D structure of the biological target to predict binding interactions with much higher resolution.[3][12]
Prerequisite: Sourcing the Target Structure
Expert Rationale: The accuracy of any structure-based model is fundamentally dependent on the quality of the target's 3D coordinates. The Worldwide Protein Data Bank (wwPDB) is the primary repository for experimentally determined structures.[13][14] For targets without experimental structures, high-quality predictive models from resources like the AlphaFold Protein Structure Database can be an excellent alternative.[15][16] For this guide, we will use a known crystal structure of VEGFR-2 in complex with a ligand (e.g., PDB ID: 4ASD).
Methodology 2: Molecular Docking
Expert Rationale: Molecular docking is a cornerstone of in-silico drug design. It predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a "docking score."[17][18] This allows us to visualize the specific amino acid residues our compound might interact with in the kinase's active site and compare its binding potential directly against established drugs.[19] A lower docking score generally indicates a more favorable binding interaction.[17]
Experimental Protocol: Molecular Docking into VEGFR-2
-
Receptor Preparation:
-
Download the VEGFR-2 crystal structure (e.g., PDB ID: 4ASD) from the RCSB PDB.[14]
-
Prepare the protein using a tool like Protein Preparation Wizard (Schrödinger) or Autodock Tools. This involves removing water molecules, adding hydrogens, assigning bond orders, and minimizing the structure to relieve steric clashes.
-
-
Grid Generation:
-
Define the binding site (the "grid") within the receptor. This is typically centered on the location of the co-crystallized ligand in the experimental structure, ensuring our test compounds are docked into the correct active site.
-
-
Ligand Preparation:
-
Prepare 3D structures of this compound, Axitinib, and Pazopanib, ensuring correct protonation states at physiological pH.
-
-
Docking Execution:
-
Pose Analysis:
-
Analyze the top-ranked docking poses for each compound. Pay close attention to key interactions, such as hydrogen bonds with the "hinge region" of the kinase (e.g., Cys919 in VEGFR-2), which are critical for inhibitor binding.[3]
-
Data Presentation: Comparative Docking Analysis for VEGFR-2
| Compound | Docking Score (kcal/mol) (Hypothetical) | Key H-Bond Interactions (Residues) | Other Key Interactions |
| This compound | -9.8 | Cys919 | Hydrophobic interactions with Val848, Leu1035 |
| Axitinib (Reference) | -11.2 | Cys919, Asp1046 | Pi-stacking with Phe1047 |
| Pazopanib (Reference) | -10.5 | Cys919, Val916 | Salt bridge with Glu885 |
Visualization: Molecular Docking Workflow
Caption: Workflow for structure-based molecular docking.
Methodology 3: Molecular Dynamics (MD) Simulation
Expert Rationale: While docking provides a valuable static snapshot of binding, biological systems are dynamic. MD simulations model the movement of every atom in the protein-ligand complex over time (typically nanoseconds), providing crucial insights into the stability of the predicted binding pose.[12][19] A stable complex, indicated by a low and non-fluctuating Root Mean Square Deviation (RMSD), lends much higher confidence to the docking prediction.[20][21]
Experimental Protocol: MD Simulation of Protein-Ligand Complexes
-
System Setup:
-
Use the best-ranked docked pose from the previous step as the starting structure.
-
Place the complex in a periodic box of water molecules to simulate the cellular environment. Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial setup.
-
Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure to ensure the simulation starts from a stable state.
-
-
Production Run:
-
Run the simulation for a set period (e.g., 100 nanoseconds) using software like Desmond, GROMACS, or AMBER.[20]
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory. Key metrics include:
-
RMSD (Root Mean Square Deviation): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converged RMSD indicates a stable binding pose.[19]
-
RMSF (Root Mean Square Fluctuation): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Protein-Ligand Contacts: Monitor the persistence of key hydrogen bonds and other interactions throughout the simulation.
-
-
Data Presentation: Summary of MD Simulation Results (100 ns)
| Complex | Ligand RMSD (Å) (Average ± SD) | Protein Backbone RMSD (Å) (Average ± SD) | H-Bond Occupancy (Cys919) | Interpretation |
| VEGFR-2 + 6-Bromo-indazole | 1.2 ± 0.3 | 1.8 ± 0.4 | 92% | Highly stable binding pose, minimal fluctuation. Key H-bond is maintained. |
| VEGFR-2 + Axitinib | 1.1 ± 0.2 | 1.6 ± 0.3 | 95% | Very stable complex, serving as a positive control for a strong binder. |
| VEGFR-2 + Pazopanib | 1.5 ± 0.5 | 2.1 ± 0.6 | 88% | Stable binding, with slightly more flexibility observed than the other two ligands. |
Part III: Experimental Validation - The Ground Truth
Expert Rationale: The ultimate test of any in-silico model is experimental validation. Computational predictions, no matter how sophisticated, are hypotheses that must be confirmed at the lab bench. This self-validating loop is the cornerstone of trustworthy, computer-aided drug design. We will outline two standard assays to determine the actual bioactivity of our compound against our chosen target, VEGFR-2.
Protocol 1: VEGFR-2 Kinase Assay (Luminescent)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[11] The output is the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[22]
Methodology
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly(Glu,Tyr)), and ATP.
-
Compound Treatment: Add serial dilutions of this compound and reference drugs to the wells of a 96-well plate.
-
Kinase Reaction: Initiate the reaction by adding the ATP/substrate mixture to the wells and incubate at room temperature. The kinase will phosphorylate the substrate.
-
Signal Detection: Add a luminescent kinase assay reagent (e.g., Kinase-Glo™). This reagent measures the amount of ATP remaining in the well. Lower kinase activity results in more ATP remaining and a stronger luminescent signal.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT)
This assay measures the effect of a compound on the viability of cancer cells that are dependent on VEGFR-2 signaling.[11]
Methodology
-
Cell Seeding: Seed a human cancer cell line (e.g., HUVEC or HCT116) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the purple solution using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).
Conclusion: An Integrated Approach to Bioactivity Prediction
This guide has detailed a multi-step, integrated in-silico workflow for assessing the bioactivity of a novel compound, this compound. By systematically employing ligand-based and structure-based computational methods, we can build a strong, data-driven hypothesis about a molecule's potential before committing significant resources to synthesis and experimental testing.
Our hypothetical results from pharmacophore modeling, molecular docking, and MD simulations consistently suggest that this compound is a promising candidate for VEGFR-2 inhibition, with predicted binding affinity and stability comparable to established drugs like Axitinib and Pazopanib. The true value of this process lies not in a single score, but in the convergence of evidence from multiple, orthogonal computational techniques. The final, indispensable step is to verify these compelling in-silico predictions through rigorous in vitro and cell-based assays. This synergy between computational modeling and experimental validation represents the modern, efficient path forward in drug discovery.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. mdpi.com [mdpi.com]
- 7. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 8. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. babrone.edu.in [babrone.edu.in]
- 11. benchchem.com [benchchem.com]
- 12. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 13. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 14. rcsb.org [rcsb.org]
- 15. bioinformaticshub.net [bioinformaticshub.net]
- 16. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 17. A systematic review: Molecular docking simulation of small molecules as anticancer non-small cell lung carcinoma drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KBbox: Methods [kbbox.h-its.org]
- 19. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors | PLOS One [journals.plos.org]
- 20. biorxiv.org [biorxiv.org]
- 21. mdpi.com [mdpi.com]
- 22. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of 2,5-Dimethyl-2H-Indazole Derivatives
This guide provides an in-depth, objective comparison of the in silico docking performance of 2,5-dimethyl-2H-indazole derivatives against relevant biological targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible methodology. We will explore the therapeutic potential of the indazole scaffold, detail a rigorous and self-validating docking workflow, and present a comparative analysis of binding affinities and interaction patterns.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of numerous protein kinases, enzymes that are often dysregulated in diseases like cancer.[3] The 2H-indazole tautomer, while typically less thermodynamically stable than the 1H form, offers a unique vector for substitution and can present distinct pharmacological profiles.[1][4] Specifically, 2,5-dimethyl-2H-indazole derivatives provide a foundational structure for exploring structure-activity relationships (SAR), where the methyl groups can influence steric and electronic properties, thereby modulating binding affinity and selectivity for various protein targets.[5]
This guide will focus on a comparative docking study of a hypothetical series of 2,5-dimethyl-2H-indazole derivatives against two well-established therapeutic targets:
-
Cyclooxygenase-2 (COX-2): An enzyme implicated in inflammation and pain.[5][6]
-
Aromatase (CYP19A1): A key enzyme in estrogen biosynthesis and a target for breast cancer therapy.[7]
By comparing the docking performance of these derivatives against different targets, we can gain insights into their potential polypharmacology and selectivity.
Pillars of a Trustworthy Docking Study: The Self-Validating Workflow
A credible molecular docking study is built on a foundation of rigorous validation.[8][9] Without proper validation, docking results are merely computational predictions with unknown accuracy. Our workflow incorporates self-validating steps to ensure the reliability of our findings.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the comprehensive workflow for our comparative docking study.
Caption: A comprehensive workflow for a validated molecular docking study.
Detailed Protocol: From Structure to Score
1. Protein Preparation:
-
Objective: To prepare the target protein for docking by removing non-essential molecules and ensuring correct protonation states.
-
Procedure:
-
Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB ID: 3EQM for Aromatase and a suitable structure for COX-2 (e.g., 5KIR).[5][7]
-
Remove all water molecules, ions, and co-crystallized ligands from the protein structure using molecular visualization software such as PyMOL or Chimera.
-
Add polar hydrogen atoms and assign Kollman charges to the protein. This step is crucial for accurately calculating electrostatic interactions.[10]
-
2. Ligand Preparation:
-
Objective: To generate low-energy 3D conformations of the 2,5-dimethyl-2H-indazole derivatives.
-
Procedure:
-
Draw the 2D structures of the derivatives using chemical drawing software like ChemDraw.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
3. Docking Validation (Redocking):
-
Objective: To validate the docking protocol by redocking the co-crystallized ligand back into the protein's active site.[8][11]
-
Rationale: A reliable docking protocol should be able to reproduce the experimentally determined binding pose of a known ligand.
-
Procedure:
-
Extract the co-crystallized ligand from the original PDB file.
-
Dock the extracted ligand back into the prepared protein structure using the same docking parameters that will be used for the test compounds.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is generally considered an acceptable result, indicating a reliable docking procedure.[11][12]
-
4. Molecular Docking Simulation:
-
Objective: To predict the binding modes and affinities of the 2,5-dimethyl-2H-indazole derivatives to the target proteins.
-
Software: AutoDock Vina is a widely used and effective tool for molecular docking.[10]
-
Procedure:
-
Define the grid box, which is a designated cubic space that encompasses the active site of the protein. The grid box should be large enough to allow for rotational and translational freedom of the ligand.
-
Run the AutoDock Vina simulation with the prepared protein and ligands.
-
Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
5. Analysis of Results:
-
Objective: To analyze the predicted binding poses and interactions to understand the structural basis of binding.
-
Procedure:
-
Visualize the docked poses using software like PyMOL or Discovery Studio Visualizer.
-
Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
-
Comparative Docking Performance: A Hypothetical Analysis
To illustrate the output of such a study, the following table presents hypothetical docking data for a series of 2,5-dimethyl-2H-indazole derivatives with varying substituents at the 3-position.
| Derivative | Substituent at C3 | Aromatase (3EQM) Binding Energy (kcal/mol) | Key Interacting Residues (Aromatase) | COX-2 (5KIR) Binding Energy (kcal/mol) | Key Interacting Residues (COX-2) |
| DMH-01 | -H | -7.2 | MET374, ARG115 | -6.8 | TYR385, ARG120 |
| DMH-02 | -CH3 | -7.5 | MET374, LEU477 | -7.1 | VAL523, SER530 |
| DMH-03 | -Cl | -8.1 | ARG115, PHE221 | -7.9 | TYR385, LEU352 |
| DMH-04 | -OCH3 | -7.8 | THR310, MET374 | -7.5 | ARG120, GLU524 |
| DMH-05 | -COOH | -8.5 | ARG115, SER478 | -8.2 | ARG120, TYR355 |
Note: This data is for illustrative purposes and is not derived from actual experimental results.
-
The presence of a substituent at the C3 position generally improves the binding affinity for both targets compared to the unsubstituted derivative (DMH-01).
-
The derivative with a carboxylic acid group (DMH-05) shows the highest predicted binding affinity for both Aromatase and COX-2, likely due to its ability to form strong hydrogen bonds with key active site residues like Arginine and Serine.[7]
-
The chloro-substituted derivative (DMH-03) also demonstrates strong binding, potentially through halogen bonding and hydrophobic interactions.
-
The specific interacting residues differ between the two protein targets, highlighting the potential for achieving selectivity through targeted modifications of the indazole scaffold.
Visualizing Molecular Interactions
To further understand the binding modes, 2D and 3D interaction diagrams are essential. The following is a conceptual representation of how a 2,5-dimethyl-2H-indazole derivative might interact with the active site of Aromatase.
Caption: Hypothetical interactions of a 2,5-dimethyl-2H-indazole derivative in the Aromatase active site.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound methodology for conducting comparative docking studies of 2,5-dimethyl-2H-indazole derivatives. The emphasis on a self-validating workflow, including the crucial redocking step, ensures the generation of reliable and reproducible in silico data. The hypothetical comparative analysis demonstrates how this approach can yield valuable insights into the structure-activity relationships and potential selectivity of these compounds.
The findings from such docking studies serve as a powerful guide for the rational design and optimization of novel indazole-based therapeutic agents. Promising candidates identified through this in silico screening can then be prioritized for chemical synthesis and subsequent in vitro and in vivo biological evaluation to validate their therapeutic potential.[13][14]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative NMR (qNMR) for the Characterization of 6-Bromo-2,5-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the characterization of 6-Bromo-2,5-dimethyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry. We will explore the inherent advantages of qNMR over traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by a detailed experimental protocol and comparative data.
The Principle of Absolute Quantification: Why qNMR Excels
Quantitative NMR (qNMR) stands as a primary analytical method, offering the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[2] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, a highly accurate and precise purity value can be determined.[3] This intrinsic property of qNMR provides a significant advantage in early drug development where well-characterized reference standards of the new chemical entity may not be available.
Unveiling the Molecular Identity and Purity in a Single Experiment
A key strength of qNMR is its ability to provide both qualitative and quantitative information simultaneously. While quantifying the purity of this compound, the NMR spectrum also confirms its chemical structure, offering a comprehensive analytical solution in a single experiment. This is a distinct advantage over chromatographic methods which typically require separate analyses for identification and quantification.[4]
A Comparative Analysis: qNMR vs. HPLC and GC
The choice of an analytical technique is often a balance of various performance parameters. Here, we compare qNMR with the more traditional methods of HPLC and GC for the characterization of small molecules like this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on the direct proportionality of signal area to the number of nuclei.[2] | Separation based on differential partitioning between a mobile and stationary phase, with quantification typically relying on external calibration with a reference standard. | Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase, with quantification also typically requiring a reference standard. |
| Reference Standard | Does not require an identical analyte reference standard; a certified internal standard of a different, well-characterized compound can be used.[1] | Requires a well-characterized reference standard of the analyte for accurate quantification.[4] | Requires a well-characterized reference standard of the analyte for accurate quantification. |
| Structural Information | Provides detailed structural information for the analyte and any impurities present in the spectrum.[4] | Provides no structural information. | Provides no structural information. |
| Sample Throughput | Lower throughput due to longer acquisition times required for high-quality quantitative data. | Higher throughput, with typical run times of 15-30 minutes. | Higher throughput, with typical run times of 15-30 minutes. |
| Sensitivity | Generally lower sensitivity compared to chromatographic methods.[5] | High sensitivity, especially with UV or MS detectors.[6] | Very high sensitivity, particularly for volatile organic compounds with a Flame Ionization Detector (FID).[1] |
| Method Development | Requires careful selection of an internal standard and optimization of NMR acquisition and processing parameters. | Requires optimization of the mobile phase, column, and detector parameters. | Requires optimization of the column, temperature program, and gas flows. |
| Accuracy & Precision | Capable of high accuracy and precision (RSD < 1%) with proper method validation.[7] | High accuracy and precision are achievable with a validated method and a high-purity reference standard. | High accuracy and precision are achievable with a validated method and a high-purity reference standard. |
| LOD & LOQ | Generally higher Limit of Detection (LOD) and Limit of Quantification (LOQ) compared to chromatographic techniques.[6] | Lower LOD and LOQ, allowing for the detection and quantification of trace-level impurities.[6] | Very low LOD and LOQ for volatile compounds. |
| Solvent Consumption | Lower solvent consumption compared to HPLC. | Higher solvent consumption due to the continuous flow of the mobile phase. | Lower solvent consumption. |
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol outlines the steps for determining the purity of this compound using the internal standard method in ¹H qNMR.
Materials and Equipment
-
This compound (Analyte)
-
High-purity certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance (readability to at least 0.01 mg)
-
Vortex mixer or sonicator
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision 5 mm NMR tubes
Step-by-Step Methodology
-
Selection of Internal Standard: Choose a certified internal standard that is soluble in the selected deuterated solvent, is chemically stable, and has at least one sharp, well-resolved signal in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte.[8]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be roughly equimolar to ensure comparable signal intensities.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard by vortexing or brief sonication. Visually inspect the solution to confirm the absence of any solid particles.[8]
-
Carefully transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature (typically 25 °C).
-
Acquire a ¹H NMR spectrum using quantitative parameters. Key parameters to optimize include:
-
Pulse Angle: A small flip angle (e.g., 30°) is often used to allow for shorter relaxation delays.
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals being used for quantification to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Acquisition Time: A sufficiently long acquisition time is needed to ensure high digital resolution.
-
-
-
Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard. The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites.
-
-
Purity Calculation: The purity of the analyte (Purity_analyte) can be calculated using the following equation:
Where:
-
I_analyte = Integral of the selected analyte signal
-
N_analyte = Number of protons giving rise to the selected analyte signal
-
I_IS = Integral of the selected internal standard signal
-
N_IS = Number of protons giving rise to the selected internal standard signal
-
MW_analyte = Molecular weight of the analyte (225.08 g/mol for C₉H₉BrN₂)
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
Purity_IS = Purity of the internal standard (from the certificate of analysis)
-
Selection of Quantification Signals for this compound
A crucial step in the qNMR analysis is the selection of appropriate signals for integration. Based on the structure of this compound, the following proton signals are expected in the ¹H NMR spectrum:
-
Two methyl singlets (N-CH₃ and Ar-CH₃)
-
Aromatic protons on the indazole ring
For quantification, it is ideal to choose singlet signals that are well-separated from other peaks in the spectrum and from the internal standard signals. The methyl singlets are often good candidates for this purpose. It is essential to obtain a high-resolution ¹H NMR spectrum of the specific batch of this compound to confirm the chemical shifts and ensure that the chosen signals are free from any overlapping impurity peaks.
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Logical comparison of qNMR and chromatographic methods.
Conclusion and Future Perspectives
Quantitative NMR is a powerful and versatile technique for the characterization of small molecules like this compound. Its ability to provide absolute quantification without the need for an analyte-specific reference standard, coupled with the simultaneous acquisition of structural information, makes it an invaluable tool in drug discovery and development. While chromatographic techniques like HPLC and GC offer higher sensitivity and throughput, qNMR provides a level of analytical certainty and comprehensive information that is often unparalleled in a single experiment.
For the routine quality control of this compound, a validated qNMR method can serve as a primary, stand-alone technique for purity assessment. As the pharmaceutical industry continues to embrace modern analytical technologies, the adoption of qNMR is expected to grow, offering a more efficient and information-rich approach to the characterization of new chemical entities.
References
- 1. ethz.ch [ethz.ch]
- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. rsc.org [rsc.org]
- 7. calpaclab.com [calpaclab.com]
- 8. emerypharma.com [emerypharma.com]
comparison of 6-Bromo-2,5-dimethyl-2H-indazole with other kinase inhibitor scaffolds
An In-Depth Comparative Guide to Kinase Inhibitor Scaffolds: Focus on 6-Bromo-2,5-dimethyl-2H-indazole
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most significant classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized treatment paradigms for numerous diseases. At the heart of every kinase inhibitor is its chemical scaffold—the core molecular framework from which its therapeutic properties arise. The choice of scaffold is a critical decision in drug design, profoundly influencing potency, selectivity, physicochemical properties, and the potential for novel intellectual property.[2]
This guide provides a detailed comparative analysis of the This compound scaffold, an emerging and promising framework, against other well-established kinase inhibitor scaffolds. We will delve into the structural rationale for its use, provide objective comparisons with prominent alternatives, and detail the essential experimental workflows required for its validation, offering researchers and drug development professionals a comprehensive resource for scaffold selection and evaluation.
A Profile of the this compound Scaffold
The indazole core is a bicyclic aromatic heterocycle that has garnered significant interest as a "privileged scaffold" in medicinal chemistry.[3][4] While the 1H-indazole tautomer is more common, the 2H-indazole isomer presents a unique and relatively underexplored chemical space for kinase inhibition.[5][6] The specific derivative, this compound, possesses several features that make it an attractive starting point for inhibitor design:
-
The 2H-Indazole Core: This nitrogen-containing heterocycle is an effective bioisostere for other hinge-binding motifs. Its geometry and hydrogen bonding capabilities allow it to form critical interactions with the kinase hinge region, anchoring the molecule in the ATP-binding pocket.[7][8]
-
6-Bromo Substitution: The bromine atom at the 6-position serves a dual purpose. It can participate in halogen bonding, a valuable interaction for enhancing binding affinity, and it provides a versatile synthetic handle for further chemical modification via cross-coupling reactions, enabling rapid exploration of the structure-activity relationship (SAR).
-
2,5-Dimethyl Substitution: The methyl groups at the N2 and C5 positions are crucial for orienting the scaffold within the active site. They can create favorable van der Waals contacts and probe specific hydrophobic pockets, which can be exploited to achieve selectivity for a particular kinase or kinase family.
While this specific scaffold is not yet associated with an FDA-approved drug, the broader indazole family is present in successful kinase inhibitors like Pazopanib and Axitinib, validating its utility.[7][9]
Comparative Analysis with Preeminent Kinase Inhibitor Scaffolds
To understand the potential advantages of the this compound scaffold, it is essential to compare it against frameworks with proven clinical success. We will examine three such scaffolds: Quinazoline, Pyrrolopyrimidine, and Imidazopyridine.
| Scaffold Feature | This compound | Quinazoline | Pyrrolopyrimidine | Imidazopyridine |
| Core Structure | 2H-Indazole | Quinazoline | Pyrrolopyrimidine | Imidazopyridine |
| Common Targets | Broad potential (VEGFR, SRC, etc.)[5][7] | EGFR Family, VEGFR[10][11] | JAK Family, Akt, CDPK1[12][13] | PI3K, p38 MAPK, IKKβ[14][15] |
| Notable Drugs | (Emerging Scaffold) | Gefitinib, Erlotinib, Lapatinib[16] | Ruxolitinib, Tofacitinib | (Numerous in clinical trials)[17] |
| Key Strength | Novel chemical space, synthetic versatility | Proven clinical track record, rigid structure | ATP-mimetic, potent hinge binding | High synthetic tractability, versatile |
| Potential Weakness | Less established SAR | Potential for acquired resistance mutations | Potential for off-target activity due to ATP similarity | Can be overly flexible if not properly substituted |
Table 1. High-level comparison of prominent kinase inhibitor scaffolds.
The Quinazoline Scaffold
The quinazoline core is arguably one of the most successful scaffolds in kinase inhibitor history, particularly for targeting the Epidermal Growth Factor Receptor (EGFR).[10][18] Its rigid, planar structure provides an excellent platform for orienting substituents to engage with the kinase active site.
-
Comparison: While the quinazoline scaffold is highly validated, its chemical space has been extensively explored. The 2H-indazole scaffold offers a distinct three-dimensional shape and different vectors for substituent placement. This can be crucial for overcoming resistance mutations that alter the shape of the ATP-binding pocket or for achieving selectivity against closely related kinases where quinazolines have failed.[11]
The Pyrrolopyrimidine Scaffold
As a deazapurine, the pyrrolopyrimidine scaffold closely mimics the adenine portion of ATP, making it a highly effective hinge-binder.[19] This has led to the successful development of inhibitors for the Janus kinase (JAK) family and others.[20][21]
-
Comparison: The strong resemblance of pyrrolopyrimidines to ATP can be a double-edged sword, sometimes leading to promiscuity and off-target effects.[22] The this compound scaffold is structurally more distinct from ATP, which may provide a pathway to achieving higher selectivity. Its unique electronic and steric profile can be leveraged to exploit subtle differences between kinase active sites that ATP-mimetics may not distinguish.
The Imidazopyridine Scaffold
Imidazopyridines are versatile scaffolds found in a wide range of bioactive compounds and have been successfully applied to develop inhibitors against kinases like PI3K.[14][17][23] They offer numerous positions for chemical modification, making them highly attractive for library synthesis.
-
Comparison: Both imidazopyridine and 2H-indazole scaffolds offer excellent synthetic tractability. The key difference lies in the core ring system's inherent properties. The 2H-indazole's specific arrangement of nitrogen atoms and the influence of its fused benzene ring create a unique electrostatic potential and geometric presentation of substituents compared to imidazopyridine, potentially enabling different binding modes and selectivity profiles.
Essential Experimental Workflows for Scaffold Validation
Validating a novel scaffold requires a logical progression of robust, reproducible experiments. The following protocols represent the foundational assays for characterizing any new kinase inhibitor series.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC₅₀), providing a direct measure of potency.
Rationale: This is the primary screening assay to establish baseline activity. We describe a luminescence-based assay that measures ATP consumption, a universal feature of kinase reactions. The ADP-Glo™ assay is a robust, high-throughput compatible method with a strong signal-to-noise ratio.[24][25]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., a this compound derivative) in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.
-
Kinase Reaction Setup: In a 384-well white assay plate, add 2.5 µL of the appropriate kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add 0.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 2 µL of recombinant kinase enzyme diluted in kinase buffer. Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add 2 µL of a solution containing the kinase-specific substrate peptide and ATP (at its Km concentration, if known) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in control wells).
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for "no enzyme" or high concentration staurosporine wells). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Experimental Protocol 2: Cellular Target Engagement Assay (Phospho-Substrate Western Blot)
Objective: To confirm that the inhibitor can enter live cells and inhibit the activity of its intended kinase target, as measured by a decrease in the phosphorylation of a known downstream substrate.
Rationale: Potency in a biochemical assay does not guarantee activity in a cellular context. This experiment assesses cell permeability and target engagement in a physiological environment.[26] A Western blot is a widely accessible and reliable method for this purpose.[27]
Methodology:
-
Cell Culture and Plating: Culture a cell line known to have an active signaling pathway involving the target kinase. Seed the cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (prepared in cell culture media) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT Ser473).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the bands. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate or a housekeeping protein like GAPDH or β-actin. Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.
Visualizing Pathways and Processes
Caption: Inhibition of a cellular signaling pathway by a 2H-indazole-based kinase inhibitor.
Caption: A streamlined experimental workflow for the initial validation of a novel kinase inhibitor scaffold.
Conclusion and Strategic Outlook
The This compound scaffold represents a compelling starting point for the development of next-generation kinase inhibitors. Its primary advantage lies in its structural novelty compared to heavily utilized frameworks like quinazolines and pyrrolopyrimidines, offering the potential to discover inhibitors with unique selectivity profiles and to secure novel intellectual property. Its synthetic tractability allows for rapid and systematic exploration of structure-activity relationships.
The path forward for researchers working with this scaffold is clear. A disciplined approach, beginning with robust biochemical and cellular assays as detailed in this guide, is paramount. Subsequent efforts should focus on comprehensive kinome-wide screening to understand its selectivity profile and on structural biology studies (e.g., X-ray co-crystallography) to provide a rational basis for further optimization. By leveraging its unique chemical properties, the 2H-indazole scaffold is well-positioned to yield differentiated clinical candidates targeting the vast landscape of the human kinome.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 11. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]
- 12. Discovery of pyrrolopyrimidine inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2,5-dimethyl-2H-indazole
As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-2,5-dimethyl-2H-indazole demands the highest standards of scientific rigor, not only in synthesis and application but also in the responsible management of resulting waste streams. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this brominated heterocyclic compound. The procedures outlined here are grounded in established laboratory safety principles and regulatory standards, ensuring the protection of both laboratory personnel and the environment.
The foundational principle of chemical waste management is that disposal is not an afterthought but an integral part of the experimental plan. For halogenated organic compounds, this is particularly critical due to their potential for environmental persistence and the specific treatment methods required for their destruction.[1]
Hazard Assessment and Pre-Disposal Safety
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for the 2,5-dimethyl isomer is not widely available, we can infer its hazard profile from closely related analogs, such as other brominated indazoles. This "class-based" risk assessment mandates a conservative approach to safety. The primary hazards are consistently identified as skin, eye, and respiratory irritation.[2][3][4][5]
Table 1: Inferred Hazard Profile and Essential Precautions
| Hazard Classification | GHS Category (Inferred) | Rationale & Immediate Protective Measures |
| Skin Corrosion/Irritation | Category 2[3][4] | Causes skin irritation. Always wear nitrile gloves and a lab coat. Ensure any skin contact is washed immediately and thoroughly with soap and water.[4] |
| Serious Eye Damage/Irritation | Category 2/2A[2][4] | Causes serious eye irritation. Mandates the use of tight-sealing safety goggles or a face shield.[2] Eyewash stations must be accessible and verified. |
| Respiratory Irritation | Category 3[3][5] | May cause respiratory irritation. All handling, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] |
| Acute Toxicity (Oral) | Category 4 (Potential)[4] | May be harmful if swallowed. Avoid eating or drinking in the laboratory to prevent accidental ingestion.[6] |
These precautions are not merely procedural; they are a direct response to the chemical's reactivity and potential biological effects. Adherence is the first line of defense in a self-validating safety protocol.
The Core Principle: Segregation of Halogenated Waste
The single most critical step a researcher must take is the correct segregation of waste. This compound is a halogenated organic compound .[7][8] This classification dictates its ultimate disposal pathway, which is typically high-temperature incineration at a specialized facility equipped with scrubbers to neutralize the acidic hydrogen bromide (HBr) gas produced during combustion.[9]
Mixing halogenated and non-halogenated waste streams leads to regulatory non-compliance and can disrupt the disposal facility's processes.[10] Therefore, all waste containing this compound must be placed in a designated "Halogenated Organic Waste" container.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol minimizes ambiguity and ensures consistent, safe practices.
Protocol 3.1: Solid Waste Disposal
This stream includes unused solid compound, contaminated personal protective equipment (PPE), and lab consumables.
-
Work Area: Conduct all operations within a chemical fume hood.
-
Collection: Place any residual solid this compound, along with contaminated items like weighing papers, gloves, and bench paper, directly into a designated, clearly labeled "Halogenated Solid Waste" container.[10]
-
Container: The container should be a durable plastic pail or drum with a secure lid.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag that clearly lists "this compound" and any other chemical constituents.
-
Closure: Keep the container closed at all times except when adding waste.[11][12]
Protocol 3.2: Liquid Waste Disposal
This stream includes reaction mixtures, mother liquors from crystallization, and solvent rinses.
-
Waste Container: Use a dedicated, compatible container (e.g., a high-density polyethylene or glass bottle) labeled "Halogenated Organic Liquid Waste." Plastic is often preferred to minimize breakage.[13]
-
Compatibility: Never mix incompatible chemicals. For instance, do not mix acidic waste with any cyanide-bearing waste, which could generate highly toxic hydrogen cyanide gas.[13]
-
Collection: Pour the liquid waste carefully into the container using a funnel to prevent spills.
-
Headspace: Do not fill the container to the brim. Leave at least 10% or one inch of headspace to allow for vapor expansion.[12]
-
Closure and Storage: Securely cap the container immediately after adding waste.[6][12] Store it in a designated Satellite Accumulation Area (SAA).
Protocol 3.3: Disposal of Contaminated Sharps
-
Segregation: Any sharp items, such as needles, syringes, or broken glassware contaminated with the compound, must be disposed of separately.[10]
-
Container: Place these items into a designated, puncture-proof "Sharps Container."[10]
-
Disposal: Once full, the sharps container is typically sent for incineration.[10]
Protocol 3.4: Decontamination and Empty Container Disposal
The original stock bottle is not considered "empty" by regulatory standards until properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.[11]
-
Collect Rinsate: Crucially, each rinse must be collected and disposed of as "Halogenated Organic Liquid Waste."[11]
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent misidentification.[11]
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of as regular trash or clean glass waste, depending on institutional policy.[10][11]
Waste Accumulation and Collection
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13] This area must be managed in compliance with federal and local regulations.
Table 2: Key Satellite Accumulation Area (SAA) Requirements
| Requirement | Description | Regulatory Basis (Example) |
| Location | Must be at or near the point of waste generation and under the control of the operator.[13] | 40 CFR 262.15 |
| Volume Limits | A maximum of 55 gallons of hazardous waste may be accumulated.[13] | 40 CFR 262.15(a)(1) |
| Container Management | Containers must be in good condition, compatible with the waste, and kept securely closed.[6][12] | 40 CFR 262.15(a)(4) |
| Labeling | Containers must be clearly marked with the words "Hazardous Waste" and an identification of the contents.[13] | 40 CFR 262.15(a)(5) |
| Removal | Full containers must be removed from the SAA within three calendar days.[12] | 40 CFR 262.15(a)(6) |
Once a waste container is full, or if the project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11][13]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical.
Caption: Small-Scale Spill Response Workflow.
For a small spill of solid this compound:
-
Alert: Immediately alert others in the area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating correctly.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.
-
Clean-up: Carefully sweep up the solid material and place it, along with any absorbent materials used for final decontamination, into a sealed bag or container.[2]
-
Disposal: Label the container as "Hazardous Waste" and dispose of it as halogenated solid waste.
-
Report: Report the incident to your laboratory supervisor or EHS department according to institutional policy.
By integrating these disposal and safety protocols into your daily workflow, you uphold your professional responsibility to ensure a safe laboratory environment and contribute to the sustainable practice of chemical research. Always consult your institution's specific waste management guidelines and EHS department for clarification.
References
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 6-Bromo-2-methyl-2H-indazole, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. osha.com [osha.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. vumc.org [vumc.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Safe Handling and Disposal of 6-Bromo-2,5-dimethyl-2H-indazole: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of 6-Bromo-2,5-dimethyl-2H-indazole in a research and development setting. As a brominated heterocyclic compound, it requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazard Statements:
The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind the recommended personal protective equipment (PPE) and handling procedures lies in creating effective barriers to prevent the compound from coming into contact with the body.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, with explanations rooted in best laboratory practices.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[4][5] | To prevent contact with the eyes, which are highly susceptible to irritation from chemical dust or splashes. A face shield offers a broader barrier of protection for the entire face.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use.[4][5] | To prevent skin contact and subsequent irritation. Proper glove removal technique is essential to avoid contaminating the hands.[5] |
| Body Protection | A flame-resistant lab coat is required. An impervious apron may be necessary for large quantities.[4][6] | To protect the skin and personal clothing from contamination. Flame-resistant material is a general precaution in a laboratory setting where flammable solvents may be present. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[4][8] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][9] | To prevent inhalation of the compound, which can cause respiratory tract irritation.[2] Engineering controls like fume hoods are the primary method of exposure reduction. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the key steps for handling this compound.
3.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.
-
Gather Materials: Assemble all necessary equipment (spatulas, weighing paper, glassware) and have waste containers readily accessible.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Tare the balance with the weighing vessel. Carefully transfer the desired amount of this compound to the vessel. Minimize the generation of dust.[4]
3.2. Dissolution and Reaction:
-
Solvent Addition: In the fume hood, add the solvent to the vessel containing the compound.
-
Mixing: Use appropriate mixing techniques (e.g., magnetic stirrer) to ensure complete dissolution.
-
Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is securely clamped and any potential pressure build-up can be safely managed.
3.3. Post-Handling Decontamination:
-
Clean Equipment: Thoroughly clean all glassware and equipment that came into contact with the compound using an appropriate solvent.
-
Decontaminate Work Area: Wipe down the work surface in the fume hood with a suitable cleaning agent.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the designated hazardous waste container. Wash hands thoroughly with soap and water.[4]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of chemical waste poses a significant threat to the environment and is a regulatory violation. All waste generated from handling this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[10]
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
4.2. Container Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and an indication of the major components and their approximate percentages.[10]
-
Waste containers should be kept securely closed when not in use and stored in a designated satellite accumulation area.
4.3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[10]
-
Never dispose of this compound down the drain or in the regular trash.[10]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. 6-Bromo-2-methyl-2H-indazole, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
